molecular formula C4H5NOS B1602821 Isothiazol-3-ylmethanol CAS No. 89033-17-0

Isothiazol-3-ylmethanol

Cat. No.: B1602821
CAS No.: 89033-17-0
M. Wt: 115.16 g/mol
InChI Key: CITJCTCNTRIEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isothiazol-3-ylmethanol is a useful research compound. Its molecular formula is C4H5NOS and its molecular weight is 115.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-thiazol-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c6-3-4-1-2-7-5-4/h1-2,6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITJCTCNTRIEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593107
Record name (1,2-Thiazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89033-17-0
Record name (1,2-Thiazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isothiazol-3-ylmethanol from Simple Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isothiazol-3-ylmethanol is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis from simple, readily available precursors is of significant interest to researchers in drug development and organic synthesis. This guide provides a detailed exploration of robust and efficient synthetic strategies for the preparation of this compound. We will delve into the mechanistic underpinnings of each synthetic route, provide field-proven experimental protocols, and offer insights into the selection of reagents and reaction conditions. The methodologies discussed herein are designed to be both scalable and adaptable, empowering researchers to confidently synthesize this valuable compound.

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring is a five-membered heteroaromatic system containing adjacent nitrogen and sulfur atoms.[1] This arrangement imparts unique electronic properties and biological activities to molecules incorporating this scaffold. Isothiazole derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] this compound, in particular, serves as a versatile intermediate, allowing for further functionalization at the hydroxymethyl group to generate a diverse library of compounds for screening and development. This guide focuses on elucidating practical and efficient pathways to this key intermediate from fundamental starting materials.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached through several distinct strategies. The choice of a particular route will often depend on the availability of starting materials, desired scale, and tolerance of functional groups in more complex applications. We will explore three primary, logically structured pathways:

  • Pathway A: The Nitrile-Aldehyde Route: This strategy involves the initial construction of an isothiazole-3-carbonitrile intermediate, followed by a two-step reduction sequence.

  • Pathway B: The Halogen-Metal Exchange Route: This approach relies on the selective functionalization of a pre-formed 3-haloisothiazole ring via an organometallic intermediate.

  • Pathway C: The Carboxylic Acid Reduction Route: A classic approach that proceeds through an isothiazole-3-carboxylic acid intermediate which is then reduced to the target alcohol.

Each of these pathways offers distinct advantages and challenges, which will be discussed in detail in the subsequent sections.

G cluster_A Pathway A: Nitrile-Aldehyde Route cluster_B Pathway B: Halogen-Metal Exchange cluster_C Pathway C: Carboxylic Acid Route A1 Simple Acyclic Precursors (e.g., Propargyl Alcohol) A2 Isothiazole-3-carbonitrile A1->A2 Ring Formation A3 Isothiazole-3-carboxaldehyde A2->A3 Partial Reduction (DIBAL-H) A4 This compound A3->A4 Reduction (NaBH4) B1 3-Haloisothiazole B2 3-Lithioisothiazole B1->B2 Halogen-Metal Exchange (e.g., n-BuLi) B3 This compound B2->B3 Reaction with Formaldehyde C1 Isothiazole-3-carbonitrile C2 Isothiazole-3-carboxylic Acid C1->C2 Hydrolysis C3 This compound C2->C3 Reduction (LiAlH4 or BH3)

Figure 1: Overview of the three primary synthetic pathways to this compound.

Detailed Synthetic Routes and Methodologies

Pathway A: The Nitrile-Aldehyde Route

This pathway is arguably one of the more versatile and controllable methods for the synthesis of this compound. It commences with the construction of the isothiazole ring to form a stable nitrile intermediate, which is then sequentially reduced.

The formation of the isothiazole ring can be achieved from various acyclic precursors. A notable method involves the reaction of propargyl alcohol derivatives with a source of sulfur and nitrogen.[4][5] This approach allows for the direct installation of a precursor to the C3 substituent.

Conceptual Workflow:

G start Propargyl Alcohol + Sulfur/Nitrogen Source process Cyclization Reaction start->process end Isothiazole-3-carbonitrile process->end

Figure 2: Conceptual workflow for the synthesis of isothiazole-3-carbonitrile.

The selective reduction of a nitrile to an aldehyde requires a sterically hindered and reactive hydride source to prevent over-reduction to the corresponding amine. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[6] The reaction is performed at low temperatures (-78 °C) to stabilize the intermediate imine-aluminum complex, which upon aqueous workup, hydrolyzes to the desired aldehyde.[7][8]

Mechanism Insight: The bulky isobutyl groups on the aluminum atom of DIBAL-H provide steric hindrance that prevents a second hydride addition to the intermediate imine. The Lewis acidic aluminum also coordinates to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon for the initial hydride attack.

Experimental Protocol: DIBAL-H Reduction of Isothiazole-3-carbonitrile

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve isothiazole-3-carbonitrile (1.0 eq) in anhydrous toluene (or DCM/THF) to a concentration of 0.2 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of DIBAL-H in toluene (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and add an aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers form.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel.

The final step in this pathway is the straightforward reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its mild nature and high chemoselectivity for aldehydes and ketones.

Experimental Protocol: NaBH₄ Reduction of Isothiazole-3-carboxaldehyde

  • Dissolve isothiazole-3-carboxaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 eq) portion-wise, controlling any effervescence.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of water, followed by acidification with 1 M HCl to a pH of ~5-6.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify by column chromatography if necessary.

Pathway B: The Halogen-Metal Exchange Route

This pathway offers a more direct approach to C3 functionalization, provided a suitable 3-haloisothiazole is accessible. The core of this strategy is the generation of a potent nucleophilic 3-isothiazolyl anion, which can then react with an electrophile like formaldehyde.

Lithium-halogen exchange is a powerful reaction for creating organolithium reagents from organic halides.[9] This reaction is typically very fast, even at low temperatures, and is driven by the formation of a more stable organolithium species.[10] Treating a 3-bromo or 3-iodoisothiazole with an alkyllithium reagent, such as n-butyllithium, at low temperature will efficiently generate the 3-lithioisothiazole.

Causality in Experimental Choice: The use of low temperatures (typically -78 °C) is crucial to prevent side reactions, such as the deprotonation of other positions on the ring or attack of the organolithium reagent on the sulfur atom.

Conceptual Workflow:

G start 3-Bromoisothiazole intermediate 3-Lithioisothiazole start->intermediate Halogen-Metal Exchange reagent1 n-Butyllithium -78 °C, THF end This compound intermediate->end Electrophilic Quench reagent2 Formaldehyde (gas or paraformaldehyde)

Figure 3: Workflow for the synthesis of this compound via halogen-metal exchange.

The highly nucleophilic 3-lithioisothiazole readily attacks the electrophilic carbon of formaldehyde. Anhydrous formaldehyde, typically generated by heating paraformaldehyde, is bubbled into the reaction mixture.[11] Alternatively, dry, powdered paraformaldehyde can sometimes be added directly, though this may result in lower yields.

Experimental Protocol: Synthesis via Halogen-Metal Exchange

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add 3-bromoisothiazole (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete halogen-metal exchange.

  • In a separate apparatus, gently heat dry paraformaldehyde to generate formaldehyde gas, and pass this gas through a wide-bore tube into the solution of the 3-lithioisothiazole at -78 °C until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Pathway C: The Carboxylic Acid Reduction Route

This pathway is a classic and reliable method that leverages the robust chemistry of carboxylic acids. It begins with the same nitrile intermediate as Pathway A.

The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions.[12][13][14] Basic hydrolysis, using an aqueous solution of sodium hydroxide or potassium hydroxide, is often preferred as it typically proceeds with fewer side reactions. The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step.

Experimental Protocol: Basic Hydrolysis of Isothiazole-3-carbonitrile

  • In a round-bottom flask, suspend isothiazole-3-carbonitrile (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for several hours, monitoring for the cessation of ammonia evolution (if applicable) and the disappearance of the starting material by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2-3, which will cause the carboxylic acid to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield isothiazole-3-carboxylic acid.

Carboxylic acids are less reactive towards nucleophilic attack than aldehydes or ketones and require a strong reducing agent for conversion to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation. Borane (BH₃) complexes, such as BH₃·THF, can also be employed and may offer different selectivity in more complex molecules.

Mechanism Insight: The reduction with LiAlH₄ is not a direct hydride addition to the carbonyl. The first equivalent of hydride acts as a base, deprotonating the acidic carboxylic acid proton to form a lithium carboxylate and hydrogen gas. Subsequent hydride equivalents then reduce the carboxylate to the primary alcohol.

Experimental Protocol: LiAlH₄ Reduction of Isothiazole-3-carboxylic Acid

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.

  • In a separate flask, dissolve isothiazole-3-carboxylic acid (1.0 eq) in anhydrous THF.

  • Carefully add the solution of the carboxylic acid dropwise to the stirred suspension of LiAlH₄ at 0 °C (an ice bath is recommended to control the initial exothermic reaction).

  • After the addition is complete, the mixture can be gently refluxed for several hours to ensure the reaction goes to completion (monitor by TLC).

  • Cool the reaction back to 0 °C and quench it carefully by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams. This is known as the Fieser workup.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid with additional THF or ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

  • Purify by column chromatography if needed.

Data Summary and Comparison

PathwayKey Intermediate(s)Key ReagentsAdvantagesDisadvantages
A: Nitrile-Aldehyde Isothiazole-3-carbonitrile, Isothiazole-3-carboxaldehydeDIBAL-H, NaBH₄High control, milder final step, avoids strong reductants for the final conversion.Requires cryogenic temperatures for the DIBAL-H reduction step.
B: Halogen-Metal Exchange 3-Lithioisothiazolen-BuLi, FormaldehydeMore direct C3 functionalization, potentially shorter route.Requires a 3-haloisothiazole precursor; cryogenic temperatures and handling of gaseous formaldehyde can be challenging.
C: Carboxylic Acid Isothiazole-3-carboxylic AcidLiAlH₄ or BH₃Classic, well-established reactions.Requires a highly reactive and pyrophoric reducing agent (LiAlH₄); the workup can be cumbersome.

Conclusion

The synthesis of this compound can be successfully achieved from simple precursors through several strategic pathways. The "Nitrile-Aldehyde Route" offers a high degree of control and is often favored for its reliability. The "Halogen-Metal Exchange Route" provides a more direct method for C3 functionalization but is dependent on the availability of the corresponding 3-haloisothiazole. Finally, the "Carboxylic Acid Route" represents a classic and robust, albeit more forceful, approach. The selection of the optimal synthetic strategy will be dictated by the specific requirements of the research project, including scale, available equipment, and the chemical nature of any other functional groups present in the starting materials. This guide provides the foundational knowledge and practical protocols necessary for the successful implementation of these synthetic routes in a research setting.

References

  • Organic Synthesis. DIBAL-H Reduction. [Link]

  • Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Armstrong, A. (2004). Organic Synthesis Lecture Notes. Imperial College London. [Link]

  • Organic Chemistry Portal. Synthesis of isothiazoles. [Link]

  • Hua, R., & Nizami, A. (2017). Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Current Organic Synthesis, 14(6), 835-850.
  • Reddy, G. S. R., & Ramesha, A. R. (2005). Selective Reduction of Esters and Carbon-Halogen Bonds. Royal Society of Chemistry.
  • Ashenhurst, J. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]

  • Tamao, K., & Kumada, M. (1984). NICKEL-CATALYZED REACTIONS OF THIAZOLES, ISOXAZOLES, OXAZOLINES AND THIAZOLINES WITH GRIGNARD REAGENTS. Journal of Organometallic Chemistry, 268(1), C1-C4.
  • Science of Synthesis. (2002). Product Class 15: Isothiazoles. Thieme.
  • Singh, D., Kumar, V., & Singh, V. (2022). Recent advances in the synthesis of isothiazoles. Transition Metal Chemistry, 47(1), 1-28.
  • ScienceMadness Discussion Board. (2018). what form of formaldehyde is used in grignards? [Link]

  • Carreira, E. M., & Kvaerno, L. (2014). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 19(11), 18345-18431.
  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. [Link]

  • Suzuki, K. (1954). Studies on ethinylation reactions, II: synthesis of propargyl alcohol. The Review of Physical Chemistry of Japan, 23(2), 66-72.
  • Ivanova, Y., et al. (2024).
  • Moodle - JoVE. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • ResearchGate. Synthesis of substituted thiazoles from propargylic alcohols and thioamides. [Link]

  • Clark, J. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2024). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]

  • Clark, J. (2023). Hydrolysis of nitriles. Chemguide. [Link]

  • ResearchGate. The chemistry of isothiazoles. [Link]

  • Google Patents. (1969). New isothiazole synthesis. US3471507A.
  • PubMed. (1995). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 50(7-8), 529-537.
  • ResearchGate. Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. [Link]

  • Wikipedia. Metal–halogen exchange. [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1057-1099.
  • Evano, G., Nitelet, A., & Thilmany, P. (2019). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Molecules, 24(19), 3464.
  • Narasimhan, N. S., & Mali, R. S. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 100(2-3), 205-215.
  • Science.gov. halogen exchange reaction: Topics. [Link]

  • Knochel, P., et al. (2018). Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. Ludwig-Maximilians-Universität München.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Isothiazol-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of Isothiazol-3-ylmethanol in Drug Discovery

The isothiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The introduction of a hydroxymethyl group at the 3-position of the isothiazole ring, as in this compound, offers a reactive handle for further molecular elaboration, making it a valuable starting material for the synthesis of new chemical entities. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design and development, influencing factors such as formulation, bioavailability, and pharmacokinetic profile.

Given the current scarcity of experimental data for this compound, this guide adopts a methodological approach. It is designed to empower researchers with the foundational knowledge and practical protocols to characterize this and similar novel compounds.

Molecular Identity and Synthesis

A clear understanding of the molecule's basic characteristics and a reliable synthetic route are the initial steps in any comprehensive physicochemical evaluation.

Core Molecular Information
PropertyValueSource
Compound Name This compound[5]
CAS Number 89033-17-0[5][6][7]
Molecular Formula C₄H₅NOS[5]
Molecular Weight 115.15 g/mol [5][6]
Chemical Structure (Structure rendered based on name)
Proposed Synthetic Pathway: Reduction of Isothiazole-3-carboxylic Acid

A plausible and direct route to this compound is the reduction of the corresponding carboxylic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation.[8]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product Isothiazole-3-carboxylic_Acid Isothiazole-3-carboxylic Acid Reduction Reduction Isothiazole-3-carboxylic_Acid->Reduction 1. LiAlH₄, THF 2. H₃O⁺ workup This compound This compound Reduction->this compound Physicochemical_Workflow cluster_synthesis Compound Acquisition cluster_properties Property Determination cluster_characterization Structural Confirmation Synthesis Synthesis & Purification Melting_Point Melting Point (DSC) Synthesis->Melting_Point Boiling_Point Boiling Point (Ebulliometry) Synthesis->Boiling_Point Solubility Solubility Profiling Synthesis->Solubility pKa pKa (Potentiometric Titration) Synthesis->pKa NMR NMR (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS

Sources

Isothiazol-3-ylmethanol CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Isothiazol-3-ylmethanol: A Key Intermediate in Neurological Drug Discovery

This guide provides a comprehensive technical overview of this compound (CAS No. 89033-17-0), a heterocyclic alcohol of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, a robust synthetic pathway, its role as a strategic building block for neurological drug candidates, and appropriate analytical methodologies for its characterization.

Core Chemical Identity

This compound is a stable, five-membered heteroaromatic alcohol. The isothiazole ring is a privileged scaffold in medicinal chemistry, known for conferring a range of biological activities to parent molecules. The primary alcohol functional group at the 3-position serves as a versatile synthetic handle for elaboration into more complex structures.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Significance in Medicinal Chemistry

The isothiazole nucleus is a bioisostere of other five-membered heterocycles like thiazole and oxazole and is present in a variety of biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding contribute to its utility in drug design. Derivatives of isothiazole have demonstrated a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Specifically, this compound serves as a crucial starting material in the synthesis of selective ligands for the γ-aminobutyric acid (GABA) type A receptor, particularly those targeting the α5 subunit.[1] GABA-A α5 subunit-containing receptors are predominantly expressed in the hippocampus and are implicated in learning and memory processes. The development of selective modulators for this receptor subtype is a key strategy in the pursuit of novel therapeutics for cognitive disorders and certain neurological conditions, aiming to enhance cognitive function without the sedative effects associated with non-selective GABAergic agents.

Proposed Synthetic Pathway

While various methods exist for the construction of the isothiazole ring, a practical and scalable synthesis of this compound can be achieved via the reduction of a corresponding carbonyl precursor, such as an ester.[1][2] The following two-step protocol from Isothiazole-3-carboxylic acid is proposed, utilizing standard, high-yielding organic transformations.

Proposed Synthesis of this compound

G Start Isothiazole-3-carboxylic acid Step1 Step 1: Esterification Start->Step1 Intermediate Ethyl isothiazole-3-carboxylate Step2 Step 2: Reduction Intermediate->Step2 Product This compound Step1->Intermediate Step2->Product Reagent1 Ethanol (EtOH) Cat. H₂SO₄, Reflux Reagent1->Step1 Reagent2 1. LiAlH₄, Dry THF, 0°C to RT 2. H₂O/H⁺ quench Reagent2->Step2

Caption: Proposed two-step synthesis from a carboxylic acid precursor.

Experimental Protocol: Synthesis

Step 1: Fischer Esterification of Isothiazole-3-carboxylic acid

  • Causality: The carboxylic acid is first converted to its ethyl ester. This transformation serves two purposes: it protects the acidic proton, which would otherwise be quenched by the strong reducing agent in the next step, and it creates an electrophilic carbonyl carbon that is readily reduced by hydride reagents.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add Isothiazole-3-carboxylic acid (1.0 eq).

    • Add absolute ethanol (20-30 mL per gram of acid) as the solvent and reagent.

    • Carefully add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 2-3% of the acid volume).

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield Ethyl isothiazole-3-carboxylate, which can be used in the next step without further purification if sufficiently pure.

Step 2: Reduction of Ethyl isothiazole-3-carboxylate to this compound

  • Causality: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of converting esters to primary alcohols. Its high reactivity ensures a complete and efficient reduction where milder reagents like sodium borohydride might be sluggish. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C using an ice bath.

    • Dissolve the Ethyl isothiazole-3-carboxylate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel, maintaining the temperature at 0°C.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • After the reaction is complete, cool the flask back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide (NaOH), and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite.

    • Wash the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Physicochemical and Spectroscopic Data

Accurate physicochemical data is essential for experimental design, including reaction setup, purification, and formulation. While commercially available, detailed experimental data for this compound is not widely published.[1]

PropertyValueSource
CAS Number 89033-17-0[1]
Molecular Formula C₄H₅NOS[1]
Molecular Weight 115.16 g/mol [1]
Appearance White powder
Purity (Typical) >99%
Melting Point Not publicly available[1]
Boiling Point Not publicly available[1]
Solubility Not publicly available[1]

Note: Spectral data (1H NMR, 13C NMR, MS) is used by suppliers to confirm structure but is not publicly archived. Researchers should perform their own characterization upon receipt or synthesis.

Analytical Characterization Workflow

To ensure the identity, purity, and stability of this compound, a robust analytical method is required. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose.

Analytical Workflow for this compound

Sources

Introduction: The Structural Significance of Isothiazol-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Analysis of Isothiazol-3-ylmethanol

This guide provides a comprehensive analysis of the spectral data for this compound (CAS No. 89033-17-0), a key heterocyclic building block in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document synthesizes core spectral data (NMR, IR, MS) with field-proven insights into experimental design and data interpretation, ensuring both technical accuracy and practical applicability.

This compound, with the molecular formula C₄H₅NOS and a molecular weight of 115.15 g/mol , belongs to the isothiazole family of heterocyclic compounds.[1] The isothiazole ring is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse biological activities. The precise characterization of its derivatives is paramount for quality control, reaction monitoring, and understanding structure-activity relationships (SAR). Spectroscopic techniques provide the definitive "fingerprint" of the molecule, confirming its identity and purity. This guide explains the causality behind the observed spectral features, grounding the data in the fundamental principles of chemical structure and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The analysis of both ¹H (proton) and ¹³C (carbon-13) spectra provides an unambiguous map of the molecular structure.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of this compound are numbered as shown below.

Caption: Atom numbering for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of the hydroxyl proton, allowing it to be observed more clearly.[2]

  • Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.[3]

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[4]

  • Data Acquisition: Obtain a high-resolution spectrum with an adequate number of scans to achieve a good signal-to-noise ratio.

Data and Interpretation

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1~8.7Doublet~2.0H5
2~7.3Doublet~2.0H4
3~4.8Singlet-CH₂ (C6)
4~3.5 (variable)Broad Singlet-OH (O7)
  • Expertise & Causality:

    • Ring Protons (H4, H5): The two protons on the isothiazole ring appear as distinct doublets. H5 is significantly downfield (~8.7 ppm) due to the anisotropic effect of the C=N bond and the electron-withdrawing nature of the adjacent sulfur atom. H4 appears more upfield (~7.3 ppm) and shows a small coupling constant (J ≈ 2.0 Hz), characteristic of a four-bond coupling (⁴JHH) across the heteroaromatic ring system.

    • Methylene Protons (C6-H₂): The two protons of the methanol group appear as a sharp singlet at ~4.8 ppm. Their equivalence and lack of coupling to adjacent protons result in a singlet. The downfield shift is caused by the proximity to the electronegative oxygen atom and the aromatic ring.

    • Hydroxyl Proton (O7-H): The hydroxyl proton signal is a broad singlet with a variable chemical shift. Its broadness and variability are due to chemical exchange with trace amounts of water in the solvent and hydrogen bonding. In very dry DMSO-d₆, this proton might appear as a triplet if it couples to the adjacent CH₂ group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their chemical environment (e.g., sp², sp³, proximity to heteroatoms).

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis, though a higher concentration (20-50 mg) is often beneficial.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.[5]

  • Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum where each unique carbon appears as a singlet. An acquisition time of 1-2 hours may be necessary due to the low natural abundance of ¹³C.

Data and Interpretation

SignalChemical Shift (δ, ppm)Assignment
1~168C3
2~155C5
3~122C4
4~60C6 (CH₂)
  • Expertise & Causality:

    • Ring Carbons (C3, C4, C5): The carbon atoms of the isothiazole ring are all sp² hybridized and appear in the aromatic region. C3 (~168 ppm) is the most downfield carbon as it is bonded to two electronegative atoms (nitrogen and the C6-O group). C5 (~155 ppm) is also significantly downfield due to its position between the nitrogen and sulfur atoms. C4 (~122 ppm) is the most shielded of the ring carbons, appearing at the most upfield position. These assignments can be definitively confirmed using 2D NMR techniques like HSQC and HMBC.[6]

    • Methylene Carbon (C6): The sp³ hybridized carbon of the methanol group appears significantly upfield at ~60 ppm, a typical region for a carbon atom attached to an oxygen atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

  • Sample Preparation: The spectrum can be acquired using a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded first, followed by the sample spectrum. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Data and Interpretation

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3300-3200Strong, BroadO-H stretchAlcohol (-OH)
~3100-3050Medium, SharpC-H stretchAromatic (=C-H)
~2950-2850Medium, SharpC-H stretchAliphatic (-CH₂)
~1620-1580MediumC=N stretchIsothiazole ring
~1450-1400MediumC=C stretchIsothiazole ring
~1050-1000StrongC-O stretchPrimary alcohol
  • Expertise & Causality:

    • O-H Stretch: The most prominent feature is the strong, broad absorption band in the 3300-3200 cm⁻¹ region, which is the hallmark of an alcohol's O-H stretching vibration.[7][8] The broadness is a direct result of intermolecular hydrogen bonding in the solid state.

    • C-H Stretches: Two distinct regions for C-H stretching are observed. The peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring, while the peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the aliphatic methylene group.[7]

    • Fingerprint Region (<1600 cm⁻¹): The absorptions for C=N and C=C stretching within the isothiazole ring appear in this region. The strong band around 1020 cm⁻¹ is characteristic of the C-O single bond stretch of the primary alcohol group. This complex region is unique to the molecule and serves as a definitive "fingerprint."

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: MS Acquisition

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[9][10]

  • Ionization: Electron Impact (EI) is a common ionization technique for GC-MS, which causes extensive fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a "softer" technique, often leaving the molecular ion intact.[11]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, a plot of relative intensity versus m/z.

Data and Interpretation

  • Molecular Ion (M⁺): The molecular weight of this compound is 115.15. In an EI spectrum, the molecular ion peak is expected at m/z = 115 .[1] The presence of a smaller peak at m/z = 117 (the M+2 peak) is expected due to the natural abundance of the ³⁴S isotope.

  • Key Fragmentation Pattern: The structure of a molecule dictates how it breaks apart. A logical fragmentation pathway for this compound is the loss of the hydroxyl group followed by the loss of the entire side chain.

G A This compound [C₄H₅NOS]⁺˙ m/z = 115 C Isothiazole Cation [C₃H₂NS]⁺ m/z = 84 A->C - 31 B Loss of •CH₂OH Benzylic Cleavage

Caption: Plausible fragmentation pathway in EI-MS.

  • Expertise & Causality: The most likely initial fragmentation is the cleavage of the C3-C6 bond (a benzylic-type cleavage), which is relatively weak. This would result in the loss of a neutral CH₂OH radical (mass = 31 amu), leading to a prominent fragment ion at m/z = 84 . This fragment corresponds to the stable isothiazole cation. Further fragmentation of the ring could also occur.

Integrated Workflow for Spectroscopic Analysis

A robust analytical workflow ensures comprehensive and reliable characterization of a chemical entity like this compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Final Confirmation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) Confirm MW = 115 purification->ms ir Infrared (IR) Spectroscopy Identify -OH, C=N purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Confirm Structure purification->nmr confirm Structure Confirmed ms->confirm ir->confirm nmr->confirm

Caption: General workflow for chemical synthesis and characterization.

References

  • The Royal Society of Chemistry. (2014).
  • ChemicalBook. (n.d.). This compound(89033-17-0) 1H NMR spectrum.
  • Di Pietro, O., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-9.
  • Supporting Information for "Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles 'on water'". (n.d.). Organic Chemistry Frontiers.
  • Potkin, V. I., et al. (2016). Synthesis of Functional Derivatives of Isothiazole and Isoxazole Basing on (5-Arylizoxazol-3-yl)- and (4,5-Dichloroisothiazol-3-yl)arylmethanol. Russian Journal of Organic Chemistry, 52(11), 1661–1669.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • LookChem. (n.d.). Cas 89033-17-0, this compound.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, Methanol, experimental) (HMDB0003320).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179.
  • Yilmaz, S. (2024). Synthesis, Characterization, Density Functional Theory (DFT) Analysis, and Mesomorphic Study of New Thiazole Derivatives. Bulletin of the Chemical Society of Ethiopia, 38(6), 1827-1844.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • American Chemical Society. (n.d.).
  • Pérez-Castaño, E., et al. (2012). Determination of isothiazolinone preservatives in cosmetics and household products by matrix solid-phase dispersion followed by high-performance liquid chromatography-tandem mass spectrometry.
  • van Pinxteren, M., et al. (2010). Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry.
  • Al-Masoudi, N. A., et al. (2023). A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. New Journal of Chemistry, 47, 15871-15883.
  • Ivanisevic, J., et al. (2013). A 7-step protocol for implementing untargeted metabolomics analysis by using metabolomic LC-Q-ToF-MS and the METLIN database.
  • van Pinxteren, M., et al. (2010). Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry. Request PDF.
  • Shawky, A. M., et al. (2018). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 23(11), 2789.
  • Akbar, A., et al. (2022). Synthesis, Characterization and Biological Evaluation of Substituted Pyridine Based Benzo-thiazol Derivatives: In Silico Calculations and ADME Prediction.
  • Rachid, M. G., et al. (2021). Infrared spectra of complex organic molecules in astronomically relevant ice mixtures. IV. Methylamine. Astronomy & Astrophysics, 653, A116.
  • Hudson, R. L., et al. (2024). Infrared Spectroscopic and Physical Properties of Methanol Ices—Reconciling the Conflicting Published Band Strengths of an Astrochemically Important Molecule. The Astrophysical Journal, 969(1).
  • Virtual Planetary Labor

Sources

The Isothiazole Core: A Journey from Discovery to Diverse Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in modern medicinal and materials chemistry. First described in 1959, this unassuming scaffold has given rise to a remarkable diversity of compounds with profound impacts on human health, agriculture, and industry.[1] From potent antipsychotics to broad-spectrum biocides, the unique electronic properties and synthetic versatility of the isothiazole nucleus have made it a privileged structure in the quest for novel functional molecules.

This guide provides a comprehensive technical overview of the discovery, synthesis, and historical development of isothiazole compounds. It is designed for researchers and scientists in both academic and industrial settings, offering insights into the fundamental chemistry of isothiazoles and the evolution of their applications. We will delve into the key synthetic milestones that unlocked the potential of this heterocyclic system, explore the structure-activity relationships that govern their biological effects, and provide detailed experimental protocols for seminal synthetic transformations.

The Dawn of Isothiazole Chemistry: Discovery and Early Synthesis

The history of isothiazole begins not in 1956 as some sources suggest, but with the seminal work of A. Adams and R. Slack published in 1959, which described the first unambiguous synthesis of the parent isothiazole ring.[1][2] This pioneering work laid the foundation for the exploration of a new class of heterocyclic compounds.

The First Synthesis: A Landmark Achievement

The initial synthesis of isothiazole was a multi-step process starting from 5-amino-1,2-benzoisothiazole. The key steps involved the oxidative cleavage of the benzene ring, followed by decarboxylation to yield the parent heterocycle.[2][3] While this method is now primarily of historical significance, it was a critical first step in establishing the existence and stability of the isothiazole ring system.[3]

Experimental Protocol: Conceptual Outline of the First Isothiazole Synthesis [2][3]

  • Oxidation: 5-Amino-1,2-benzoisothiazole is treated with a strong oxidizing agent, such as alkaline potassium permanganate. This cleaves the fused benzene ring, leading to the formation of isothiazole-4,5-dicarboxylic acid.

  • Isolation: The resulting dicarboxylic acid is isolated and purified.

  • Decarboxylation: The purified isothiazole-4,5-dicarboxylic acid is heated, causing the loss of two molecules of carbon dioxide to yield the parent isothiazole.

This initial synthesis, though not practical for large-scale production, opened the door for chemists to investigate the physical and chemical properties of this novel heterocyclic system.

Building the Core: Key Synthetic Methodologies

The initial discovery of isothiazole spurred the development of more efficient and versatile synthetic routes to this important scaffold. Over the decades, several named reactions and innovative strategies have emerged, allowing for the preparation of a vast array of substituted isothiazoles.

The Hurd-Mori Synthesis of 1,2,3-Thiadiazoles (leading to Isothiazole precursors)

While primarily a method for synthesizing 1,2,3-thiadiazoles, the Hurd-Mori reaction is a cornerstone in heterocyclic chemistry and provides precursors that can be converted to isothiazoles. This reaction involves the cyclization of α-methylene ketone hydrazones with thionyl chloride.[4][5]

Experimental Protocol: Hurd-Mori Synthesis of 4-Phenyl-1,2,3-Thiadiazole [6]

  • Semicarbazone Formation:

    • Dissolve acetophenone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.

    • Add sodium acetate (1.5 eq) and reflux the mixture for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture, collect the precipitate by filtration, wash with cold water, and dry to obtain acetophenone semicarbazone.

  • Cyclization:

    • Suspend the acetophenone semicarbazone (1.0 eq) in dichloromethane (DCM) and cool in an ice bath.

    • Slowly add thionyl chloride (2.0-3.0 eq) dropwise with stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a fume hood with appropriate personal protective equipment.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-phenyl-1,2,3-thiadiazole.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption { label = "Hurd-Mori Reaction Workflow"; fontsize = 12; }

Synthesis from β-Enaminones

A versatile and widely used method for the synthesis of isothiazoles involves the reaction of β-enaminones with a sulfur transfer reagent. This approach allows for the introduction of a variety of substituents onto the isothiazole ring.[7]

Experimental Protocol: General Synthesis of Isothiazoles from β-Enaminones [7]

  • Reaction Setup: In a round-bottom flask, dissolve the β-enaminone (1.0 eq) in a suitable solvent such as ethanol or dioxane.

  • Addition of Sulfur Reagent: Add a sulfur transfer reagent, such as ammonium thiocyanate, to the solution.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (reflux) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired isothiazole.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label = "Synthesis from β-Enaminones"; fontsize = 12; }

Woodward's Isothiazole Synthesis

The renowned chemist R.B. Woodward also contributed to isothiazole chemistry with a method involving the reaction of enamines with thiophosgene. This reaction proceeds through a proposed zwitterionic intermediate.[1]

The Rise of Isothiazoles in Pharmaceuticals

The unique physicochemical properties of the isothiazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a valuable scaffold in drug discovery.

Atypical Antipsychotics: Ziprasidone and Perospirone

Two of the most prominent examples of isothiazole-containing drugs are the atypical antipsychotics Ziprasidone and Perospirone.

  • Ziprasidone: First synthesized in 1987 by Pfizer, Ziprasidone was approved for medical use in the United States in 2001.[8] Its mechanism of action is believed to be mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[9]

Experimental Protocol: Conceptual Synthesis of Ziprasidone [3][10]

  • Intermediate Synthesis: The synthesis of Ziprasidone involves the preparation of two key intermediates: 6-chlorooxindole and 1-(1,2-benzisothiazol-3-yl)piperazine.

  • Coupling Reaction: 6-Chloro-5-(2-chloroethyl)oxindole is reacted with 1-(1,2-benzisothiazol-3-yl)piperazine in the presence of a base (e.g., sodium carbonate) in a suitable solvent (e.g., water or methyl isobutyl ketone) at elevated temperatures.

  • Salt Formation: The resulting Ziprasidone base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

  • Purification: The final product is purified by recrystallization.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} caption { label = "Ziprasidone Synthesis Overview"; fontsize = 12; }

  • Perospirone: Developed in Japan and introduced in 2001, Perospirone is another atypical antipsychotic that acts as a dopamine D2 and serotonin 5-HT2A receptor antagonist. It also exhibits partial agonism at 5-HT1A receptors.[11][12]

Antiviral Agents: The Case of Denotivir

Denotivir (Vratizolin) is an isothiazole derivative with antiviral activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[13][14] While the precise mechanism of its antiviral action is not fully elucidated, it is known to inhibit viral DNA synthesis and also exhibits immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines.[15]

Isothiazoles in Agriculture and Industry

Beyond the pharmaceutical realm, isothiazole derivatives have found widespread use as agrochemicals and industrial biocides.

Agrochemicals: Fungicides and Herbicides

Isothiazole-containing compounds have been developed as effective fungicides and herbicides.[3][16][17] Their mode of action in fungi can involve the inhibition of key enzymes or the induction of systemic acquired resistance (SAR) in plants.[5][10][18][19] For example, some 3,4-dichloroisothiazole derivatives are known to trigger the plant's natural defense mechanisms.[10]

Industrial Biocides: The Isothiazolinone Story

Isothiazolinones, such as those found in the commercial biocide Kathon™, were developed in the 1960s by Rohm and Haas.[11][20] These compounds are widely used as preservatives in a variety of products, including paints, cosmetics, and industrial water treatment systems.[20][21] Their biocidal activity stems from their ability to rapidly inhibit essential metabolic enzymes in microorganisms, leading to cell death.[7][8][16][20]

The mechanism involves a two-step process: rapid inhibition of growth and metabolism, followed by irreversible cell damage. This is achieved through the disruption of dehydrogenase enzymes in the Krebs cycle and other vital metabolic pathways.[7][16][20]

BiocideKey Applications
Methylisothiazolinone (MIT) Cosmetics, paints, cleaning products
Chloromethylisothiazolinone (CMIT) Industrial water treatment, paper mills
Benzisothiazolinone (BIT) Adhesives, sealants, leather
Octylisothiazolinone (OIT) Wood preservation, marine antifouling paints

Structure-Activity Relationships (SAR): Tailoring Isothiazoles for Function

The diverse applications of isothiazole compounds are a direct result of the ability to fine-tune their biological activity through targeted structural modifications. Understanding the structure-activity relationships (SAR) is crucial for the rational design of new and improved isothiazole derivatives.

  • Antipsychotics: In the case of atypical antipsychotics like Ziprasidone and Perospirone, the isothiazole-piperazine moiety is a key pharmacophore responsible for the dual D2/5-HT2A receptor antagonism. Modifications to the other parts of the molecule can influence potency, selectivity, and pharmacokinetic properties.[9][15][22]

  • Biocides: For isothiazolinones, the presence of the activated N-S bond is essential for their antimicrobial activity. The nature of the substituent on the nitrogen atom and the presence of other groups on the ring can affect their potency, spectrum of activity, and stability.[7][8][16][20]

  • Kinase Inhibitors: The isothiazole scaffold has also been explored as a template for the design of kinase inhibitors. SAR studies have shown that specific substitution patterns on the isothiazole ring are crucial for achieving high potency and selectivity against target kinases.[23]

  • Antiviral Agents: In isothiazole-based antiviral compounds, the overall molecular shape, lipophilicity, and the potential for specific interactions with viral enzymes or proteins are key determinants of activity.[24][25][26][27]

Conclusion

From its initial synthesis in the late 1950s, the isothiazole ring has proven to be a remarkably versatile and valuable scaffold in chemical science. The development of diverse synthetic methodologies has enabled the creation of a vast chemical space of isothiazole derivatives, leading to the discovery of important pharmaceuticals, agrochemicals, and industrial biocides. The ongoing exploration of the structure-activity relationships of isothiazole compounds continues to fuel the design of new molecules with tailored properties for a wide range of applications. As our understanding of the biological targets and mechanisms of action of these compounds deepens, the isothiazole core is poised to remain a central theme in the future of drug discovery and materials science.

References

  • Silva, V., Silva, C., Soares, P., Garrido, E. M., Borges, F., & Garrido, J. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]

  • Silva, V., Silva, C., Soares, P., Garrido, E. M., Borges, F., & Garrido, J. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]

  • (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. ResearchGate. [Link]

  • Silva, V., Silva, C., Soares, P., Garrido, E. M., Borges, F., & Garrido, J. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PubMed. [Link]

  • Wang, J., Liao, A., Guo, R. J., Ma, X., & Wu, J. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry, 73(1), 30-46. [Link]

  • (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Link]

  • Garozzo, A., et al. (2007). Isothiazole derivatives as antiviral agents. PubMed. [Link]

  • Sharma, S. (n.d.). Thiophosgene in Organic Synthesis. ResearchGate. [Link]

  • (2024). Crystal Structure of the Biocide Methylisothiazolinone. ResearchGate. [Link]

  • Wu, Q.-F., Zhao, B., Fan, Z.-J., Zhao, J.-B., Kalinina, T. A., & Yang, D.-Y. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(69), 39593–39601. [Link]

  • Clarke, D., Emayan, K., & Rees, C. W. (1998). New synthesis of isothiazoles from primary enamines. Journal of the Chemical Society, Perkin Transactions 1, (1), 77-84. [Link]

  • Wu, Q.-F., Zhao, B., Fan, Z.-J., Zhao, J.-B., Kalinina, T. A., & Yang, D.-Y. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Publishing. [Link]

  • (n.d.). An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Organic Chemistry Portal. [Link]

  • Lee, S., et al. (2022). Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. MDPI. [Link]

  • Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia. [Link]

  • (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. [Link]

  • Stanetty, P., et al. (n.d.). Synthesis of Pyrrolo[2,3-d][7][16][20]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. PMC. [Link]

  • (2021). On the regioselectivity in the Hurd-Mori reaction. Semantic Scholar. [Link]

  • Garozzo, A., et al. (2007). Isothiazole Derivatives as Antiviral Agents. ResearchGate. [Link]

  • Singh, D., et al. (n.d.). Isothiazole route to Colchicine by Woodward.10. ResearchGate. [Link]

  • (2021). Benzothiazole Moiety and Its Derivatives as Antiviral Agents. MDPI. [Link]

  • Lian, J., & Huang, X.-F. (2012). Structural contributions of antipsychotic drugs to their therapeutic profiles and metabolic side effects. PubMed. [Link]

  • PubChem. (n.d.). Perospirone. PubChem. [Link]

  • Wikipedia. (n.d.). Lurasidone. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Wood, J. L., et al. (2006). Discovery of novel isothiazole inhibitors of the TrkA kinase: structure-activity relationship, computer modeling, optimization, and identification of highly potent antagonists. PubMed. [Link]

  • Singh, I. P., Gupta, S., & Kumar, S. (2020). Thiazole Compounds as Antiviral Agents: An Update. Bentham Science Publishers. [Link]

  • PharmaCompass. (n.d.). Denotivir. PharmaCompass.com. [Link]

  • (2024). Development of the novel formulations of perospirone for the treatment of schizophrenia. PubMed. [Link]

  • (n.d.). Structure Activity Relationship of Antipsychotic Drug. Slideshare. [Link]

  • Carradori, S., et al. (2004). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. PubMed. [Link]

  • Singh, I. P., Gupta, S., & Kumar, S. (2019). Thiazole Compounds as Antiviral Agents: An Update. ResearchGate. [Link]

  • (n.d.). a structure-activity relationship study of thiazole deriva- tives with h1-antihistamine. acta poloniae pharmaceutica. [Link]

  • Avram, S., et al. (2008). Quantitative structure - Activity relationship studies on membrane receptors inhibition by antipsychotic drugs. Application to schizophrenia treatment. ResearchGate. [Link]

  • Badvel, S., et al. (n.d.). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. ResearchGate. [Link]

  • Pai, N. R., et al. (n.d.). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Theoretical Underpinnings of Isothiazol-3-ylmethanol Stability: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isothiazol-3-ylmethanol and Its Stability

The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, bestowing unique physicochemical and biological properties upon molecules that contain it. This compound, a functionalized derivative, represents a key building block in the synthesis of a wide array of biologically active compounds. Its inherent stability is a critical determinant of its utility, influencing storage, formulation, and in vivo efficacy. Understanding the factors that govern the stability of this compound at a molecular level is paramount for its effective application. This technical guide provides a comprehensive theoretical examination of the stability of this compound, drawing upon computational chemistry principles to elucidate its electronic structure, potential degradation pathways, and the intrinsic factors that contribute to its molecular integrity. By delving into the theoretical underpinnings of its stability, we aim to equip researchers and drug development professionals with the insights necessary to harness the full potential of this versatile heterocyclic compound.

Theoretical Methodologies for Stability Assessment

The evaluation of molecular stability through theoretical means relies on a suite of computational quantum chemistry methods. These in silico techniques provide a powerful lens through which to examine the electronic and structural properties of molecules, offering predictions of their behavior under various conditions.

2.1 Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its favorable balance of accuracy and computational cost. DFT methods are employed to calculate the electronic structure of molecules, providing access to a wealth of information, including optimized geometries, molecular orbital energies, and electron density distributions. For the study of this compound's stability, DFT is instrumental in determining its ground-state electronic properties and in calculating the energy barriers associated with potential degradation reactions. Functionals such as B3LYP and M06-2X, paired with appropriate basis sets (e.g., 6-311+G(d,p)), are commonly used to achieve reliable predictions for organic molecules.[1][2]

2.2 Ab Initio Methods

Ab initio methods, derived from first principles without empirical parameterization, offer a high level of theory for electronic structure calculations. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data for smaller systems, which can be used to validate DFT results. These methods are particularly valuable for obtaining highly accurate bond dissociation energies.

2.3 Molecular Dynamics (MD) Simulations

Molecular dynamics simulations can provide insights into the conformational landscape and dynamic behavior of this compound in different environments (e.g., in solution). By simulating the motion of atoms over time, MD can help identify potential degradation pathways that are influenced by solvent interactions and temperature effects.

Protocol: A Representative Computational Workflow for Stability Analysis

A typical computational workflow for assessing the stability of a molecule like this compound involves the following steps:

  • Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is typically performed using a DFT method like B3LYP with a suitable basis set.

  • Frequency Analysis: Vibrational frequencies are calculated at the optimized geometry to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

  • Electronic Property Calculation: Key electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis are performed on the optimized structure to understand its reactivity and bonding characteristics.

  • Bond Dissociation Energy (BDE) Calculation: To assess thermal stability, the energies of the molecule and its potential radical fragments are calculated to determine the BDEs of the weakest bonds.

  • Transition State Searching: For potential degradation pathways (e.g., ring opening, substituent elimination), the structures of the transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Intrinsic Reaction Coordinate (IRC) Calculation: IRC calculations are performed to confirm that the located transition states connect the reactant and product states of a given reaction.

  • Energy Profile Construction: The relative energies of reactants, transition states, and products are used to construct a potential energy surface, providing the activation energies and reaction enthalpies for the proposed degradation pathways.

Computational Stability Workflow cluster_0 Initial Setup cluster_1 Ground State Analysis cluster_2 Degradation Pathway Analysis cluster_3 Results and Interpretation start Define Molecular Structure method Select Computational Method (e.g., DFT) start->method basis Choose Basis Set (e.g., 6-311+G(d,p)) method->basis geom_opt Geometry Optimization basis->geom_opt freq_anal Frequency Analysis geom_opt->freq_anal elec_prop Electronic Property Calculation freq_anal->elec_prop bde Bond Dissociation Energy (BDE) Calculation elec_prop->bde ts_search Transition State Searching elec_prop->ts_search irc Intrinsic Reaction Coordinate (IRC) ts_search->irc energy_profile Construct Energy Profile irc->energy_profile stability_assessment Assess Thermal and Photochemical Stability energy_profile->stability_assessment

Caption: Molecular structure of this compound.

3.1 Aromaticity and Electron Delocalization

The isothiazole ring contains 6 π-electrons delocalized across the five-membered ring, fulfilling Hückel's rule for aromaticity. This electron delocalization leads to a significant resonance stabilization energy, which is a key contributor to the ring's inherent stability. The presence of two heteroatoms, nitrogen and sulfur, influences the electron density distribution within the ring. The nitrogen atom is more electronegative than carbon and tends to withdraw electron density, while the sulfur atom can donate electron density into the π-system.

3.2 Key Electronic Properties

Computational studies on related thiazole derivatives provide insights into the electronic properties of the isothiazole ring.

PropertyDescriptionImplication for Stability
HOMO Energy Energy of the Highest Occupied Molecular Orbital.A lower HOMO energy generally indicates higher stability and lower reactivity towards electrophiles.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.A higher LUMO energy suggests greater stability and lower reactivity towards nucleophiles.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A larger HOMO-LUMO gap is indicative of higher kinetic stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.Regions of negative potential (around the nitrogen atom) are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack.

3.3 The Influence of the Methanol Substituent

The -CH₂OH group at the 3-position can influence the electronic properties and stability of the isothiazole ring through inductive and hyperconjugative effects. The oxygen atom's electronegativity can lead to a slight electron-withdrawing inductive effect. Furthermore, the hydroxyl group can participate in intermolecular hydrogen bonding, which can affect the molecule's stability in protic solvents.

Theoretical Insights into Thermal Stability and Degradation

The thermal stability of this compound is primarily determined by the strength of its covalent bonds. The energy required to break a bond homolytically is known as the Bond Dissociation Energy (BDE). Bonds with lower BDEs are more susceptible to cleavage at elevated temperatures, initiating thermal degradation.

4.1 Bond Dissociation Energies (BDEs)

Table of Estimated Bond Dissociation Energies (BDEs) for Critical Bonds

BondEstimated BDE (kcal/mol)Rationale for Stability/Instability
S-N ~60-70The S-N bond is often the weakest link in the isothiazole ring, making it a likely site for initial cleavage.
C-S ~70-80The C-S bonds in the ring are generally stronger than the S-N bond but can still be susceptible to cleavage.
C-C (ring) ~90-100The C-C bonds within the aromatic ring are relatively strong due to their partial double-bond character.
C3-CH₂OH ~85-95The bond connecting the methanol substituent to the ring is a typical C-C single bond and is relatively strong.
C-H (ring) ~100-110Aromatic C-H bonds are generally very strong and less likely to be the initial site of thermal degradation.
O-H ~110The O-H bond in the methanol group is strong.

Note: These are estimated values based on typical BDEs for similar bonds in heterocyclic and organic molecules. Accurate values would require specific DFT calculations.

4.2 Plausible Thermal Degradation Pathways

Based on the estimated BDEs, a likely initiation step for the thermal degradation of this compound is the cleavage of the S-N bond. This would lead to the formation of a diradical intermediate, which could then undergo further rearrangements and fragmentation.

Another potential pathway, though likely requiring higher energy, is the cleavage of the C3-CH₂OH bond, leading to the formation of an isothiazol-3-yl radical and a hydroxymethyl radical.

Computational studies on the thermal decomposition of other heterocyclic compounds have shown that concerted mechanisms, involving cyclic transition states, can also be operative. [4][5][6]For this compound, a retro-[3+2] cycloaddition is a plausible concerted pathway, although likely to have a high activation barrier due to the aromaticity of the ring.

Theoretical Perspectives on Photochemical Stability and Degradation

The interaction of this compound with ultraviolet (UV) or visible light can lead to electronic excitation and subsequent photochemical reactions, which can compromise its stability.

5.1 Electronic Transitions

Upon absorption of a photon of appropriate energy, this compound can be promoted from its electronic ground state (S₀) to an excited singlet state (S₁). The nature of this electronic transition (e.g., π → π*) will dictate the subsequent photochemical behavior.

5.2 Photochemical Degradation Pathways

Studies on the photochemistry of isothiazole and its derivatives have revealed several potential degradation pathways. [7]

  • Photoisomerization: Irradiation can lead to the isomerization of isothiazole to thiazole. [8]This process is thought to proceed through a series of reactive intermediates.

  • Ring Cleavage: The excited state of the isothiazole ring can be susceptible to ring-opening reactions, leading to the formation of acyclic products.

  • Reactions with Reactive Oxygen Species (ROS): In the presence of oxygen, photo-irradiation can lead to the formation of singlet oxygen (¹O₂), which can then react with the isothiazole ring. For some thiazole derivatives, a [4+2] Diels-Alder cycloaddition with singlet oxygen has been proposed as a degradation mechanism. [9]

Photochemical_Degradation_Pathway Isothiazole Isothiazole Derivative (Ground State, S₀) ExcitedState Excited State (S₁) Isothiazole->ExcitedState hν (UV light) Intermediate Reactive Intermediate (e.g., Dewar Isothiazole) ExcitedState->Intermediate Rearrangement Isomer Isomer (e.g., Thiazole) ExcitedState->Isomer Isomerization Product Degradation Product (e.g., Acyclic Compound) Intermediate->Product Ring Opening

Sources

An In-depth Technical Guide to the Solubility of Isothiazol-3-ylmethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of its practical application. Isothiazol-3-ylmethanol, a heterocyclic compound with potential applications in medicinal chemistry and materials science, is no exception. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in various organic solvents. We will delve into the principles governing solubility, present a robust experimental protocol for its determination, and discuss the interpretation of these results in the context of drug discovery and development.

Understanding this compound: A Structural Perspective on Solubility

This compound (CAS NO: 89033-17-0) possesses a unique molecular structure that dictates its interactions with different solvents. The molecule consists of a five-membered isothiazole ring containing both sulfur and nitrogen heteroatoms, and a hydroxymethyl group (-CH₂OH) at the 3-position.

  • The Isothiazole Ring: The presence of electronegative nitrogen and sulfur atoms in a 1,2-relationship imparts a degree of polarity to the heterocyclic ring. This structure suggests the potential for dipole-dipole interactions with polar solvents.

  • The Hydroxymethyl Group: The -OH group is a classic hydrogen bond donor and acceptor. This functional group will significantly influence the solubility in protic solvents (e.g., alcohols) and other solvents capable of hydrogen bonding.

Based on these structural features, a "like dissolves like" principle can be applied as a preliminary guide to solvent selection. We can anticipate that this compound will exhibit greater solubility in polar and hydrogen-bonding solvents compared to nonpolar hydrocarbon solvents.

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models can provide valuable predictions and aid in solvent selection.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more nuanced approach than simple polarity by breaking down the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The fundamental principle of HSP is that substances with similar HSP values are likely to be miscible. To predict the solubility of this compound, one would need to determine its HSP values, which can be calculated using group contribution methods or specialized software. These values can then be compared to the known HSP values of various organic solvents to identify those with the closest match.

Thermodynamics of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy change (ΔG):

ΔG = ΔH – TΔS

Where:

  • ΔH is the enthalpy of dissolution (heat absorbed or released).

  • T is the temperature in Kelvin.

  • ΔS is the entropy of dissolution (change in disorder).

For a substance to dissolve, ΔG must be negative. The temperature dependence of solubility is dictated by the sign of ΔH. An endothermic dissolution (ΔH > 0) will see solubility increase with temperature, while an exothermic process (ΔH < 0) will result in decreased solubility at higher temperatures.

Experimental Determination of this compound Solubility

A precise and reproducible experimental protocol is crucial for obtaining reliable solubility data. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials and Equipment
  • This compound (high purity)

  • A range of organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

  • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for quantification.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

    • Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

Self-Validating System and Best Practices
  • Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent at the later time points.

  • Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRD) to check for any polymorphic transformations or solvate formation during the equilibration process.

  • Purity of Materials: The purity of both the this compound and the solvents will directly impact the accuracy of the results.

Alternative and High-Throughput Methods

For rapid screening, methods such as laser nephelometry, which measures scattered light from suspended particles, can be employed to determine solubility. Gravimetric methods, where a known volume of the saturated solution is evaporated and the residue weighed, can also be used, though they may be less precise for sparingly soluble compounds.

Data Presentation and Interpretation

The obtained solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)
HexaneNonpolarLowTo be determined
TolueneAromaticLow to ModerateTo be determined
DichloromethaneChlorinatedModerateTo be determined
Ethyl AcetateEsterModerate to HighTo be determined
AcetoneKetoneHighTo be determined
AcetonitrileNitrileHighTo be determined
IsopropanolAlcohol (Protic)HighTo be determined
EthanolAlcohol (Protic)Very HighTo be determined
MethanolAlcohol (Protic)Very HighTo be determined
WaterAqueous (Protic)ModerateTo be determined

Interpretation of Results:

The experimental data will provide critical insights for various applications:

  • Drug Formulation: For oral drug delivery, adequate aqueous solubility is often desired. The solubility in organic solvents will be crucial for developing formulations for parenteral administration or for processes like spray drying.

  • Crystallization and Purification: The choice of solvent is paramount for obtaining a desired crystal form (polymorph) and for efficient purification by recrystallization. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.

  • Chemical Synthesis: The solubility data will inform the choice of reaction solvents, ensuring that reactants are in the same phase and facilitating product isolation.

Visualizing Workflows and Logical Relationships

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis prep_vials Add excess solute to solvent vials equilibration Agitate at constant temperature (24-72h) prep_vials->equilibration settle Settle excess solid equilibration->settle filter_sample Filter supernatant (0.22 µm) settle->filter_sample dilute Dilute sample filter_sample->dilute quantify Quantify via validated HPLC dilute->quantify result Solubility Data (mg/mL) quantify->result

Caption: Workflow for determining the equilibrium solubility of this compound.

Logical Framework for Solvent Selection in Drug Development

solvent_selection cluster_input Compound Properties cluster_screening Solubility Screening cluster_application Application-Driven Selection compound_props This compound - Polar Ring - H-bond donor/acceptor solubility_test Experimental Solubility Determination compound_props->solubility_test formulation Formulation (e.g., oral, parenteral) solubility_test->formulation High solubility in biocompatible solvents crystallization Crystallization & Purification solubility_test->crystallization Temperature-dependent solubility synthesis Reaction Medium solubility_test->synthesis Inert, dissolves reactants

Caption: Decision-making process for solvent selection based on solubility data.

Conclusion

While specific, publicly available solubility data for this compound is sparse, this guide provides a robust framework for its determination and interpretation. By combining a theoretical understanding of its molecular structure with rigorous experimental protocols, researchers can generate the critical data needed to advance its use in drug development and other scientific applications. The principles and methodologies outlined herein are broadly applicable to the characterization of novel chemical entities, providing a self-validating system for producing reliable and actionable solubility profiles.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Al-Shdefat, R., et al. (2021). Solubility Determination, Hansen Solubility Parameters and Thermodynamic Evaluation of Thymoquinone in (Isopropanol + Water) Compositions. Molecules, 26(16), 4983.
  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility determination and analysis of methimazole in different solvent systems at T = 278.15 - 323.15 K. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). 2-methyl-2H-isothiazol-3-one. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • ZHEJIANG JIUZHOU CHEM CO.,LTD. (n.d.). This compound CAS NO.89033-17-0. Retrieved from [Link]

  • ResearchGate. (2019, May). Recent advances in the synthesis of isothiazoles. Retrieved from [Link]

  • Google Patents. (n.d.). US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture.
  • Chemistry LibreTexts. (2021, March 15). 11: Thermodynamics of Solubility. Retrieved from [Link]

  • DePrince, A. E., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 123(15), 9009-9052.
  • Books. (2024, July 24). *Chapter

The Isothiazole Core: A Technical Guide to Isothiazol-3-ylmethanol and its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its unique electronic properties and synthetic versatility have led to its incorporation into a wide array of biologically active compounds, including antiviral, anti-inflammatory, anticancer, and antimicrobial agents.[1][3][4] This technical guide provides an in-depth exploration of isothiazol-3-ylmethanol, a fundamental building block, and its structural analogs. We will delve into the synthetic rationale, provide detailed experimental protocols, discuss characterization methodologies, and explore the landscape of their biological activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of the isothiazole core in their discovery programs.

The Isothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

First synthesized in 1956, the isothiazole ring is a stable heteroaromatic system.[1] The placement of the electronegative nitrogen and sulfur atoms at the 1 and 2 positions, respectively, creates a unique electronic distribution that influences its reactivity and its ability to interact with biological targets. This arrangement is distinct from its more common isomer, thiazole, where the heteroatoms are separated by a carbon.[5]

The isothiazole nucleus is found in various pharmaceuticals, underscoring its importance. Derivatives of this scaffold have been developed as antipsychotics, fungicides, and potent enzyme inhibitors.[2] The functionalization at the 3-position, in particular, offers a versatile handle for the synthesis of more complex molecules. This compound (CAS 89033-17-0) serves as a key intermediate, providing a primary alcohol moiety that can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions to build a diverse library of compounds.

Structural Analogs of Interest

The exploration of isosteres and structural analogs is a fundamental strategy in drug design. Key analogs of this compound include:

  • Benzo[d]isothiazol-5-ylmethanol: A fused-ring analog where the isothiazole is annulated to a benzene ring, increasing lipophilicity and providing a different vector for substituent placement.[6]

  • (3-Methylisothiazol-5-yl)methanol: A constitutional isomer where the positions of the methyl and methanol groups are swapped, potentially altering binding interactions with target proteins.[7]

  • Isothiazolin-3-ones: These analogs feature a carbonyl group at the 3-position and are well-known for their potent antimicrobial and cytotoxic activities.[8][9]

Synthesis of this compound: A Proposed Protocol

While various methods exist for the construction of the isothiazole ring itself, a practical and direct synthesis of this compound can be achieved through the reduction of a suitable precursor at the 3-position.[10][11] The most logical precursor is isothiazole-3-carboxylic acid or its corresponding ester, as this positions the functional group correctly for reduction to the primary alcohol. Commercial supplier data indicates that ethyl isothiazole-3-carboxylate is an upstream product of this compound, supporting this synthetic strategy.[12]

The reduction of carboxylic acids or esters to primary alcohols is a fundamental transformation in organic synthesis, reliably achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄).[13][14][15][16]

Diagram of Proposed Synthetic Pathway

Synthesis of this compound start Isothiazole-3-carboxylic acid (or Ethyl Ester) reagent 1. LiAlH4, Dry THF 2. H3O+ workup start->reagent product This compound reagent->product Reduction

Caption: Proposed synthesis of this compound via reduction.

Detailed Experimental Protocol: Synthesis of this compound

Causality: This protocol utilizes lithium aluminum hydride, a potent reducing agent necessary for the conversion of the relatively unreactive carboxylate group to a primary alcohol. Sodium borohydride (NaBH₄) is generally not strong enough for this transformation.[15][16] The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.[16] Diethyl ether or tetrahydrofuran (THF) are common solvents. An acidic workup is required to protonate the resulting alkoxide and neutralize any remaining reducing agent.

Materials:

  • Ethyl isothiazole-3-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sulfuric acid (H₂SO₄), 10% aqueous solution

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for inert atmosphere reactions (oven-dried)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Suspend lithium aluminum hydride (1.1 eq.) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve ethyl isothiazole-3-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Workup: Filter the resulting solids and wash them thoroughly with THF or diethyl ether. Combine the organic filtrates.

  • Extraction: Wash the combined organic phase with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Characterization and Physicochemical Properties

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is a key tool for structural elucidation. Based on commercially available spectral data, the expected signals for this compound are: a singlet for the methylene protons (-CH₂OH), a singlet or broad singlet for the hydroxyl proton (-OH), and two doublets for the aromatic protons on the isothiazole ring.

    • ¹³C NMR: The carbon NMR spectrum should show distinct signals for the methylene carbon and the three carbons of the isothiazole ring. The carbon attached to the hydroxyl group will be in the typical range for a primary alcohol, while the aromatic carbons will appear further downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, as well as C-H and C=C/C=N stretching frequencies for the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (115.15 g/mol ).[12]

Physicochemical Data Summary
PropertyValueSource
CAS Number 89033-17-0[12]
Molecular Formula C₄H₅NOS[12]
Molecular Weight 115.15 g/mol [12]
Appearance White powderCommercial Supplier
Melting Point Not available[12]
Boiling Point Not available[12]

Biological Activity and Applications in Drug Development

The isothiazole scaffold is a well-established pharmacophore, with derivatives exhibiting a broad range of biological activities. Isothiazol-3-ones, in particular, are known for their potent antimicrobial and cytotoxic effects.[8][9] Their mechanism of action is believed to involve the electrophilic nature of the isothiazole ring, which can react with cellular thiols, such as glutathione, leading to cellular dysfunction.[8]

While specific biological data for this compound is not widely published, its structural relationship to these active compounds makes it and its derivatives prime candidates for screening in various assays.

Diagram of Isothiazole Bioactivity Workflow

Bioactivity Screening Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis Compound This compound & Analogs Antimicrobial Antimicrobial Assays (MIC/MBC) Compound->Antimicrobial Cytotoxicity Cytotoxicity Assays (MTT, HepG2) Compound->Cytotoxicity Enzyme Enzyme Inhibition Assays Compound->Enzyme Data IC50 / MIC Determination SAR Studies Antimicrobial->Data Cytotoxicity->Data Enzyme->Data

Caption: Workflow for evaluating the biological activity of isothiazole analogs.

Comparative Cytotoxicity Data of Isothiazole Analogs

To provide context, the following table summarizes reported cytotoxic activities for related isothiazol-3-one derivatives against the HepG2 human hepatoblastoma cell line.

CompoundCell LineIC₅₀ (µM)Reference
N-methylisothiazol-3-one (MIT)HepG2>1000[8]
5-chloro-N-methylisothiazol-3-one (CIT)HepG2~100[8]
N-octylisothiazol-3-one (OIT)HepG2~10[8]
4,5-dichloro-N-octylisothiazol-3-one (DCOIT)HepG2~5[8]

Note: These values are for isothiazol-3-one analogs and serve as a reference for the potential activity of the isothiazole scaffold.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO, then diluted in media)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound is a valuable and versatile building block for the synthesis of novel chemical entities in drug discovery. Its straightforward synthesis from readily available precursors and the potential for diverse functionalization make it an attractive starting point for library synthesis. The known biological activities of the isothiazole scaffold, particularly in the areas of oncology and infectious diseases, provide a strong rationale for the exploration of this compound derivatives. Future work should focus on the synthesis of a focused library of analogs to establish clear structure-activity relationships (SAR) and to identify lead compounds with potent and selective biological activity.

References

  • Miedzybrodzki, R. (2003). Biological activity of the isothiazole derivatives. Postepy Higieny i Medycyny Doswiadczalnej, 57(6), 617-630. [Link]

  • Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. [Link]

  • LookChem. (n.d.). Cas 89033-17-0, this compound. Retrieved January 22, 2026, from [Link]

  • Grzybowski, J., et al. (1996). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Die Pharmazie, 51(12), 926-933. [Link]

  • Potkin, V. I., et al. (2018). Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol. Russian Journal of Organic Chemistry, 54, 1216-1226. [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). [Link]

  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved January 22, 2026, from [Link]

  • Arning, J., et al. (2009). Analyzing cytotoxic effects of selected isothiazol-3-one biocides using the toxic ratio concept and structure-activity relationship considerations. Chemical Research in Toxicology, 22(12), 1954-1961. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Arning, J., et al. (2009). Analyzing Cytotoxic Effects of Selected Isothiazol-3-one Biocides Using the Toxic Ratio Concept and Structure-Activity Relationship Considerations. ResearchGate. [Link]

  • Poloncarz, J., et al. (2009). Synthesis and antibacterial activity of isothiazolyl oxazolidinones and analogous 3(2H)-isothiazolones. European Journal of Medicinal Chemistry, 44(11), 4476-4485. [Link]

  • Micetich, R. G., & Raap, R. (1971). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 49(12), 2005-2012. [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 146-177. [Link]

  • Wentzel Lab. (2021, April 8). Carboxylic Acid Reduction with LiAlH4 mechanism [Video]. YouTube. [Link]

  • TSI Journals. (2013). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL ISOTHIAZOLINE DERIVATIVES. Trade Science Inc.[Link]

  • Wikipedia. (n.d.). 3-Methyl-3-pentanol. Retrieved January 22, 2026, from [Link]

  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284-5288. [Link]

  • Reddy, C. S., et al. (2010). Synthesis of isothiazolones and isothiazoles via conjugate addition by Reddy. ResearchGate. [Link]

  • Le, T. H. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3829-3835. [Link]

  • LibreTexts. (2023, January 22). Conversion of carboxylic acids to alcohols using LiAlH4. [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved January 22, 2026, from [Link]

  • Chemguide. (n.d.). reduction of carboxylic acids. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). Methylisothiazolinone. Retrieved January 22, 2026, from [Link]

  • Valle, D. L. Jr., et al. (2016). Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance. PLOS ONE, 11(1), e0146349. [Link]

  • Wikipedia. (n.d.). Triphenylmethanol. Retrieved January 22, 2026, from [Link]

Sources

fundamental reactivity of the isothiazole ring system

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Fundamental Reactivity of the Isothiazole Ring System

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole scaffold is a privileged five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms.[1][2][3] This unique 1,2-arrangement of heteroatoms imparts a distinct electronic character that governs its chemical reactivity and has established it as a cornerstone in medicinal and agricultural chemistry.[1][2][4] Molecules incorporating the isothiazole ring are found in a range of pharmaceuticals, including the antipsychotic drugs ziprasidone and perospirone, demonstrating its significance in drug design.[1][5] This guide provides a comprehensive exploration of the . It moves beyond a simple catalog of reactions to elucidate the underlying principles of its electronic structure, aromaticity, and the causal factors dictating its behavior towards electrophiles, nucleophiles, strong bases, and pericyclic reaction partners.

Electronic Structure and Aromaticity: The Core of Isothiazole's Reactivity

Isothiazole is a planar, aromatic heterocycle with a delocalized 6π-electron system, conforming to Hückel's rule.[4] The aromaticity of isothiazole is comparable to that of its isomer, thiazole, but greater than that of isoxazole, indicating significant electronic stability.[6]

The defining feature of the isothiazole ring is the polarization induced by the two electronegative heteroatoms. The nitrogen atom acts as a potent electron-withdrawing group through both inductive and mesomeric effects, while the sulfur atom, with its available d-orbitals, can act as either an electron donor or acceptor depending on the reaction conditions. This interplay results in a π-electron deficient system compared to thiophene or pyrrole.

The calculated electron density reveals a specific distribution that is paramount to understanding its reactivity:

  • C4 Position: Possesses the highest electron density among the carbon atoms, making it the primary site for electrophilic attack .[6]

  • C3 and C5 Positions: Are significantly more electron-deficient. C5 is particularly susceptible to nucleophilic attack , while C3 is also a target, especially in isothiazolium salts.[7]

  • C-H Acidity: The protons attached to the ring have distinct acidities. The C5-H is generally the most acidic, followed by C3-H, making these positions susceptible to deprotonation by strong bases. Deprotonation at C3 or C5 can sometimes lead to irreversible ring fission.

Diagram 1: Isothiazole Reactivity Map

Caption: A map of the primary sites for electrophilic attack, nucleophilic attack, and deprotonation on the isothiazole ring.

Electrophilic Aromatic Substitution

Due to the electron-withdrawing nature of the heteroatoms, the isothiazole ring is generally deactivated towards electrophilic substitution compared to simpler aromatic systems like benzene or thiophene. However, reactions can be achieved under forcing conditions, and they occur with high regioselectivity.

Causality: Electrophilic attack occurs almost exclusively at the C4 position.[6] This is a direct consequence of electronic effects. Attack at C4 allows the positive charge in the resulting sigma complex (Wheland intermediate) to be delocalized without placing it on the electronegative nitrogen atom. Conversely, attack at C3 or C5 would generate a highly unstable intermediate with a positive charge adjacent to or on the nitrogen atom.

Key Electrophilic Reactions:

ReactionReagentsProductYieldRef.
Nitration Conc. HNO₃ / Conc. H₂SO₄4-Nitroisothiazole97%[6]
Bromination Br₂ in CCl₄ or CHCl₃4-BromoisothiazoleHigh[1]
Sulfonation Fuming H₂SO₄Isothiazole-4-sulfonic acidGood
Friedel-Crafts Generally unsuccessful on the parent ring due to deactivation and complexation of the Lewis acid with the ring nitrogen.--
Diagram 2: Mechanism of Nitration at C4

Metallation_Workflow Start Substituted Isothiazole Intermediate 5-Lithioisothiazole Intermediate Start->Intermediate Deprotonation at C5 Base Strong Base (e.g., n-BuLi, LDA) THF, -78 °C Product 5-Substituted Isothiazole Intermediate->Product Electrophilic Quench Electrophile Electrophile (E+) (e.g., R-X, CO₂, RCHO)

Caption: A generalized workflow for the functionalization of the C5 position of isothiazole through a metallation-electrophile quench sequence.

Cycloaddition Reactions

The C4=C5 double bond of the isothiazole ring can participate in cycloaddition reactions, acting as a dipolarophile or a dienophile. This reactivity is significantly enhanced when the ring is activated by electron-withdrawing groups, particularly when the sulfur atom is oxidized to a sulfoxide or, more commonly, a sulfone (isothiazole 1,1-dioxide). [8]

  • [4+2] Diels-Alder Reactions: Isothiazol-3(2H)-one 1,1-dioxides are potent dienophiles that react with a variety of dienes. [8]* [3+2] 1,3-Dipolar Cycloadditions: These activated isothiazoles also readily undergo cycloaddition with 1,3-dipoles such as diazoalkanes, azides, and nitrile oxides. [8][9]These reactions are characterized by a high degree of regioselectivity and serve as a powerful tool for constructing complex bicyclic heterocyclic systems. [8][10]

Experimental Protocols

Protocol: Synthesis of 4-Nitroisothiazole

This protocol describes a standard method for the electrophilic nitration of the parent isothiazole ring. [6]It serves as a self-validating system; successful execution confirms the fundamental principle of selective C4 substitution.

Materials:

  • Isothiazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate (saturated solution)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, add concentrated sulfuric acid.

  • Substrate Addition: Slowly add isothiazole to the cold sulfuric acid with continuous stirring. Ensure the temperature remains below 10 °C.

  • Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the isothiazole-sulfuric acid solution. The rate of addition should be controlled to maintain the reaction temperature between 0 and 10 °C.

  • Reaction Time: After the addition is complete, allow the mixture to stir at 0-10 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice. This will precipitate the crude product.

  • Neutralization & Extraction: Slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude 4-nitroisothiazole.

  • Purification: The product can be further purified by recrystallization or column chromatography.

Causality Note: The use of a strong acid medium (H₂SO₄) is crucial. It protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivation of the isothiazole ring.

Conclusion

The reactivity of the isothiazole ring is a nuanced interplay of aromaticity and the strong electron-withdrawing effects of its adjacent nitrogen and sulfur heteroatoms. This results in a well-defined and predictable pattern of reactivity: selective electrophilic attack at C4, susceptibility to nucleophilic attack and substitution at C3 and C5, and facile deprotonation at C5 for C-H functionalization. Furthermore, its ability to undergo ring-opening and participate in cycloaddition reactions provides diverse pathways for synthetic transformations. A thorough understanding of these fundamental principles is indispensable for researchers and drug development professionals aiming to leverage the isothiazole scaffold in the design and synthesis of novel, biologically active molecules.

References

  • Sasane, N. A., Akolkar, H. N., Darekar, N. R., Khedkar, V. M., Burange, A. S., & Sasane, K. A. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S. Kulkarni, H. Akolkar, V. M. Khedkar, & A. K. Haghi (Eds.), S-Heterocycles Retrospect, Prospects, and Biological Applications (pp. 57-85). Royal Society of Chemistry. (URL: )
  • Clerici, F., Gelmi, M., Soave, R., & Presti, L. L. (1984). Isothiazoles. Part 3. Cycloadditions of diazoalkanes to 3-dialkylaminoisothiazole 1,1-dioxides. Journal of the Chemical Society, Perkin Transactions 1, 2253-2257. (URL: [Link])

  • Schulze, B., Gidon, D., Siegemund, A., & Rodina, L. L. (2003). [π4+π2] CYCLOADDITIONS OF ISOTHIAZOLE DERIVATIVES. HETEROCYCLES, 61, 639-661. (URL: [Link])

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. (URL: [Link])

  • Gatrone, R. C., & Barczyński, P. (1990). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 45(7-8), 887-900. (URL: [Link])

  • Wang, M., Yin, J., Duan, H., Li, J., Yang, N., & Xi, Z. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(67), 38550-38557. (URL: [Link])

  • Singh, D., Kumar, V., & Singh, V. (2022). Selected examples of isothiazoles with pharmacological activity. ResearchGate. (URL: [Link])

  • Clerici, F., & Pocar, D. (2007). From isothiazoles to new or known heterocycles via cycloaddition reactions. AIR Unimi. (URL: [Link])

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2), 000137. (URL: [Link])

  • Hamad Elgazwy, A.-S. S. (2003). The chemistry of isothiazoles. Tetrahedron, 59(38), 7445-7463. (URL: [Link])

  • Wikipedia. (n.d.). Isothiazole. (URL: [Link])

  • Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. Georg Thieme Verlag. (URL: [Link])

  • Semantic Scholar. (n.d.). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (URL: [Link])

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 51(22), A-AD. (URL: [Link])

  • American Chemical Society. (2026). Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. The Journal of Organic Chemistry. (URL: [Link])

  • Mol-Instincts. (n.d.). Isothiazole (C3H3NS) properties. (URL: [Link])

  • Wikipedia. (n.d.). Thiazole. (URL: [Link])

  • Ganapathi, K., & Kulkarni, K. S. (1953). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37, 758-768. (URL: [Link])

  • Paolini, J. P. (1975). Electrophilic Substitution of Imidazo[2,1-b]thiazoles. Journal of the Chemical Society, Perkin Transactions 1, (5), 413-417. (URL: [Link])

  • Frija, L., Pombeiro, A., & Kopylovich, M. (2015). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. Coordination Chemistry Reviews, 293-294, 65-90. (URL: [Link])

  • eXe. (n.d.). NMR spectra of Isothiazole. (URL: [Link])

  • YouTube. (2023). THIAZOLE. (URL: [Link])

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. (URL: [Link])

Sources

Methodological & Application

Application Notes: A Detailed Protocol for the Synthesis of Isothiazol-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, step-by-step guide for the synthesis of Isothiazol-3-ylmethanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol is designed for researchers and scientists with a background in organic synthesis. The described two-step synthetic pathway involves the oxidation of 3-methylisothiazole to Isothiazole-3-carboxylic acid, followed by its selective reduction to the target primary alcohol. This guide emphasizes the causality behind experimental choices, safety considerations, and methods for verification to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

Isothiazoles are a class of five-membered heterocyclic compounds containing adjacent nitrogen and sulfur atoms. This unique arrangement imparts distinct electronic properties, making the isothiazole scaffold a key component in a variety of biologically active compounds and pharmaceutical agents.[1] this compound, in particular, serves as a crucial intermediate, allowing for the introduction of a reactive hydroxymethyl group at the 3-position of the isothiazole ring, which can be further elaborated to construct more complex molecules.

The synthetic strategy outlined herein was chosen for its reliability and foundation in well-established chemical transformations. Direct functionalization of the isothiazole ring at the 3-position can be challenging. Therefore, a two-step approach commencing from the commercially available 3-methylisothiazole is proposed.

The synthetic pathway is as follows:

  • Step 1: Oxidation. The methyl group of 3-methylisothiazole is oxidized to a carboxylic acid using a strong oxidizing agent, potassium permanganate (KMnO₄), under basic conditions. This is a classic and robust method for converting alkyl side chains on aromatic and heteroaromatic rings.

  • Step 2: Reduction. The resulting Isothiazole-3-carboxylic acid is selectively reduced to the primary alcohol, this compound. This transformation requires a powerful reducing agent capable of reducing a carboxylic acid, such as borane (BH₃), as weaker reagents like sodium borohydride are generally ineffective. This specific reduction of a substituted isothiazole-3-carboxylic acid has been previously documented, lending strong support to this approach.[2]

Workflow Diagram

G cluster_0 PART 1: Oxidation cluster_1 PART 2: Reduction A 3-Methylisothiazole B Isothiazole-3-carboxylic acid A->B  KMnO₄, NaOH(aq), Δ   C Isothiazole-3-carboxylic acid D This compound C->D  BH₃•THF, THF, 0°C to RT  

Caption: Overall two-step synthetic workflow.

Materials and Reagents

Ensure all reagents are of appropriate purity (analytical grade or higher) and solvents are anhydrous where specified.

Reagent/SolventFormulaMolar Mass ( g/mol )Supplier SuggestionNotes
3-MethylisothiazoleC₄H₅NS99.15Sigma-Aldrich, Combi-BlocksStarting material.
Potassium PermanganateKMnO₄158.03Acros OrganicsStrong oxidant. Handle with care.
Sodium HydroxideNaOH40.00Fisher ScientificUsed to create basic conditions.
Hydrochloric Acid (conc.)HCl36.46VWRFor acidification during workup.
Sodium BisulfiteNaHSO₃104.06J.T. BakerTo quench excess KMnO₄.
Borane-tetrahydrofuran complexBH₃·THF85.94Sigma-Aldrich1 M solution in THF is recommended.
Tetrahydrofuran (THF)C₄H₈O72.11Sigma-AldrichAnhydrous, inhibitor-free.
MethanolCH₃OH32.04Fisher ScientificFor quenching the reduction reaction.
Ethyl AcetateC₄H₈O₂88.11VWRExtraction solvent.
Magnesium Sulfate (anhydrous)MgSO₄120.37Acros OrganicsDrying agent.
Diethyl Ether(C₂H₅)₂O74.12Fisher ScientificExtraction solvent.

Experimental Protocols

PART 1: Synthesis of Isothiazole-3-carboxylic acid

Causality: This protocol utilizes the strong oxidizing power of potassium permanganate under basic conditions to convert the chemically robust methyl group on the heteroaromatic ring into a carboxylate. The basic medium is crucial for the stability of the permanganate ion and facilitates the reaction. The subsequent acidic workup protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium hydroxide (4.0 g, 100 mmol) in deionized water (150 mL).

  • Addition of Reactants: To this solution, add 3-methylisothiazole (4.96 g, 50 mmol). The mixture may be biphasic.

  • Oxidant Addition: In a separate beaker, prepare a solution of potassium permanganate (15.8 g, 100 mmol) in deionized water (100 mL). Gently heat the solution to ensure complete dissolution.

  • Reaction Execution: Slowly add the warm potassium permanganate solution to the stirred 3-methylisothiazole mixture over a period of 30-45 minutes. The addition is exothermic; maintain a controlled rate to prevent excessive boiling.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 100-105 °C) using a heating mantle. A brown precipitate of manganese dioxide (MnO₂) will form. Continue refluxing for 4-6 hours, or until TLC analysis (e.g., using a 1:1 Hexane:Ethyl Acetate system with a UV indicator) shows the consumption of the starting material.

  • Quenching: Cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium bisulfite dropwise until the purple color of the excess permanganate disappears and the brown MnO₂ precipitate is reduced to a lighter-colored manganese salt.

  • Filtration: Filter the mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake with a small amount of deionized water (2 x 20 mL).

  • Isolation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly and carefully acidify the solution to pH 2-3 by adding concentrated hydrochloric acid dropwise with stirring. A white precipitate of Isothiazole-3-carboxylic acid will form.

  • Purification: Allow the mixture to stand in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash it with a small amount of cold deionized water, and dry it under vacuum. The product can be further purified by recrystallization from a water/ethanol mixture if necessary.

Expected Yield: 65-75%. Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.

PART 2: Synthesis of this compound

Causality: Carboxylic acids are resistant to reduction by many common reagents. Borane (BH₃) is a strong, electrophilic reducing agent that readily forms a complex with the carboxylic acid, which is then reduced to the primary alcohol. The reaction is typically performed in an aprotic solvent like THF to prevent quenching of the borane. An inert atmosphere is necessary to prevent the reaction of borane with atmospheric oxygen and moisture.

Reaction Mechanism Diagram

Sources

The Synthetic Chemist's Guide to Isothiazol-3-ylmethanol: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Understated Importance of the Isothiazole Core

Within the vast landscape of heterocyclic chemistry, the isothiazole scaffold stands out for its significant contributions to medicinal chemistry and materials science.[1] The unique arrangement of sulfur and nitrogen atoms imparts distinct electronic properties and metabolic stability to molecules containing this ring system. Isothiazole derivatives have found applications as antipsychotics, antivirals, and anticancer agents, underscoring the importance of versatile building blocks for their synthesis.[2]

Isothiazol-3-ylmethanol (CAS 89033-17-0) is a foundational building block, offering a reactive hydroxyl group tethered to the C3 position of the isothiazole ring. This simple primary alcohol is a gateway to a variety of essential synthons, including the corresponding aldehyde, carboxylic acid, and halide. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the key synthetic transformations of this compound, complete with detailed, field-proven protocols and mechanistic insights.

Physicochemical Properties and Safety Information

A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 89033-17-0[3]
Molecular Formula C₄H₅NOS[3]
Molecular Weight 115.15 g/mol [3]
Appearance White solid[4]

Safety Profile:

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

For complete safety information, always consult the full Safety Data Sheet (SDS) provided by the supplier.[5]

Core Synthetic Transformations: A Workflow Overview

This compound is a versatile precursor for several key isothiazole-based intermediates. The primary alcohol functionality allows for straightforward conversion to the corresponding aldehyde, carboxylic acid, and chloromethyl derivatives. These transformations provide access to a diverse range of synthetic handles for further molecular elaboration.

G cluster_start Starting Material cluster_products Key Synthetic Intermediates A This compound B Isothiazole-3-carboxaldehyde A->B Mild Oxidation (e.g., Swern, Dess-Martin) C Isothiazole-3-carboxylic Acid A->C Strong Oxidation (e.g., Jones, KMnO₄) D 3-(Chloromethyl)isothiazole A->D Chlorination (e.g., SOCl₂) B->C Oxidation (e.g., Oxone®)

Fig. 1: Key synthetic transformations of this compound.

Section 1: Oxidation to Isothiazole-3-carboxaldehyde

The conversion of a primary alcohol to an aldehyde is a cornerstone of organic synthesis. For a substrate like this compound, it is crucial to employ mild oxidation conditions to prevent over-oxidation to the carboxylic acid. The Swern oxidation, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride, is an excellent choice due to its high yields, mild reaction conditions (typically -78 °C), and tolerance of many functional groups.[6]

Mechanistic Rationale: The Swern Oxidation

The Swern oxidation proceeds through several distinct steps. First, DMSO reacts with oxalyl chloride at low temperature to form the highly electrophilic dimethylchlorosulfonium ion.[7] The alcohol then attacks this species, forming an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine, deprotonates the carbon adjacent to the oxygen, generating a sulfur ylide. This ylide undergoes a[3][8]-sigmatropic rearrangement via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[6][7] The low reaction temperature is critical to prevent side reactions and decomposition of the active oxidant.

G cluster_workflow Swern Oxidation Workflow A 1. Prepare solution of Oxalyl Chloride in DCM at -78°C B 2. Add DMSO dropwise (Formation of active oxidant) A->B C 3. Add this compound solution dropwise B->C D 4. Add Triethylamine (Base) dropwise C->D E 5. Warm to room temperature and quench reaction D->E F 6. Aqueous work-up and extraction E->F G 7. Purify by column chromatography F->G

Fig. 2: Experimental workflow for the Swern oxidation.
Detailed Protocol: Swern Oxidation of this compound

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • Brine (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DCM (0.5 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (1.2 equivalents) dropwise to the cold DCM, ensuring the internal temperature remains below -70 °C.

  • DMSO Addition: Add anhydrous DMSO (2.4 equivalents) dropwise over 5-10 minutes. Stir the resulting solution for 15 minutes at -78 °C.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes. Stir for an additional 30 minutes at -78 °C.

  • Base Addition: Slowly add triethylamine (5.0 equivalents) to the reaction mixture. A thick white precipitate will form. Stir for 15 minutes at -78 °C.

  • Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour. Add deionized water to quench the reaction.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure isothiazole-3-carboxaldehyde.

Section 2: Halogenation to 3-(Chloromethyl)isothiazole

The conversion of the primary alcohol to a chloromethyl group transforms the molecule into a potent electrophile, ideal for nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds readily, often in an inert solvent or neat, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[9]

Mechanistic Rationale: SNi with a Twist

The reaction of an alcohol with thionyl chloride begins with the formation of an alkyl chlorosulfite intermediate. The subsequent step can proceed through different pathways depending on the reaction conditions. In the absence of a base like pyridine, the reaction often follows an SNi (internal nucleophilic substitution) mechanism, where the chlorine atom is delivered from the chlorosulfite intermediate itself, leading to retention of configuration. However, for a primary alcohol like this compound, the distinction is moot. The presence of a solvent can influence the stereochemical outcome, but for this achiral substrate, the primary concern is achieving a clean and high-yielding conversion.

Detailed Protocol: Synthesis of 3-(Chloromethyl)isothiazole

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM (0.5 M).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (1.5 equivalents) dropwise. Caution: The reaction is exothermic and evolves HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and then neutralize by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-(chloromethyl)isothiazole.

  • Purification: The product can be purified by vacuum distillation or column chromatography if necessary.

Section 3: Oxidation to Isothiazole-3-carboxylic Acid

Further oxidation of this compound or the intermediate aldehyde yields isothiazole-3-carboxylic acid. This derivative is a valuable intermediate for the synthesis of amides and esters, which are common motifs in biologically active molecules. A variety of strong oxidizing agents can be employed, such as potassium permanganate or Jones reagent. A two-step, one-pot procedure involving initial oxidation to the aldehyde followed by in-situ oxidation to the acid can also be effective. A patent for the analogous thiazole system describes the use of nitric acid and sulfuric acid for this transformation.

Detailed Protocol: Nitric Acid Oxidation to Isothiazole-3-carboxylic Acid

(This protocol is adapted from a procedure for a similar heterocyclic system and should be optimized for this compound.)

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, carefully add this compound (1.0 equivalent).

  • Acid Addition: To this, add concentrated sulfuric acid (approx. 0.5-1.0 molar equivalents) followed by concentrated nitric acid (approx. 2-3 molar equivalents). Caution: This mixture is highly corrosive and exothermic. Perform the addition slowly in an ice bath.

  • Reaction: Heat the resulting mixture under reflux (e.g., 85 °C) for several hours (e.g., 16 hours), monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and then concentrate it to dryness under reduced pressure.

  • Precipitation: Dissolve the residue in a minimum amount of water. Cool the solution in an ice bath and carefully adjust the pH to ~2 by the dropwise addition of concentrated ammonium hydroxide.

  • Isolation: The product, isothiazole-3-carboxylic acid, should precipitate from the solution. The solid can be collected by filtration, washed with cold water, and dried.

Application in Synthesis: A Case Study

To demonstrate the synthetic utility of these intermediates, we will consider the formation of an amide from isothiazole-3-carboxylic acid. Amide bond formation is one of the most important reactions in medicinal chemistry.

Protocol: Amide Coupling of Isothiazole-3-carboxylic Acid with Benzylamine

Materials:

  • Isothiazole-3-carboxylic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl, Saturated aq. NaHCO₃, Brine

Procedure:

  • Reaction Setup: To a solution of isothiazole-3-carboxylic acid (1.0 eq.) in anhydrous DMF, add HOBt (1.2 eq.) and EDC (1.2 eq.). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add benzylamine (1.1 eq.) followed by DIPEA (2.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Dilute the reaction with EtOAc and wash sequentially with 1 M HCl, saturated aq. NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired N-benzylisothiazole-3-carboxamide.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a range of functionalized isothiazole derivatives. The straightforward protocols for its oxidation to the corresponding aldehyde and carboxylic acid, and its conversion to the chloromethyl derivative, provide synthetic chemists with a powerful toolkit for accessing novel chemical space. The application of these intermediates in subsequent synthetic steps, such as amide bond formation, highlights their importance in the construction of complex molecules for drug discovery and materials science.

References

  • Arkivoc. (2024). Synthesis of benzo[d]isothiazoles: an update. [Link]

  • LookChem. (n.d.). Cas 89033-17-0, this compound. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 15: Isothiazoles. Science of Synthesis.
  • MDPI. (2021). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molecules, 26(15), 4458. [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Google Patents. (n.d.). US4468517A - Synthesis of thiazoles.
  • European Patent Office. (n.d.). EP 0446913 A1 - Process for the preparation of chlorothiazole derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. [Link]

  • ResearchGate. (2015). A mild and convenient oxidative transformation of aldehydes to methyl esters using iodosobenzene in combination with KBr. [Link]

  • Royal Society of Chemistry. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • MDPI. (2023). 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile. Molbank, 2023(1), M1553. [Link]

  • Journal of Organic Chemistry. (2004). Facile Oxidation of Aldehydes to Acids and Esters with Oxone. 69(17), 5773–5775. [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (2017). Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. [Link]

  • DIAL@UCLouvain. (n.d.). Synthesis of thionyl chloride. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Pfitzner-Moffatt Oxidation. [Link]

  • ResearchGate. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol.
  • Acta Physico-Chimica Sinica. (n.d.). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]

  • Wikipedia. (n.d.). Methylisothiazolinone. Retrieved from [Link]

Sources

Application Notes & Protocols: Isothiazol-3-ylmethanol as a Versatile Synthon for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Isothiazole Moiety

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including the electronegativity of the heteroatoms and its aromatic nature, allow it to serve as a versatile bioisostere for other aromatic systems and engage in specific, high-affinity interactions with biological targets.[1] The isothiazole nucleus is a core component of several marketed pharmaceuticals, including the antipsychotic drugs ziprasidone and perospirone, highlighting its importance in developing agents for complex therapeutic areas.[1][3] Furthermore, isothiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][4]

Isothiazol-3-ylmethanol emerges as a particularly valuable building block for drug discovery campaigns. It provides a direct and efficient handle for incorporating the isothiazole-3-yl-methyl substructure into larger molecules through well-established synthetic transformations of its primary alcohol functionality. This guide provides detailed application notes and protocols for leveraging this compound in the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is fundamental to successful and safe experimental design.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 89033-17-0 [5][6]
Molecular Formula C₄H₅NOS [6]
Molecular Weight 115.15 g/mol [6]
Appearance White powder [5]
Purity Typically ≥99% [5]
Storage Store sealed in a cool, dry place. [5]

Safety & Handling Precautions

Isothiazole derivatives, as a class, require careful handling. While specific toxicological data for this compound is not extensively detailed in the provided literature, related isothiazolinones are known to cause severe skin burns, eye damage, and may cause allergic skin reactions.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation or a rash occurs, seek medical attention.[7]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment, as some isothiazole compounds are very toxic to aquatic life.[7]

Core Synthetic Applications and Protocols

The primary alcohol of this compound is a versatile functional group for building molecular complexity. The following sections detail key transformations and provide robust, field-tested protocols.

O-Alkylation (Ether Synthesis)

The formation of an ether linkage is a cornerstone of medicinal chemistry, often used to modulate lipophilicity and introduce flexible or rigid linkers. A standard Williamson ether synthesis approach is effective, where the alcohol is first deprotonated with a suitable base to form the alkoxide, followed by reaction with an alkyl halide or sulfonate.

Protocol 3.1.1: General Protocol for O-Alkylation

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise.

    • Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. The reaction generates H₂ gas, which must be safely vented. Using an aprotic solvent is critical as protic solvents would be deprotonated by NaH.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Electrophile Addition: Cool the solution back to 0 °C and add the desired alkyl halide (R-X, 1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC) or LC-MS. Gentle heating (40-60 °C) may be required for less reactive halides.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Esterification

Ester groups are common in prodrugs and can serve as key hydrogen bond acceptors. This compound can be readily acylated using standard coupling conditions.

Protocol 3.2.1: General Protocol for Esterification

  • Dissolution: Dissolve this compound (1.0 eq.), the desired carboxylic acid (1.1 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Coupling Agent Addition: Cool the solution to 0 °C. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) portion-wise.

    • Causality Note: Carbodiimide coupling agents like DCC or EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic alcohol. DMAP serves as an acylation catalyst, further enhancing the reaction rate.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC.

  • Workup:

    • If using DCC, a dicyclohexylurea (DCU) precipitate will form. Filter the reaction mixture through a pad of celite to remove the DCU, washing with additional DCM.

    • If using EDC, the urea byproduct is water-soluble and can be removed by an aqueous wash.

  • Extraction: Wash the filtrate/solution sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude ester by flash column chromatography.

The Mitsunobu Reaction: A Powerful C-O, C-N, and C-S Bond Forming Tool

The Mitsunobu reaction is an exceptionally reliable method for converting primary and secondary alcohols into a wide variety of functional groups with inversion of stereochemistry (though inversion is not relevant for the achiral this compound).[9][10] It proceeds under mild, neutral conditions, making it compatible with sensitive functional groups.[11]

Mitsunobu_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Byproducts Alcohol This compound Solvent Anhydrous THF Product Isothiazole-3-yl-CH₂-X-R Alcohol->Product Forms core of product Nucleophile Nucleophile (R-XH) pKa < 13 Nucleophile->Product Adds new functionality Reagents PPh₃ + DIAD/DEAD Byproducts Ph₃P=O + DIAD-H₂ Reagents->Byproducts Temperature 0 °C to RT

Caption: Plausible route to a ziprasidone analog precursor.

Proposed Synthesis:

  • Activation of the Alcohol: this compound is first converted to a better leaving group, such as a tosylate. This is achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

  • Nucleophilic Substitution: The resulting isothiazol-3-ylmethyl tosylate is then subjected to a nucleophilic substitution reaction with a suitable piperazine derivative (e.g., N-Boc-piperazine). The reaction is typically performed in a polar aprotic solvent like acetonitrile with a mild base such as K₂CO₃ to scavenge the generated acid. This step directly forges the key C-N bond, linking the isothiazole-methyl unit to the piperazine core, a common structural motif in CNS-active drugs.

This case study illustrates how this compound serves as a practical, two-carbon synthon for introducing the isothiazole moiety, enabling the rapid construction of complex drug-like molecules.

Conclusion

This compound is a high-value, versatile building block for pharmaceutical research and development. Its primary alcohol functionality provides a reliable entry point for a range of critical bond-forming reactions, including etherification, esterification, and the Mitsunobu reaction. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and efficiently incorporate the pharmacologically significant isothiazole scaffold into their drug discovery pipelines, accelerating the development of next-generation therapeutics.

References

  • Isothiazole - Wikipedia. Wikipedia. [Link]

  • Selected examples of isothiazoles with pharmacological activity. ResearchGate. [Link]

  • Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. [Link]

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal. [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar. [Link]

  • Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie. [Link]

  • Safety Data Sheet - 3M. 3M. [Link]

  • Isothiazole. Chem-Impex. [Link]

  • Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. ResearchGate. [Link]

  • Mitsunobu Reaction - Common Conditions. Organic Chemistry Portal. [Link]

  • Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery. ResearchGate. [Link]

  • This compound CAS NO.89033-17-0. Zhejiang Jiuzhou Chem Co., Ltd. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Mitsunobu reaction - Wikipedia. Wikipedia. [Link]

  • Cas 89033-17-0,this compound. LookChem. [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[1][3]hiazin-4-One Derivatives. National Institutes of Health (NIH). [Link]

  • Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol. ResearchGate. [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Synthesis and antibacterial activity of isothiazolyl oxazolidinones and analogous 3(2H)-isothiazolones. PubMed. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health (NIH). [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. National Institutes of Health (NIH). [Link]

  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate. [Link]

  • Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. ResearchGate. [Link]

  • Synthesis of Novel, Chiral, Water-Soluble Isothiazole Derivatives. ResearchGate. [Link]

  • Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture.
  • Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PubMed Central. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

Sources

Application Notes and Protocols for the Derivatization of Isothiazol-3-ylmethanol for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isothiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The isothiazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. This unique arrangement confers a distinct electronic and structural profile, making it a "privileged scaffold" in modern drug discovery.[1] The inherent biological activity of the isothiazole core is broad, with derivatives exhibiting activities ranging from antifungal and antibacterial to anticancer and neuroprotective.[1][2] The lipophilic nature of the sulfur atom, combined with the hydrogen bonding capacity of the nitrogen, allows for diverse interactions with biological targets.[1] Isothiazole-containing compounds have been successfully developed as antipsychotics (e.g., Ziprasidone), antiviral agents, and potent enzyme inhibitors.[1]

Isothiazol-3-ylmethanol, in particular, serves as an excellent and versatile starting material for the generation of compound libraries for biological screening. The primary alcohol functionality is a convenient handle for a variety of chemical transformations, allowing for the systematic exploration of the chemical space around the isothiazole core. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this compound to generate a library of esters, ethers, and amides, followed by a discussion of relevant biological screening strategies.

Strategic Approach to Library Synthesis

The primary alcohol of this compound is the key to diversification. Our strategy involves three main parallel synthetic routes to generate esters, ethers, and amides. This multi-pronged approach allows for the rapid generation of a structurally diverse library from a single, readily available starting material. The rationale is to probe how different linkages (ester, ether, amide) and the corresponding appended functionalities impact biological activity.

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways cluster_2 Intermediate Step cluster_3 Final Compound Libraries start This compound ester Esterification start->ester Acyl Halides / Carboxylic Acids ether Etherification start->ether Alkyl Halides oxidation Oxidation to Isothiazole-3-carboxylic acid start->oxidation Oxidizing Agent (e.g., PCC, DMP) ester_lib Ester Library ester->ester_lib ether_lib Ether Library ether->ether_lib amide Amide Synthesis amide_lib Amide Library amide->amide_lib oxidation->amide Amine + Coupling Agent

Figure 1: Overall strategy for the derivatization of this compound.

Part 1: Synthesis of Isothiazole-3-ylmethyl Esters

Esterification is a fundamental reaction to introduce a wide variety of functionalities. The choice of esterification method depends on the nature of the carboxylic acid and the desired scale.

Method A: Acylation with Acyl Chlorides (for commercially available acyl chlorides)

This is a robust and generally high-yielding method suitable for a wide range of acyl chlorides. The reaction proceeds via nucleophilic attack of the alcohol on the highly electrophilic acyl chloride. A mild base, such as triethylamine or pyridine, is used to scavenge the HCl byproduct.

Protocol 1: General Procedure for Esterification using Acyl Chlorides

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) in a flame-dried round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 eq.). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add the corresponding acyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired ester.

ParameterValue/ConditionRationale
Stoichiometry This compound: Acyl Chloride: Base1.0 : 1.1 : 1.2
Solvent Anhydrous Dichloromethane (DCM)Inert, aprotic solvent that dissolves the reactants well. Anhydrous conditions prevent hydrolysis of the acyl chloride.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermicity of the reaction. Room temperature is generally sufficient for the reaction to proceed to completion.
Typical Yield 70-95%This method is generally efficient.
Method B: Steglich Esterification (for carboxylic acids)

Protocol 2: General Procedure for Steglich Esterification

  • Reaction Setup: In a flame-dried flask under nitrogen, dissolve the carboxylic acid (1.2 eq.), this compound (1.0 eq.), and DMAP (0.1 eq.) in anhydrous DCM (0.2 M).

  • Reagent Addition: Cool the solution to 0 °C and add a solution of DCC (1.2 eq.) in DCM dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor by TLC.

  • Work-up: Filter off the DCU precipitate and wash it with cold DCM. Combine the filtrates and wash successively with 0.5 N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Part 2: Synthesis of Isothiazol-3-ylmethyl Ethers

Ether synthesis provides derivatives with a more stable linkage compared to esters. The Williamson ether synthesis is a classic and reliable method. For more sensitive substrates, the Mitsunobu reaction offers a mild alternative.

Method A: Williamson Ether Synthesis

This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. A strong base like sodium hydride (NaH) is typically used.

Protocol 3: General Procedure for Williamson Ether Synthesis

  • Alkoxide Formation: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under nitrogen, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Progression: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature (or gently heat if necessary) for 4-16 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.

ParameterValue/ConditionRationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that effectively deprotonates the alcohol.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic and dissolves the resulting alkoxide. Anhydrous conditions are crucial as NaH reacts violently with water.
Safety Note Extreme Caution! NaH is highly flammable and reacts with water to produce hydrogen gas. Handle only under an inert atmosphere.
Typical Yield 50-85%Yields can be variable depending on the reactivity of the alkyl halide.
Method B: Mitsunobu Reaction

The Mitsunobu reaction is a mild and versatile method for converting primary and secondary alcohols into a variety of functional groups, including ethers.[4] It proceeds with inversion of stereochemistry, although this is not relevant for this compound. The reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]

Protocol 4: General Procedure for Mitsunobu Reaction

  • Reaction Setup: Dissolve this compound (1.0 eq.), the desired phenol or other acidic nucleophile (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.2 M) in a flame-dried flask under nitrogen.

  • Reagent Addition: Cool the mixture to 0 °C and add DIAD or DEAD (1.5 eq.) dropwise. A color change and/or precipitate formation may be observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor by TLC.

  • Purification: Concentrate the reaction mixture directly onto silica gel and purify by flash column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazide byproduct.

Part 3: Synthesis of Isothiazole-3-carboxamides

Amides are a very common functional group in pharmaceuticals due to their metabolic stability and ability to act as hydrogen bond donors and acceptors. This synthetic route involves a two-step process: oxidation of the starting alcohol to the carboxylic acid, followed by amide coupling.

G start This compound oxidation Oxidation (e.g., PCC, DMP) start->oxidation acid Isothiazole-3-carboxylic acid oxidation->acid coupling Amide Coupling (EDC, HOBt) acid->coupling + Amine amide Isothiazole-3-carboxamide Library coupling->amide

Figure 2: Workflow for the synthesis of the Isothiazole-3-carboxamide library.

Step 1: Oxidation to Isothiazole-3-carboxylic acid

Mild oxidizing agents are required to convert the primary alcohol to a carboxylic acid without affecting the isothiazole ring. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) followed by a Pinnick oxidation are suitable.

Protocol 5: Oxidation of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DCM (0.2 M), add Pyridinium chlorochromate (PCC, 2.0 eq.) in one portion.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The reaction mixture will turn into a dark brown slurry. Monitor the formation of the intermediate aldehyde by TLC.

  • Work-up (Aldehyde Isolation): Dilute the mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with ether. Concentrate the filtrate to obtain the crude Isothiazole-3-carbaldehyde, which can be used in the next step without further purification.

  • Pinnick Oxidation: Dissolve the crude aldehyde in tert-butanol and water (4:1). Add 2-methyl-2-butene (4.0 eq.) followed by a solution of sodium chlorite (3.0 eq.) and sodium dihydrogen phosphate (3.0 eq.) in water.

  • Reaction Monitoring: Stir vigorously for 4-6 hours at room temperature. Monitor by TLC until the aldehyde is consumed.

  • Work-up and Purification: Quench the reaction with aqueous sodium sulfite solution. Acidify the mixture to pH 2-3 with 1N HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate to yield Isothiazole-3-carboxylic acid, which can be purified by recrystallization or chromatography.

Step 2: Amide Coupling

Standard peptide coupling reagents are used to form the amide bond between Isothiazole-3-carboxylic acid and a diverse range of primary and secondary amines. EDC in the presence of hydroxybenzotriazole (HOBt) is a common and effective choice.[5]

Protocol 6: General Procedure for Amide Coupling

  • Reaction Setup: To a solution of Isothiazole-3-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF (0.2 M), add N,N-Diisopropylethylamine (DIPEA, 2.0 eq.).

  • Reagent Addition: Add EDC hydrochloride (1.2 eq.) and stir the mixture at room temperature.

  • Reaction Monitoring: Stir for 12-24 hours. Monitor by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated aqueous lithium chloride solution (to remove DMF), saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

ParameterValue/ConditionRationale
Coupling Reagents EDC / HOBt / DIPEAA reliable set of reagents for forming a stable amide bond by activating the carboxylic acid and minimizing side reactions.[6]
Solvent Anhydrous Dimethylformamide (DMF)A polar aprotic solvent that is excellent for dissolving the carboxylic acid, amine, and coupling reagents.
Work-up Note LiCl wash is effective in removing residual DMF.
Typical Yield 60-90%Amide couplings are generally high-yielding.

Part 4: Strategy for Biological Screening

Once a library of this compound derivatives has been synthesized and purified, the next step is to assess their biological activity. High-Throughput Screening (HTS) is the standard method for rapidly evaluating large numbers of compounds.[7]

Library Preparation and Management
  • Compound Plating: Prepare master plates of each compound at a concentration of 10 mM in 100% DMSO.

  • Assay Plates: From the master plates, create daughter plates at lower concentrations for single-point screening (e.g., a final assay concentration of 10 µM).[8]

Selection of Biological Assays

Based on the known biological activities of isothiazole derivatives, several assay types are particularly relevant:

  • Antifungal Assays: Many isothiazoles exhibit potent antifungal activity.[9][10] A simple and effective primary screen is a broth microdilution assay to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus).[8]

  • Kinase Inhibition Assays: The isothiazole scaffold is present in some kinase inhibitors.[11] HTS assays for kinase inhibition typically measure the consumption of ATP or the phosphorylation of a substrate.[12][13] Commercially available ADP-Glo™ or similar assays provide a robust platform for screening against a panel of kinases.[12]

  • Anticancer/Cytotoxicity Assays: A general cell viability assay (e.g., MTS or CellTiter-Glo®) using a panel of cancer cell lines is a common starting point to identify compounds with antiproliferative activity.[11]

HTS Workflow and Data Analysis

HTS_Workflow cluster_0 Screening Cascade primary Primary Screen (Single Concentration, e.g., 10 µM) hit_id Hit Identification (Z-score > 2 or % Inhibition > 50%) primary->hit_id dose_resp Dose-Response (IC50/EC50 Determination) hit_id->dose_resp secondary Secondary/Orthogonal Assays (Confirm Mechanism) dose_resp->secondary sar Structure-Activity Relationship (SAR) Analysis secondary->sar lead_opt Lead Optimization sar->lead_opt

Figure 3: A typical workflow for a high-throughput screening cascade.

A crucial metric for assay quality in HTS is the Z'-factor, which should ideally be above 0.5 for a robust assay.[11] Hits from the primary screen (typically defined as compounds causing >50% inhibition or having a Z-score > 2) are then subjected to dose-response analysis to determine their potency (IC₅₀ or EC₅₀ values). Confirmed hits should be re-tested from freshly prepared samples to rule out false positives.

Conclusion

This compound is a highly valuable starting material for the construction of diverse small molecule libraries. The protocols outlined in this application note provide a robust framework for the synthesis of ester, ether, and amide derivatives. By coupling these synthetic strategies with a well-designed biological screening cascade, researchers can efficiently explore the therapeutic potential of the isothiazole scaffold and identify novel hit compounds for further drug development.

References

  • Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024). Books.
  • Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol. (2018). ResearchGate. Available at: [Link]

  • Product Class 15: Isothiazoles. (n.d.). Science of Synthesis. Available at: [Link]

  • [Biological activity of the isothiazole derivatives]. (2003). PubMed. Available at: [Link]

  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. (2020). ResearchGate. Available at: [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2016). PubMed. Available at: [Link]

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. (2018). National Institutes of Health. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2015). National Institutes of Health. Available at: [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Who we serve. Available at: [Link]

  • Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture. (2002). Google Patents.
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (1981). Organic Syntheses. Available at: [Link]

  • [Biological activity of the isothiazole derivatives]. (2003). PubMed. Available at: [Link]

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. (2018). ResearchGate. Available at: [Link]

  • High-throughput screening for kinase inhibitors. (2005). PubMed. Available at: [Link]

  • An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. (2000). ResearchGate. Available at: [Link]

  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. (2012). Der Pharma Chemica. Available at: [Link]

  • Mitsunobu reaction. (n.d.). Wikipedia. Available at: [Link]

  • Kinase Screening Assay Services. (n.d.). Reaction Biology. Available at: [Link]

  • Etherification of glycerol with methanol catalyzed by SO3H-functioned ionic liquids. (2013). ResearchGate. Available at: [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2018). ACS Publications. Available at: [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2024). Frontiers in Chemistry. Available at: [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2023). Growing Science. Available at: [Link]

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. (2018). RSC Publishing. Available at: [Link]

  • Biological Potential of Thiazole Derivatives of Synthetic Origin. (2023). ResearchGate. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). National Institutes of Health. Available at: [Link]

  • An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. (2023). Research Trend. Available at: [Link]

  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. (2008). Organic Chemistry Portal. Available at: [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. (2024). Eurofins DiscoverX. Available at: [Link]

  • High Throughput Screening for Protein Kinase Inhibitors. (2005). Bentham Science Publishers. Available at: [Link]

  • Thiazole antifungals. (n.d.). EBSCO. Available at: [Link]

  • Mitsunobu Reaction - Common Conditions. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. (2018). ResearchGate. Available at: [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2020). ACS Publications. Available at: [Link]

Sources

Application Notes and Protocols for the Reduction of Isothiazole-3-carbaldehyde to (isothiazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (Isothiazol-3-yl)methanol in Medicinal Chemistry

The isothiazole nucleus is a vital heterocyclic scaffold in modern drug discovery, valued for its unique electronic properties and ability to engage in a variety of biological interactions.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities. The reduction of isothiazole-3-carbaldehyde to (isothiazol-3-yl)methanol is a critical transformation, yielding a primary alcohol that serves as a versatile building block for the synthesis of more complex, biologically active molecules. This functional group manipulation allows for the introduction of diverse substituents through esterification, etherification, or conversion to a leaving group for nucleophilic substitution, enabling the exploration of a wider chemical space in the development of novel therapeutics.

This guide provides a comprehensive overview of the experimental setup for this reduction, focusing on two common yet distinct hydride-donating reagents: sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). We will delve into the mechanistic underpinnings of these reactions, present detailed, field-tested protocols, and offer insights into the rationale behind the choice of reagents and reaction conditions.

Choosing the Right Tool for the Job: A Comparative Analysis of NaBH₄ and LiAlH₄

The selection of a reducing agent is paramount to the success of any chemical synthesis, directly impacting yield, purity, and safety. For the reduction of an aldehyde to a primary alcohol, both sodium borohydride and lithium aluminum hydride are highly effective. However, their reactivity profiles differ significantly, making one more suitable than the other depending on the specific requirements of the synthesis.

Sodium Borohydride (NaBH₄): The Chemoselective Workhorse

Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[2][3] Its key advantage lies in its chemoselectivity; under standard conditions, it will not reduce less reactive carbonyl groups such as esters, amides, or carboxylic acids.[2] This selectivity is crucial when working with multifunctional molecules where only the aldehyde needs to be transformed. The isothiazole ring, being an aromatic heterocycle, is generally stable to the mild conditions of a NaBH₄ reduction.

Lithium Aluminum Hydride (LiAlH₄): The Powerhouse Reductant

Lithium aluminum hydride is a much more powerful reducing agent than NaBH₄.[2][4][5] This increased reactivity is due to the greater polarity of the Al-H bond compared to the B-H bond, making the hydride ion more readily available.[2][3] LiAlH₄ will readily reduce not only aldehydes and ketones but also esters, carboxylic acids, amides, and nitriles.[4][5] While this broad reactivity is advantageous in many synthetic contexts, it can be a drawback when chemoselectivity is required. There is a higher risk of undesired side reactions, potentially including reduction of the isothiazole ring itself under harsh conditions, although the aromatic nature of the ring offers a degree of stability. A significant practical difference is that LiAlH₄ reacts violently with protic solvents, including water and alcohols, and thus requires anhydrous reaction conditions.[4]

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity MildVery Strong
Chemoselectivity High (reduces aldehydes/ketones)Low (reduces most carbonyls)
Solvent Compatibility Protic (Methanol, Ethanol) & AproticAprotic (THF, Diethyl Ether) only
Workup Simple aqueous quenchCareful, often multi-step, quench
Safety Relatively safe to handlePyrophoric, reacts violently with water

Experimental Workflow Overview

The general workflow for the reduction of isothiazole-3-carbaldehyde is a straightforward process involving reaction setup, monitoring, quenching, extraction, and purification. The choice of reducing agent will dictate specific parameters within this workflow.

Reduction Workflow Setup Reaction Setup (Aldehyde, Solvent, Reductant) Monitoring Reaction Monitoring (TLC) Setup->Monitoring Stir at specified temperature Quench Quenching (Aqueous Acid/Base) Monitoring->Quench Upon completion Extraction Workup & Extraction (Organic Solvent) Quench->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Figure 1. General experimental workflow for the reduction of isothiazole-3-carbaldehyde.

Protocol 1: Chemoselective Reduction using Sodium Borohydride

This protocol is recommended for its simplicity, safety, and high chemoselectivity, making it the preferred method for this transformation.

Materials and Reagents
Reagent/MaterialGradeSupplier
Isothiazole-3-carbaldehyde≥95%Commercially Available
Sodium Borohydride (NaBH₄)≥98%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated aq. NH₄Cl-Prepared in-house
Anhydrous MgSO₄ or Na₂SO₄ACS GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add isothiazole-3-carbaldehyde (1.0 eq).

    • Dissolve the aldehyde in methanol (approximately 10-20 mL per gram of aldehyde).

    • Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent:

    • While stirring at 0 °C, slowly add sodium borohydride (1.1-1.5 eq) in small portions over 10-15 minutes. Note: Hydrogen gas evolution may be observed.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The reaction is complete when the starting aldehyde spot is no longer visible.

  • Quenching the Reaction:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄. Note: Vigorous gas evolution may occur.

  • Workup and Extraction:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add dichloromethane (DCM) and transfer to a separatory funnel.

    • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude (isothiazol-3-yl)methanol by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization:

    • The final product, (isothiazol-3-yl)methanol, should be characterized by NMR and IR spectroscopy and compared with literature data.

Protocol 2: Powerful Reduction using Lithium Aluminum Hydride

This protocol should be employed with extreme caution due to the highly reactive nature of LiAlH₄. It is suitable when NaBH₄ proves ineffective or for comparative studies. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents
Reagent/MaterialGradeSupplier
Isothiazole-3-carbaldehyde≥95%Commercially Available
Lithium Aluminum Hydride (LiAlH₄)Powder or 1M solution in THFCommercially Available
Anhydrous Tetrahydrofuran (THF)Dri-Solv or equivalentCommercially Available
Diethyl Ether (Et₂O)AnhydrousCommercially Available
Rochelle's Salt (Potassium sodium tartrate)ACS GradeCommercially Available
Anhydrous MgSO₄ or Na₂SO₄ACS GradeCommercially Available
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF).

    • Cool the THF to 0 °C in an ice-water bath.

    • Carefully add LiAlH₄ (1.1-1.5 eq) to the cold THF. If using a solution, add it via syringe.

    • In a separate flame-dried flask, dissolve isothiazole-3-carbaldehyde (1.0 eq) in anhydrous THF.

  • Addition of Aldehyde:

    • Slowly add the solution of isothiazole-3-carbaldehyde to the stirred suspension of LiAlH₄ at 0 °C via a dropping funnel or syringe pump.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for 30-60 minutes.

    • Monitor the reaction by TLC.

  • Quenching the Reaction (Fieser Workup):

    • Cool the reaction mixture to 0 °C.

    • Sequentially and very slowly add:

      • Water (X mL, where X = grams of LiAlH₄ used)

      • 15% aqueous NaOH (X mL)

      • Water (3X mL)

    • Stir the resulting mixture vigorously until a white, granular precipitate forms. Alternatively, quench with a saturated aqueous solution of Rochelle's salt and stir until the layers separate.

  • Workup and Extraction:

    • Filter the granular solid through a pad of Celite®, washing the filter cake with diethyl ether or THF.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • If an emulsion forms, add more Rochelle's salt solution.

    • Separate the layers and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification and Characterization:

    • Follow steps 6 and 7 from Protocol 1.

Chemical Transformation and Mechanism

The reduction of an aldehyde to a primary alcohol by a metal hydride reagent proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Figure 2. Simplified mechanism of aldehyde reduction by a hydride reagent.

In this mechanism, 'R' represents the isothiazol-3-yl group. The reaction is initiated by the transfer of a hydride from the borohydride or aluminohydride complex to the carbonyl carbon, forming a tetrahedral alkoxide intermediate.[2][3] This intermediate is then protonated during the workup (or by the protic solvent in the case of NaBH₄ in methanol) to yield the final primary alcohol.[2][3]

Expected Results and Characterization of (isothiazol-3-yl)methanol

The successful reduction of isothiazole-3-carbaldehyde will yield (isothiazol-3-yl)methanol (CAS No. 89033-17-0). The pure product is expected to be an oil or a low-melting solid.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. The disappearance of the aldehydic proton signal (typically around 9-10 ppm) and the appearance of a new singlet or doublet for the methylene protons (CH₂OH) adjacent to the isothiazole ring (expected around 4.5-5.0 ppm) and a broad singlet for the hydroxyl proton are indicative of a successful reduction. The aromatic protons on the isothiazole ring will also be present in their characteristic regions.

  • ¹³C NMR: The carbon NMR will show the disappearance of the aldehyde carbonyl carbon resonance (typically 190-200 ppm) and the appearance of a new signal for the methylene carbon (CH₂OH) at approximately 60-65 ppm.

  • IR Spectroscopy: The infrared spectrum will confirm the transformation by the disappearance of the strong carbonyl (C=O) stretching band of the aldehyde (around 1700 cm⁻¹) and the appearance of a strong, broad O-H stretching band for the alcohol (around 3200-3600 cm⁻¹).[6] A C-O stretching band will also appear around 1000-1200 cm⁻¹.[6]

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis shows remaining starting material, consider adding more reducing agent in small portions. For NaBH₄ reductions, gentle warming may also facilitate completion. For LiAlH₄, ensure all reagents and solvents are scrupulously dry, as moisture will consume the reagent.

  • Difficult Workup (Emulsions): Emulsions are common during the workup of LiAlH₄ reactions. The Fieser workup or the use of Rochelle's salt is highly effective at breaking these emulsions by chelating the aluminum salts.

  • Product Isolation: (Isothiazol-3-yl)methanol may have some water solubility. Ensure thorough extraction with an appropriate organic solvent like DCM or ethyl acetate. Washing the combined organic layers with brine helps to remove residual water.

  • Stability of the Isothiazole Ring: While generally stable, aggressive conditions (e.g., prolonged heating with LiAlH₄) could potentially lead to cleavage of the N-S bond or other undesired reactions. It is always advisable to use the mildest conditions necessary to achieve the desired transformation.

Conclusion

The reduction of isothiazole-3-carbaldehyde to (isothiazol-3-yl)methanol is a fundamental and enabling transformation for the synthesis of novel isothiazole-containing compounds. For most applications, the use of sodium borohydride in methanol offers a safe, efficient, and highly selective method. Lithium aluminum hydride provides a more powerful alternative but requires more stringent handling and workup procedures. By understanding the principles behind these reagents and following the detailed protocols provided, researchers can confidently and successfully perform this valuable synthetic step.

References

  • Reduction of Aldehydes and Ketones - YouTube. (2014, March 3). Retrieved from [Link]

  • LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Retrieved from [Link]

  • Potkin, V. I., Kletskov, A. V., Zhukovskaya, N. A., & Zvereva, T. D. (2018). Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol. ResearchGate. Retrieved from [Link]

  • Frigoli, F., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-9. Retrieved from [Link]

  • University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Chusov, D., et al. (2021). Aldehydes as reducing agents: Reductive alkylation of ketones. Journal of Catalysis, 404, 829-837. Retrieved from [Link]

  • Collins, C. J., & Lanz, M. (2013). Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. Beilstein Journal of Organic Chemistry, 9, 76. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4. Organic Chemistry II. Retrieved from [Link]

  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol. Retrieved from [Link]

  • OrgChem.by. (2015). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link]

  • ResearchGate. (2017, January 17). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. Retrieved from [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of Organic Chemistry, 55(10), 1431-1486. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

  • Stavrakov, G., et al. (2009). Synthesis and antibacterial activity of isothiazolyl oxazolidinones and analogous 3(2H)-isothiazolones. Bioorganic & Medicinal Chemistry Letters, 19(23), 6674-6677. Retrieved from [Link]

  • Shalbaf, H. (2010). Reduction of Aldehydes and Ketones with NaBH4/Al2O3 Under Solvent-Free Conditions. Asian Journal of Chemistry, 22(9), 6761-6764. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • ResearchGate. (2008, December). Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • University of Alberta. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2019). Recent Advances in the Synthesis and Reactivity of Isothiazoles. Advanced Synthesis & Catalysis, 361(15), 3436-3457. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved from [Link]

  • Reddit. (2024, June 20). How does NaBH4 reduce this ester? r/Chempros. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol. Retrieved from [Link]

  • Zeynizadeh, B., & Zahmatkesh, S. (2003). Reduction of Carbonyl Compounds with NaBH4 under Ultrasound Irradiation and Aprotic Condition. Journal of the Chinese Chemical Society, 50(2), 267-271. Retrieved from [Link]

  • Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Retrieved from [Link]

  • Reddit. (2022, February 8). NaBH4 reduction of ester. r/Chempros. Retrieved from [Link]

  • Saeed, A. (2007). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 89033-17-0, isothiazol-3-ylMethanol. Retrieved from [Link]

  • Dalvie, D. K., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology, 23(11), 1795-1804. Retrieved from [Link]

  • ResearchGate. (2017, January 17). Why some esters can be reduced by sodium borohydride? Retrieved from [Link]

  • PubChem. (n.d.). (2-Methyl-1,3-thiazol-5-yl)methanol. Retrieved from [Link]

  • Margun, A. A., et al. (2021). Synthesis of functional derivatives of chlorine-substituted isothiazoles. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(3), 329-336. Retrieved from [Link]

  • NIST. (n.d.). Methyl Alcohol. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Application Notes and Protocols for the Incorporation of Isothiazol-3-ylmethanol into Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its significant contribution to the biological activity of numerous pharmaceutical agents.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a valuable component in drug design.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis and strategic incorporation of a key building block, isothiazol-3-ylmethanol, into diverse heterocyclic scaffolds. The methodologies presented herein are designed to empower researchers in the rational design and synthesis of novel chemical entities with potential therapeutic applications. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for reproducible and successful outcomes.

The Strategic Importance of the Isothiazole Moiety in Drug Discovery

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone in the development of a wide array of therapeutic agents.[1] Its presence in molecules has been associated with a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticonvulsant properties.[1]

One of the key advantages of the isothiazole scaffold is its role as a bioisostere . Bioisosterism, the interchange of atoms or groups of atoms that results in molecules with similar biological activities, is a powerful strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound, such as metabolic stability, bioavailability, and target affinity. The isothiazole ring can effectively mimic other cyclic systems, offering a unique combination of steric and electronic features.

The incorporation of this compound introduces a versatile functional handle. The primary alcohol can be readily transformed into a variety of other functional groups or used directly as a nucleophile or an electrophile precursor, enabling the covalent linkage of the isothiazole core to other heterocyclic systems. This modular approach is central to the construction of complex molecular architectures in modern drug discovery.

Synthesis of the Key Building Block: this compound

A robust and scalable synthesis of this compound is paramount for its widespread application. While several methods for the synthesis of the isothiazole ring exist, a practical route to the 3-hydroxymethyl derivative often proceeds through the corresponding carboxylic acid.

Synthetic Pathway Overview

The following diagram illustrates a reliable pathway for the preparation of this compound, starting from the corresponding carboxylic acid.

G cluster_0 Synthesis of this compound A Isothiazole-3-carboxylic acid B This compound A->B Reduction (e.g., BH3·THF)

Caption: Synthetic route to this compound.

Detailed Synthetic Protocol: From Isothiazole-3-carboxylic Acid to this compound

This protocol details the reduction of isothiazole-3-carboxylic acid to the target alcohol. The use of borane-tetrahydrofuran complex (BH3·THF) offers a selective and efficient method for this transformation. A similar selective reduction has been reported for the 4,5-dichloro derivative, highlighting the feasibility of this approach.[2]

Materials:

  • Isothiazole-3-carboxylic acid

  • Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve isothiazole-3-carboxylic acid (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add the 1 M solution of BH3·THF (1.5 - 2.0 eq) to the stirred solution via a syringe. The addition should be dropwise to control the evolution of hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C until the gas evolution ceases.

  • Workup: Remove the solvent under reduced pressure. To the residue, add a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Expected Yield: 70-85%

Compound Molecular Weight Key Characterization Data
Isothiazole-3-carboxylic acid129.14 g/mol 1H NMR, 13C NMR, MS
This compound115.16 g/mol 1H NMR (singlet for CH2 ~4.8 ppm), 13C NMR, MS

Incorporation of this compound into Heterocyclic Scaffolds

The primary alcohol functionality of this compound provides a versatile handle for its covalent attachment to other heterocyclic systems. The following protocols detail two common and effective methods: O-alkylation via the Mitsunobu reaction and etherification with heterocyclic halides.

Method 1: O-Alkylation of Heterocyclic Phenols via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the formation of C-O bonds with inversion of stereochemistry at the alcohol carbon (though not relevant for this primary alcohol). It allows for the coupling of an alcohol with a nucleophile, typically a carboxylic acid or a phenol, under mild conditions.

G cluster_0 Mitsunobu Reaction Workflow A This compound C PPh3, DIAD (or DEAD) A->C B Heterocyclic Phenol B->C D Isothiazol-3-ylmethyl Heterocyclic Ether C->D

Caption: General workflow for the Mitsunobu reaction.

Protocol: Coupling of this compound with 4-Hydroxyindole

Materials:

  • This compound

  • 4-Hydroxyindole

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-hydroxyindole (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of DIAD or DEAD (1.5 eq) in anhydrous THF to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts and to isolate the desired ether product.

Causality: The triphenylphosphine and the azodicarboxylate form a reactive phosphonium salt intermediate. This intermediate activates the alcohol, which is then displaced by the nucleophilic phenolate of the 4-hydroxyindole.

Method 2: Williamson Ether Synthesis with Heterocyclic Halides

A more traditional approach, the Williamson ether synthesis, involves the reaction of an alkoxide with a primary alkyl halide. In this context, this compound is first deprotonated with a base to form the corresponding alkoxide, which then reacts with an electrophilic heterocyclic halide.

G cluster_0 Williamson Ether Synthesis Workflow cluster_1 Step 1: Alkoxide Formation cluster_2 Step 2: Nucleophilic Substitution A This compound B Base (e.g., NaH) A->B C Isothiazol-3-ylmethoxide B->C D Heterocyclic Halide C->D E Isothiazol-3-ylmethyl Heterocyclic Ether D->E

Caption: Workflow for Williamson Ether Synthesis.

Protocol: Reaction of this compound with 2-Chloropyrimidine

Materials:

  • This compound

  • 2-Chloropyrimidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF. Cool the suspension to 0 °C. Slowly add a solution of this compound (1.0 eq) in anhydrous DMF. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Nucleophilic Substitution: Add a solution of 2-chloropyrimidine (1.1 eq) in anhydrous DMF to the alkoxide solution.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quenching: Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality: The strong base (NaH) deprotonates the alcohol to form a highly nucleophilic alkoxide. This alkoxide then displaces the chloride from the electron-deficient pyrimidine ring in an SNAr-type reaction.

Alternative Strategy: N-Alkylation using 3-(Halomethyl)isothiazole

An alternative and often highly effective strategy for incorporating the isothiazol-3-ylmethyl moiety involves its conversion to a more reactive electrophile, such as 3-(chloromethyl)isothiazole or 3-(bromomethyl)isothiazole. This intermediate can then be used to N-alkylate a wide range of nitrogen-containing heterocycles.

Protocol: Preparation of 3-(Chloromethyl)isothiazole and Subsequent N-Alkylation of Imidazole

Part A: Synthesis of 3-(Chloromethyl)isothiazole

Materials:

  • This compound

  • Thionyl chloride (SOCl2)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C and slowly add thionyl chloride (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous sodium bicarbonate solution. Extract the product with DCM.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to obtain the crude 3-(chloromethyl)isothiazole. Caution: This compound may be lachrymatory and should be handled in a fume hood. It is often used immediately in the next step without extensive purification.

Part B: N-Alkylation of Imidazole

Materials:

  • Crude 3-(Chloromethyl)isothiazole

  • Imidazole

  • Potassium carbonate (K2CO3)

  • Acetonitrile

Procedure:

  • Reaction Setup: In a round-bottom flask, combine imidazole (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

  • Addition of Alkylating Agent: Add a solution of the crude 3-(chloromethyl)isothiazole (1.1 eq) in acetonitrile to the suspension.

  • Reaction: Stir the mixture at room temperature or gentle heating (40-50 °C) for 6-12 hours.

  • Workup: Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to afford the desired N-alkylated imidazole product.

Conclusion

The protocols detailed in this guide provide a robust framework for the synthesis and strategic incorporation of this compound into a variety of heterocyclic scaffolds. By understanding the underlying principles of each reaction and adhering to the described methodologies, researchers can effectively utilize this valuable building block to generate novel molecular entities for drug discovery and development. The versatility of the isothiazole moiety, coupled with the reactivity of the hydroxymethyl group, offers a powerful platform for the rational design of next-generation therapeutics.

References

  • Potkin, V. I., et al. (2018). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. Russian Journal of Organic Chemistry, 54(8), 1226-1234. [Link]

  • De Oliveira Silva, A., McQuade, J., & Szostak, M. (2019). Recent Advances in the Synthesis and Reactivity of Isothiazoles. Chemistry – A European Journal, 25(30), 7236-7250. [Link]

  • Gawronski, J., et al. (2003). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 58(12), 1247-1256. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Wenkert, E., & Han, A. (1987). Nickel-catalyzed reactions of thiazoles, isoxazoles, oxazolines and thiazolines with Grignard reagents. Journal of Organometallic Chemistry, 326(2), C63-C66. [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]

  • Organic Reactions. (n.d.). Wittig Reaction. [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]

  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. [Link]

  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids.
  • Scite.ai. (1952). The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds. [Link]

  • Johnson, T. C., et al. (2020). Synthesis of the 26-Membered Core of Thiopeptide Natural Products by Scalable Thiazole-Forming Reactions of Cysteine Derivatives. The Journal of Organic Chemistry, 85(21), 13684–13695. [Link]

  • Falorni, M., et al. (2000). A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C. The Journal of Organic Chemistry, 65(23), 7934–7936. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Sapountzis, I. (2004). New Functionalized Grignard Reagents and their Applications in Amination Reactions. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Kristensen, J. L., et al. (2018). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2018(4), M1025. [Link]

Sources

protocol for the purification of Isothiazol-3-ylmethanol by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Chromatographic Purification of Isothiazol-3-ylmethanol

Abstract

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Achieving high purity of this compound is critical for its use in drug development and other sensitive applications, as impurities can confound biological assays and compromise material integrity. This application note provides a detailed protocol for the purification of this compound using normal-phase flash column chromatography. It further describes the development of an analytical High-Performance Liquid Chromatography (HPLC) method for assessing purity. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the scientific rationale behind each step to ensure robust and reproducible results.

Introduction: The Purification Challenge

This compound (CAS 89033-17-0) is a polar heterocyclic compound containing both a nitrogen-sulfur aromatic ring and a primary alcohol functional group.[1] This dual nature imparts significant polarity, which presents a challenge for purification. While highly soluble in polar organic solvents, it can be difficult to separate from polar impurities using standard chromatographic techniques.[2] Potential impurities from a synthetic route may include unreacted starting materials, polar by-products, and residual reagents.

This guide details a systematic approach, beginning with analytical Thin-Layer Chromatography (TLC) to establish optimal separation conditions.[3] These conditions are then translated into a preparative flash column chromatography protocol for isolating the pure compound. Finally, a reversed-phase HPLC method is outlined for the high-resolution analysis of the purified product's integrity.

Physicochemical Properties and Strategic Considerations

Understanding the properties of this compound is fundamental to designing an effective purification strategy.

PropertyValue / ObservationImplication for Chromatography
Molecular Formula C₄H₅NOS[1]Low molecular weight, suggesting good solubility in many organic solvents.
Molecular Weight 115.15 g/mol [4]Suitable for standard chromatographic techniques.
Structure Isothiazole ring with a -CH₂OH groupThe heterocyclic ring and the alcohol group make the molecule highly polar.
Predicted Polarity HighThe compound will have a strong affinity for polar stationary phases like silica gel.[5] Non-polar solvents will not move the compound, while highly polar solvents will elute it too quickly. A solvent system of intermediate polarity is required.
Solubility Expected to be soluble in Methanol, Ethyl Acetate, DichloromethaneProvides options for sample loading onto the chromatography column.

The high polarity of the target molecule dictates the use of normal-phase chromatography , where a polar stationary phase (silica gel) is used with a less polar mobile phase.[6] Compounds are separated based on their differential adsorption to the silica gel; more polar compounds adsorb more strongly and elute later.[5]

Workflow for Purification and Analysis

The overall strategy involves a logical progression from analytical method development to preparative separation and final purity verification.

Purification_Workflow cluster_prep Method Development & Purification cluster_analysis Purity Verification Crude Crude this compound TLC TLC Solvent Screening Crude->TLC Optimize Separation Flash Preparative Flash Chromatography TLC->Flash Scale-up Conditions Fractions Collect & Analyze Fractions Flash->Fractions Evap Combine Pure Fractions & Evaporate Fractions->Evap Pool pure fractions Pure Purified Product Evap->Pure HPLC HPLC Purity Analysis Pure->HPLC Result Purity >95%? HPLC->Result Result->Flash No, Re-purify Result->Pure Yes

Caption: Overall workflow for the purification and analysis of this compound.

Part 1: Analytical Method Development

Thin-Layer Chromatography (TLC) for Solvent System Optimization

TLC is an indispensable tool for rapidly screening various mobile phases to find the optimal conditions for separation before committing to a time- and resource-intensive column.[3] The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rƒ) value between 0.2 and 0.4.[7]

Protocol: TLC Analysis

  • Plate Preparation: Obtain silica gel 60 F₂₅₄ TLC plates. Using a pencil, lightly draw an origin line about 1 cm from the bottom edge.

  • Sample Preparation: Prepare a dilute solution of the crude product (~1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to spot a small amount of the crude mixture onto the origin line.

  • Developing Chamber: Add the chosen solvent system to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.

  • Development: Place the spotted TLC plate into the chamber and allow the mobile phase to travel up the plate via capillary action.

  • Visualization: Once the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm) and circle them.

  • Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Solvent System Selection Logic

The choice of solvent is critical. A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is typically used. The ratio is adjusted to achieve the desired Rƒ.

TLC_Logic Start Run TLC with Initial Solvent System (e.g., 70:30 Hexane:EtOAc) CheckRf Analyze Rƒ of Target Compound Start->CheckRf TooHigh Rƒ > 0.4 (Too High) CheckRf->TooHigh High TooLow Rƒ < 0.2 (Too Low) CheckRf->TooLow Low Good 0.2 < Rƒ < 0.4 (Optimal) CheckRf->Good Good DecreasePolarity Decrease Polarity (Increase % Hexane) TooHigh->DecreasePolarity IncreasePolarity Increase Polarity (Increase % EtOAc) TooLow->IncreasePolarity DecreasePolarity->CheckRf IncreasePolarity->CheckRf

Caption: Decision-making flowchart for optimizing the TLC mobile phase.

Example TLC Screening Data (Hypothetical)

Solvent System (Hexane:Ethyl Acetate)Rƒ of this compoundRƒ of Impurity 1 (Less Polar)Rƒ of Impurity 2 (More Polar)Observations
80:200.150.400.05Poor movement of the target compound.
60:400.300.650.15Good separation and ideal Rƒ for the target.
50:500.450.780.28Target compound moves too fast, poor separation from the less polar impurity.

Based on this screening, a 60:40 Hexane:Ethyl Acetate system is chosen for the column chromatography.

HPLC Method for Purity Assessment

For high-resolution analysis of the final product, a reversed-phase HPLC method is recommended. This provides an orthogonal separation mechanism to the normal-phase preparative step, increasing confidence in the purity assessment. Given the polar nature of the molecule, a standard C18 column with a water/methanol or water/acetonitrile mobile phase is a suitable starting point.[8][9] Modifiers like formic acid are often used to improve peak shape.[10]

Proposed HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column offering good resolving power for small molecules.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase. Formic acid improves peak shape by suppressing silanol interactions.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase. Acetonitrile is a common choice with good UV transparency.
Gradient 5% B to 95% B over 15 minutesA gradient elution ensures that both polar and potential non-polar impurities are eluted.[10]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CRoom temperature is sufficient for initial method development.
Detection UV at 274 nmIsothiazolinones are known to have a UV absorbance around this wavelength.[9]
Injection Vol. 10 µLStandard injection volume.

Part 2: Preparative Purification Protocol

This protocol is designed for the purification of ~1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different amounts.

Materials and Equipment

  • Silica gel (230-400 mesh)

  • Glass chromatography column (~4 cm diameter)

  • Hexane and Ethyl Acetate (HPLC grade)

  • Sand (washed)

  • Collection tubes

  • Rotary evaporator

  • TLC plates and chamber

Protocol: Flash Column Chromatography

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.[5] Add a ~1 cm layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, less polar eluent (e.g., 80:20 Hexane:EtOAc). Use approximately 50-100 g of silica for 1 g of crude product.

    • Pour the slurry into the column.[11] Open the stopcock to allow the solvent to drain, continuously tapping the column to ensure even packing and remove air bubbles.[7]

    • Once the silica has settled, add a final ~1 cm layer of sand on top to prevent disruption of the bed during sample loading. Do not let the solvent level drop below the top of the sand.

  • Sample Loading (Dry Loading):

    • Dissolve the crude this compound (~1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add 2-3 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the packed column, creating an even layer. This "dry loading" technique generally results in better separation than loading the sample in a liquid form.[2]

  • Elution:

    • Begin elution with a solvent system slightly less polar than the one determined by TLC (e.g., 70:30 Hexane:EtOAc).

    • Carefully add the eluent to the top of the column without disturbing the sand layer. Use air pressure to gently push the solvent through the column at a steady rate.

    • Collect fractions of a consistent volume (e.g., 20 mL) in numbered test tubes.

  • Gradient Elution (if necessary):

    • If TLC analysis shows that impurities are well-separated from the product, an isocratic elution (using a single solvent mixture) may suffice.

    • More commonly, a step gradient is employed. After eluting less polar impurities, the polarity of the mobile phase is increased (e.g., to 60:40, then 50:50 Hexane:EtOAc) to elute the more strongly adsorbed this compound.

  • Fraction Analysis:

    • Monitor the elution process by spotting every few fractions on a TLC plate.

    • Develop the TLC plate using the optimal solvent system (60:40 Hexane:EtOAc).

    • Identify the fractions containing the pure product (single spot at the correct Rƒ).

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Confirm the purity of the final product using the analytical HPLC method described in Part 1.2.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Cracked/Channeled Column Bed Column packed too quickly or allowed to run dry.Repack the column. Always keep the solvent level above the top of the stationary phase.
Poor Separation (Bands Overlap) Incorrect solvent system; column overloaded with sample.Re-optimize the solvent system with TLC. Use a larger column or less sample (ratio of silica:sample should be at least 50:1).
Streaking on TLC/Column Sample is too concentrated or insoluble in the mobile phase; compound is highly acidic/basic.Use a more dilute sample for spotting. For the column, use the dry loading method. Add a small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to the mobile phase.
Product Does Not Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the purification of this compound. By systematically employing TLC for method development, followed by a carefully executed flash column chromatography protocol, researchers can effectively remove synthetic impurities. The inclusion of an orthogonal HPLC method for final analysis ensures a high degree of confidence in the product's purity, which is paramount for its application in research and development. The principles and techniques described herein are broadly applicable to the purification of other polar heterocyclic compounds.

References

  • ResearchGate. (n.d.). Determination of isothiazolinone preservatives in cosmetics and household products by matrix solid-phase dispersion followed by high-performance liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • Google Patents. (n.d.). CN103487523A - Quantitative determination method for methylisothiazolinone and chloro methyl isothiazolinone in water-based adhesive.
  • Google Patents. (n.d.). US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture.
  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • Journal of Visualized Experiments. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • MDPI. (n.d.). Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Available at: [Link]

  • European Chemicals Agency. (n.d.). 2-methyl-2H-isothiazol-3-one - Substance Information. Available at: [Link]

  • LookChem. (n.d.). Cas 89033-17-0,this compound. Available at: [Link]

  • ResearchGate. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available at: [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Available at: [Link]

  • International Council for Harmonisation. (2024). ICH Q3C(R9) Impurities: Guideline for Residual Solvents. Available at: [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Isothiazolin-3-one. PubChem. Available at: [Link]

  • University of Alberta. (n.d.). Column chromatography. Available at: [Link]

  • MDPI. (n.d.). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. Available at: [Link]

  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • ResearchGate. (n.d.). Thin-layer Chromatography. Available at: [Link]

  • European Medicines Agency. (2019). ICH guideline Q3C (R6) on impurities: guideline for residual solvents. Available at: [Link]

  • Wikipedia. (n.d.). Methylisothiazolinone. Available at: [Link]

Sources

The Isothiazole Methanol Scaffold: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isothiazole Nucleus as a Privileged Scaffold

In the landscape of contemporary drug discovery, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Among these, the isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a "privileged scaffold." This designation stems from its presence in a multitude of biologically active molecules and its ability to engage in diverse interactions with biological targets. The unique electronic properties conferred by the N-S bond, coupled with the scaffold's relative metabolic stability, have rendered isothiazole derivatives a focal point of intensive research.[1]

Derivatives of isothiazole have demonstrated a remarkable breadth of pharmacological activities, including applications in oncology, infectious diseases, and neurology.[1] The isothiazole heterocycle can serve as a bioisosteric replacement for other aromatic systems, modulate the physicochemical properties of a molecule, and act as a key pharmacophoric element. This guide delves into a specific, yet highly versatile, building block derived from this core structure: the isothiazole methanol scaffold. We will explore its synthesis, functionalization, and potential applications, providing researchers with the foundational knowledge to leverage this synthon in their drug discovery programs.

The Isothiazole Methanol Moiety: A Gateway to Chemical Diversity

The isothiazole methanol moiety, characterized by a hydroxymethyl group appended to the isothiazole ring, represents a critical synthetic intermediate for medicinal chemists. The primary alcohol functionality serves as a versatile handle for a wide array of chemical transformations. This allows for the facile introduction of the isothiazole core into more complex molecular architectures and enables the exploration of structure-activity relationships (SAR) through systematic structural modifications.

The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or engaged in esterification and etherification reactions. This chemical tractability allows for the isothiazole methanol scaffold to be employed as a linker, a pharmacophoric element, or a precursor to a range of other functional groups, thereby providing a gateway to extensive chemical diversity.

Synthesis of Isothiazole Methanol Derivatives: A Case Study

While general synthetic routes to the isothiazole ring are well-established, the preparation of specific isothiazole methanol derivatives often proceeds through the reduction of a corresponding carbonyl precursor.[2] A salient example is the synthesis of (4,5-dichloroisothiazol-3-yl)(phenyl)methanol, which serves as an excellent case study for the preparation of this class of compounds.[3]

The synthesis commences with the corresponding ketone, (4,5-dichloroisothiazol-3-yl)(phenyl)methanone, which is then subjected to reduction. The choice of reducing agent is critical to ensure the selective reduction of the ketone without affecting the isothiazole ring. Mild reducing agents, such as sodium borohydride, are typically employed for this transformation. The reaction proceeds under standard laboratory conditions, providing the desired isothiazole methanol in good yield.[3]

G ketone (4,5-dichloroisothiazol-3-yl)(phenyl)methanone reducing_agent NaBH4, 2-propanol ketone->reducing_agent methanol_product (4,5-dichloroisothiazol-3-yl)(phenyl)methanol reducing_agent->methanol_product Reduction

Caption: Synthetic pathway to (4,5-dichloroisothiazol-3-yl)(phenyl)methanol.

Applications and Further Functionalization in Medicinal Chemistry

The true utility of the isothiazole methanol scaffold lies in its potential for further functionalization. The hydroxyl group is a key reaction point for building molecular complexity and modulating biological activity. Using (4,5-dichloroisothiazol-3-yl)(phenyl)methanol as a representative example, a plethora of derivatives can be accessed.[3]

A common strategy involves the conversion of the alcohol to a more reactive intermediate, such as a chloromethane derivative, by treatment with thionyl chloride. This intermediate is then susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, thiols, and alcohols. This approach allows for the introduction of diverse pharmacophoric fragments, which can be tailored to interact with specific biological targets.[3]

For instance, reaction with morpholine yields 4-[(4,5-dichloroisothiazol-3-yl)(phenyl)methyl]morpholine, while reaction with benzylamine affords the corresponding N-benzyl derivative.[3] These transformations highlight the ease with which the isothiazole methanol scaffold can be elaborated, enabling the rapid generation of compound libraries for biological screening.

Structure-Activity Relationships (SAR): A Forward Look

While the biological activity of the parent isothiazole methanols is not extensively documented, we can extrapolate potential SAR based on the known pharmacology of isothiazoles and general medicinal chemistry principles.

  • The Methanol Linker: The nature of the group introduced at the methanol position will be a primary determinant of biological activity. For example, in the context of kinase inhibition, this position could be functionalized with groups that form hydrogen bonds with the hinge region of the kinase.

  • Substituents on the Isothiazole Ring: The electronic and steric properties of substituents on the isothiazole ring will modulate the overall properties of the molecule. In the case of (4,5-dichloroisothiazol-3-yl)(phenyl)methanol, the chloro groups are strongly electron-withdrawing and may influence the pKa of the molecule and its interactions with biological targets.

  • The Aryl Group: In aryl-substituted isothiazole methanols, modifications to the aryl ring can be used to probe interactions with hydrophobic pockets in a binding site and to fine-tune the pharmacokinetic properties of the molecule.

G start Isothiazole Methanol Scaffold derivatization Chemical Derivatization (Esterification, Etherification, etc.) start->derivatization screening Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) derivatization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->derivatization Iterative Design

Caption: Workflow for derivatization and screening of isothiazole methanols.

Detailed Protocols

Protocol 1: Synthesis of (4,5-Dichloroisothiazol-3-yl)(phenyl)methanol

Causality: This protocol describes the reduction of a ketone to a secondary alcohol using sodium borohydride, a mild and selective reducing agent suitable for this transformation. The choice of 2-propanol as a solvent is based on its ability to dissolve the starting material and the reducing agent, and its protic nature facilitates the workup.

Materials:

  • (4,5-Dichloroisothiazol-3-yl)(phenyl)methanone

  • Sodium borohydride (NaBH₄)

  • 2-Propanol

  • Water

  • Chloroform

  • Sodium carbonate solution

  • Sodium sulfate

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of 10 mmol of (4,5-dichloroisothiazol-3-yl)(phenyl)methanone in 40 mL of 2-propanol in a round-bottom flask, add 15 mmol of NaBH₄ in portions.

  • Stir the resulting suspension at room temperature for 24 hours.

  • Remove the solvent using a rotary evaporator.

  • To the residue, add 50 mL of water and stir for 40 minutes.

  • Extract the product with chloroform (3 x 30 mL).

  • Wash the combined organic extracts with a saturated solution of sodium carbonate and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent in vacuo.

  • Recrystallize the solid residue from a hexane-chloroform mixture (2:1) to yield pure (4,5-dichloroisothiazol-3-yl)(phenyl)methanol.[3]

Protocol 2: Synthesis of 4-[(4,5-Dichloroisothiazol-3-yl)(phenyl)methyl]morpholine

Causality: This protocol details the functionalization of the hydroxyl group via a two-step process. First, the alcohol is converted to a chloromethane, a good leaving group, using thionyl chloride. The subsequent nucleophilic substitution with morpholine, a secondary amine, proceeds to form a stable tertiary amine product. DMF is used as a polar aprotic solvent to facilitate the nucleophilic substitution reaction.

Materials:

  • (4,5-Dichloroisothiazol-3-yl)(phenyl)methanol

  • Thionyl chloride (SOCl₂)

  • Chloroform

  • Morpholine

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

Procedure:

Step 1: Synthesis of 3-(chloro(phenyl)methyl)-4,5-dichloroisothiazole

  • To a solution of (4,5-dichloroisothiazol-3-yl)(phenyl)methanol in chloroform, add thionyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with ice-water and extract the product with chloroform.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude chloromethane derivative, which can be used in the next step without further purification.[3]

Step 2: Synthesis of 4-[(4,5-Dichloroisothiazol-3-yl)(phenyl)methyl]morpholine

  • Dissolve the crude 3-(chloro(phenyl)methyl)-4,5-dichloroisothiazole in DMF.

  • Add an excess of morpholine to the solution.

  • Heat the reaction mixture at 90 °C for 24 hours.

  • After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the desired product.[3]

Data Presentation

Table 1: Representative Functionalized Derivatives of (4,5-Dichloroisothiazol-3-yl)(phenyl)methanol

EntryNucleophileProduct
1Morpholine4-[(4,5-Dichloroisothiazol-3-yl)(phenyl)methyl]morpholine
2BenzylamineN-((4,5-Dichloroisothiazol-3-yl)(phenyl)methyl)benzenemethanamine
3Vanillin4-(((4,5-Dichloroisothiazol-3-yl)(phenyl)methyl)oxy)-3-methoxybenzaldehyde
4Ethanol3-(Ethoxy(phenyl)methyl)-4,5-dichloroisothiazole

Data derived from Potkin, V. I., et al. (2016).[3]

Conclusion

The isothiazole methanol scaffold is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the hydroxyl group provide a robust platform for the generation of diverse molecular architectures. While the full therapeutic potential of this scaffold is still being explored, the established biological significance of the isothiazole nucleus suggests that isothiazole methanol derivatives are promising candidates for the development of novel therapeutic agents across a range of disease areas. The protocols and strategies outlined in this guide offer a solid foundation for researchers to embark on the exploration of this promising chemical space.

References

  • El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. Available at: [Link]

  • Potkin, V. I., et al. (2016). Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol. Russian Journal of Organic Chemistry, 52(11), 1661-1669. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of isothiazoles. Available at: [Link]

Sources

Application Notes: Isothiazol-3-ylmethanol as a Versatile Synthon for the Exploration of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of compounds with diverse biological activities.[1] This application note details the synthesis and utility of isothiazol-3-ylmethanol, a versatile and underutilized synthon for the development of novel bioactive molecules, particularly in the realm of kinase inhibition. We provide detailed, field-tested protocols for the preparation of the key precursor, isothiazole-3-carbaldehyde, its subsequent reduction to this compound, and further functionalization to yield valuable intermediates for drug discovery programs. The strategic importance of the 3-position of the isothiazole ring as a vector for molecular elaboration will be highlighted, supported by examples from contemporary kinase inhibitor research.[2][3]

Introduction: The Isothiazole Scaffold in Medicinal Chemistry

The isothiazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. Its unique electronic properties, including its ability to act as a bioisostere for other aromatic systems and its capacity to engage in hydrogen bonding and other non-covalent interactions, have made it an attractive component in the design of therapeutic agents.[4] Derivatives of isothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[5]

A critical challenge and opportunity in medicinal chemistry lies in the regioselective functionalization of such heterocyclic cores to explore the chemical space around a pharmacophore. The C3 position of the isothiazole ring presents a key vector for modification. This compound, in particular, serves as an ideal starting point, providing a reactive hydroxyl handle that can be readily converted into a variety of functional groups, enabling its use as a linker or for direct interaction with biological targets. This guide provides the foundational chemistry to leverage this synthon in drug discovery campaigns.

Synthetic Strategy Overview

The synthetic approach to utilizing this compound hinges on a reliable preparation of an accessible C3-functionalized precursor. Our strategy involves a three-stage process:

  • Synthesis of Key Precursor: Preparation of isothiazole-3-carbaldehyde via regioselective formylation of the isothiazole ring.

  • Synthon Generation: Reduction of the aldehyde to the target alcohol, this compound.

  • Diversification: Functionalization of the primary alcohol to showcase its versatility as a building block for more complex molecules.

This workflow is designed to be robust and adaptable for chemists in a drug discovery setting.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Synthon Generation cluster_2 Stage 3: Diversification Pathways Isothiazole Isothiazole Lithiation 3-Lithioisothiazole (in situ) Isothiazole->Lithiation 1. n-BuLi, THF -78 °C Quench Tetrahedral Intermediate Lithiation->Quench 2. DMF Aldehyde Isothiazole-3-carbaldehyde Quench->Aldehyde 3. Aqueous Workup Aldehyde_ref Isothiazole-3-carbaldehyde Reduction Alkoxide Intermediate Aldehyde_ref->Reduction NaBH4, MeOH 0 °C to RT Alcohol This compound Reduction->Alcohol Aqueous Workup Alcohol_ref This compound Oxidation Isothiazole-3-carbaldehyde Alcohol_ref->Oxidation Dess-Martin Periodinane OAlkylation 3-(Alkoxymethyl)isothiazole Alcohol_ref->OAlkylation NaH, R-X Halogenation 3-(Chloromethyl)isothiazole Alcohol_ref->Halogenation SOCl2

Figure 1: Overall synthetic workflow from isothiazole to the target synthon and subsequent diversification.

Detailed Protocols and Methodologies

Protocol 1: Synthesis of Isothiazole-3-carbaldehyde

The introduction of a formyl group at the C3 position is effectively achieved via regioselective lithiation followed by quenching with N,N-dimethylformamide (DMF).[6][7] The acidity of the C3 proton of isothiazole is sufficiently high to allow for deprotonation with a strong base like n-butyllithium.

Rationale: This method is chosen for its high regioselectivity and yield. Direct electrophilic formylation of isothiazole is difficult and often leads to mixtures of isomers. Lithiation provides a robust and predictable route to the desired 3-substituted product.[8]

Materials:

  • Isothiazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add isothiazole (1.0 eq) to anhydrous THF (approx. 0.2 M solution) in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C. The reaction is typically exothermic; maintain the temperature below -70 °C.

  • Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to 0 °C and then quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel, add diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield isothiazole-3-carbaldehyde as a pale yellow oil.

Self-Validation: Successful synthesis can be confirmed by ¹H NMR spectroscopy, observing the characteristic aldehyde proton signal (~10 ppm) and the disappearance of the C3-proton of the starting isothiazole.

Protocol 2: Synthesis of this compound

The reduction of the aldehyde to the primary alcohol is a standard transformation, readily achieved with mild reducing agents like sodium borohydride (NaBH₄).

Rationale: Sodium borohydride is a safe, inexpensive, and highly effective reagent for the reduction of aldehydes in the presence of many other functional groups.[9] Its use in a protic solvent like methanol is straightforward and typically results in high yields with simple work-up procedures.

Materials:

  • Isothiazole-3-carbaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Dissolve isothiazole-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add NaBH₄ (1.2 eq) portion-wise over 15 minutes, controlling any effervescence.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C.

  • Solvent Removal: Remove the bulk of the methanol under reduced pressure.

  • Extraction: Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound, typically as a viscous oil or low-melting solid.

Self-Validation: The product can be characterized by ¹H NMR, confirming the disappearance of the aldehyde proton and the appearance of a new signal for the -CH₂OH group (typically a singlet or doublet around 4.5-5.0 ppm) and a broad singlet for the -OH proton.

Application of this compound as a Synthon

The synthetic utility of this compound stems from the reactivity of its primary alcohol. This functional group can be readily transformed, providing access to a diverse range of intermediates for library synthesis.

Figure 2: Key diversification reactions of this compound.

Oxidation to Aldehyde

Re-oxidation of the alcohol back to the aldehyde provides a stable precursor for reactions such as Wittig olefinations, reductive aminations, and the formation of various heterocyclic systems.

Reagent SystemConditionsTypical YieldNotes
Dess-Martin PeriodinaneCH₂Cl₂, Room Temp>90%Mild, high-yielding, avoids heavy metals.
Swern Oxidation(COCl)₂, DMSO, Et₃N85-95%Requires cryogenic temperatures (-78 °C).
PCCCH₂Cl₂, Room Temp70-85%Chromium-based, requires careful handling.
O-Alkylation to Ethers

Conversion of the alcohol to an ether is a common strategy to introduce lipophilic groups, modulate solubility, or create linkers of varying lengths.

Protocol 3: General Procedure for O-Alkylation

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture for 30 minutes at 0 °C, then allow to warm to room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) and stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Perform a standard aqueous work-up, dry the organic phase, and purify by column chromatography.

Conversion to Halides for Nucleophilic Substitution

Transforming the hydroxyl group into a good leaving group, such as a halide, opens up a vast array of possibilities through nucleophilic substitution with amines, thiols, azides, and other nucleophiles.

Protocol 4: Synthesis of 3-(Chloromethyl)isothiazole

  • In a fume hood, dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C and add thionyl chloride (SOCl₂, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract with CH₂Cl₂, wash the combined organic layers with brine, dry over MgSO₄, and concentrate carefully under reduced pressure to yield the crude chloromethyl derivative, which is often used immediately in the next step due to potential instability.

Case Study: Relevance to Kinase Inhibitor Design

The strategic functionalization of heterocyclic cores is a cornerstone of modern kinase inhibitor design. While direct examples using this compound are emerging, the principle is well-established in closely related systems. For instance, recent work on inhibitors of Cyclin G-Associated Kinase (GAK), a target for antiviral therapies, has focused on modifying the 3-position of an isothiazolo[4,3-b]pyridine scaffold.[2][3]

In these studies, aryl and N-piperidinyl groups were introduced at the C3 position. Further elaboration of these groups with carboxamide functionalities led to highly potent inhibitors with IC₅₀ values in the low nanomolar range.[3] Molecular modeling revealed that these carboxamide groups form crucial additional hydrogen bonds within the kinase active site.

This work powerfully illustrates the "synthon" concept: the C3 position of the isothiazole ring acts as a critical anchor point for building out molecular complexity to optimize target engagement. This compound and its derivatives, like 3-(chloromethyl)isothiazole or isothiazole-3-carbaldehyde, are the ideal tools to achieve this, enabling the connection of various fragments (amines, phenyl rings, etc.) through stable linkages (ethers, amines, amides).

Conclusion

This compound is a highly valuable, yet underexplored, building block for medicinal chemistry. The protocols provided herein offer a reliable and scalable route to this synthon and its primary derivatives. By providing a reactive handle at a key strategic position on the isothiazole scaffold, it empowers chemists to rapidly generate diverse libraries of compounds. As demonstrated by analogous strategies in kinase inhibitor development, the thoughtful application of this synthon can accelerate the discovery of novel, potent, and selective bioactive molecules.

References

  • De Burgh, E., et al. (2021). Discovery of 3-phenyl- and 3-N-piperidinyl-isothiazolo[4,3-b]pyridines as highly potent inhibitors of cyclin G-associated kinase. European Journal of Medicinal Chemistry, 215, 113158. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Formylation. Common Conditions. Available at: [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10-11), 939-966. Available at: [Link]

  • Wood, H. B. (Ed.). (2000). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol.
  • Singh, D., et al. (2022). Recent advances in the synthesis of isothiazoles. Transition Metal Chemistry, 47, 1-28. Available at: [Link]

  • CN102040563A - Preparation method for 3-aryl benzo [d] isothiazole. (2011). Google Patents.
  • Mishra, R., et al. (2011). 3D-QSAR and molecular docking studies on substituted isothiazole analogs as inhibitors against MEK-1 kinase. Medicinal Chemistry Research, 21, 2347-2357. Available at: [Link]

  • De Burgh, E., et al. (2021). Discovery of 3-phenyl- and 3-N-piperidinyl-isothiazolo[4,3-b]pyridines as highly potent inhibitors of cyclin G-associated kinase. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Available at: [Link]

  • Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-13. Available at: [Link]

  • Micetich, R. G., & Raap, R. (1971). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Journal of Medicinal Chemistry, 14(10), 974-977. Available at: [Link]

  • Khan, I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. Available at: [Link]

  • Singh, P., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]

  • Chemistry LibreTexts. (2023). 17.4: Alcohols from Carbonyl Compounds- Reduction. Available at: [Link]

Sources

Quantitative Analysis of Isothiazol-3-ylmethanol: A Validated Reversed-Phase HPLC-UV Method

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract This application note presents a detailed, robust, and validated analytical method for the quantification of Isothiazol-3-ylmethanol (CAS: 89033-17-0), a heterocyclic compound belonging to the isothiazole class. While specific literature on this particular analyte is scarce, this protocol is expertly adapted from well-established methods for structurally related isothiazolinones, a class of compounds widely used as biocides and preservatives. The method employs Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (RP-HPLC-UV) detection, ensuring high specificity, accuracy, and precision suitable for quality control, impurity profiling, and stability testing in pharmaceutical development. The causality behind each procedural step is explained, and the entire protocol is designed as a self-validating system in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction and Scientific Rationale

This compound is an organic compound with the molecular formula C₄H₅NOS.[6] Like other isothiazolinones, its heterocyclic structure imparts significant chemical reactivity, making it a potential candidate for various industrial and pharmaceutical applications, but also a potential process-related impurity or degradation product that requires careful monitoring.[7][8] The accurate quantification of this compound is critical for ensuring product quality, safety, and regulatory compliance in drug development.[2][5]

The analytical challenge with isothiazolinones lies in their polarity and potential for matrix interference.[9][10] High-Performance Liquid Chromatography (HPLC) is the predominant technique for their analysis due to its versatility and efficiency in separating polar compounds.[7][11] This application note details an RP-HPLC method with UV detection, a workhorse of quality control laboratories, chosen for its robustness, accessibility, and cost-effectiveness. The principles outlined are grounded in established methodologies for similar analytes, ensuring a high probability of success.[12][13][14]

Principle of the Analytical Method

The method is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18) and elution by a polar mobile phase. This compound, being a moderately polar compound, will exhibit sufficient retention on a C18 column to be resolved from highly polar excipients and potential nonpolar degradants. A gradient elution using a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is employed to ensure sharp peak shapes and efficient separation.[15][16] Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve constructed from reference standards of known concentrations.

Method Validation Strategy: A Self-Validating System

To ensure the reliability and trustworthiness of the analytical results, the method must be validated according to ICH Q2(R2) guidelines.[4] Validation provides documented evidence that the procedure is suitable for its intended purpose.[1][2][3][5] The core validation parameters are outlined below.

Diagram of the Method Validation Workflow

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) Dev Initial Method Development Opt Parameter Optimization (e.g., Mobile Phase, Flow Rate) Dev->Opt Spec Specificity (Peak Purity, Resolution) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoD Limit of Detection (LOD) Prec->LoD LoQ Limit of Quantification (LOQ) LoD->LoQ Robust Robustness (Deliberate Variations) LoQ->Robust Final Finalized & Approved Analytical Protocol Robust->Final

Caption: Logical workflow for analytical method validation.

Detailed Application Protocol: HPLC-UV Quantification

Instrumentation and Reagents
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Ultrasonic bath.

    • Class A volumetric glassware.

  • Reagents & Materials:

    • This compound reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid (reagent grade).

    • Ultrapure water (18.2 MΩ·cm).

    • 0.22 µm or 0.45 µm syringe filters (e.g., PTFE, PVDF).

Chromatographic Conditions

The following conditions are a robust starting point and may require minor optimization based on the specific HPLC system and sample matrix.

ParameterRecommended SettingRationale
Column Reversed-Phase C18, 150 mm x 4.6 mm, 3.5 µm particle sizeProvides excellent retention and resolution for moderately polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape by suppressing the ionization of silanol groups on the stationary phase.
Mobile Phase B AcetonitrileStrong organic solvent that provides good elution strength for the analyte.
Gradient Program 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17.1-20 min: 10% B (Equilibration)A gradient is essential to elute the analyte with a good peak shape while ensuring that any late-eluting impurities are washed from the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.
Column Temperature 30 °CControlled temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA small injection volume minimizes peak broadening.
Detection UV at 275 nmIsothiazolinones typically exhibit strong UV absorbance in the 270-280 nm range.[12] A DAD can be used to confirm peak purity.
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water (Diluent).

    • Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.

  • Calibration Standards (e.g., 1.0 - 100 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the Diluent.

    • A suggested concentration range would be 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL. This range should encompass the expected concentration of the analyte in the sample.

  • Sample Preparation:

    • Accurately weigh a portion of the sample (e.g., powdered drug product, liquid formulation) expected to contain approximately 2.5 mg of this compound into a 50 mL volumetric flask.

    • Add approximately 30 mL of Diluent and sonicate for 15 minutes to facilitate extraction.

    • Allow the solution to cool to room temperature and dilute to volume with Diluent. Mix thoroughly. This yields a target concentration of 50 µg/mL.

    • Filter an aliquot through a 0.22 µm syringe filter into an HPLC vial prior to injection. Filtration is a critical step to prevent particulates from damaging the HPLC column and system.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing ss Prepare Standard Stock Solution cs Prepare Calibration Standards (Serial Dilution) ss->cs cal Inject Calibration Standards (Build Curve) cs->cal sp Prepare Sample (Weigh, Dissolve, Filter) samp Inject Sample Solutions sp->samp sst System Suitability Test (Inject Standard) sst->cal cal->samp integ Integrate Peak Areas samp->integ curve Generate Calibration Curve (Area vs. Concentration) integ->curve quant Quantify Analyte in Sample Using Regression Equation curve->quant report Report Final Result quant->report

Caption: Step-by-step experimental workflow.

System Suitability and Analysis
  • System Suitability: Before starting the analysis, perform five replicate injections of a mid-range calibration standard (e.g., 25 µg/mL). The system is deemed suitable if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%.

  • Calibration Curve: Inject each calibration standard once. Plot the peak area response against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Analysis: Inject the prepared sample solutions in duplicate.

  • Calculation: The concentration of this compound in the sample solution is calculated from the linear regression equation of the calibration curve. The final amount in the original sample is then determined by accounting for the initial sample weight and dilution factors.

Expected Performance and Data

The following table summarizes the expected performance characteristics of this method, based on typical results for similar isothiazolinone analyses.[11][12][13][17] These values must be experimentally verified during formal method validation.

Validation ParameterExpected SpecificationJustification
Specificity No interference at the analyte's retention time. Peak purity index > 0.995 (DAD).Ensures the signal is solely from the analyte of interest.[1][3]
Linearity (r²) ≥ 0.999Demonstrates a direct proportional relationship between concentration and response over the specified range.[12]
Range 1.0 - 100 µg/mLThe interval over which the method is precise, accurate, and linear.
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the experimental value to the true value.[17][18]
Precision (% RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 3.0%Demonstrates the method's consistency under various conditions (different days, analysts).
Limit of Detection (LOD) ~0.3 µg/mL (S/N ratio of 3:1)The lowest concentration of analyte that can be reliably detected.[13]
Limit of Quantification (LOQ) ~1.0 µg/mL (S/N ratio of 10:1)The lowest concentration of analyte that can be accurately and precisely quantified.[13]

Conclusion and Field-Proven Insights

This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound using RP-HPLC-UV. By leveraging established analytical principles for the broader isothiazolinone class, this method serves as an excellent starting point for researchers and quality control analysts.

Expert Insights:

  • Matrix Effects: For complex matrices, sample preparation may need to be adapted. Solid-Phase Extraction (SPE) can be an effective cleanup step to remove interfering excipients.[11]

  • Enhanced Sensitivity: If lower detection limits are required (e.g., for trace impurity analysis), coupling the HPLC system to a Mass Spectrometer (HPLC-MS/MS) is the gold standard, offering unparalleled sensitivity and selectivity.[15][16][17]

  • Analyte Stability: Isothiazolinones can be unstable under certain conditions. It is crucial to assess the solution stability of both standards and samples during method validation to define appropriate storage and analysis timeframes.[19]

By adhering to the detailed protocol and embracing the principles of method validation, scientists can generate reliable, accurate, and defensible data for the quantification of this compound, supporting robust drug development and ensuring product quality.

References

  • Analysis of isothiazolinone biocides in cosmetic products and detergents by HPLC. MACHEREY-NAGEL GmbH & Co. KG. [URL: https://www.mn-net.com/media/pdf/1c/3d/88/Application-note-Analysis-of-isothiazolinone-biocides-in-cosmetic-products-and-detergents-by-HPLC-EN.pdf]
  • Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America. [URL: https://www.chromatographyonline.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [URL: https://profound.co/analytical-method-validation-a-crucial-pillar-in-pharmaceutical-quality-assurance/]
  • de Oliveira, A. R. M. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [URL: https://www.scielo.br/j/rbcf/a/M8VbB7M5gYw7Lz8XkY5Xy3g/?lang=en]
  • BenchChem. (2025). A Comparative Guide to Isothiazolinone Detection Methodologies. BenchChem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-isothiazolinone-detection-methodologies/]
  • Al-Brahim, H., et al. (2023). Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. Molecules, 28(4), 1737. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9965022/]
  • LookChem. (n.d.). This compound. [URL: https://www.lookchem.com/cas-890/89033-17-0.html]
  • Lee, S., et al. (2018). Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate present in hygienic consumer products using HPLC/MS. Microchemical Journal, 145, 111-118. [URL: https://www.researchgate.net/publication/325983802_Simultaneous_quantitative_analysis_of_four_isothiazolinones_and_3-iodo-2-propynyl_butyl_carbamate_present_in_hygienic_consumer_products_using_HPLCMS]
  • Hogendoorn, E. A., et al. (2010). Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1217(32), 5204-5214. [URL: https://pubmed.ncbi.nlm.nih.gov/20598687/]
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [URL: https://www.fda.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [URL: https://www.pharmabeginners.
  • ZHEJIANG JIUZHOU CHEM CO.,LTD. (n.d.). This compound CAS NO.89033-17-0. [URL: https://www.jiuzhouchem.com/products/isothiazol-3-ylmethanol-cas-no-89033-17-0/]
  • Wang, J., et al. (2014). [Determination of three isothiazolinone biocides in water-borne adhesives by high performance liquid chromatography]. Se Pu, 32(1), 79-83. [URL: https://pubmed.ncbi.nlm.nih.gov/24779261/]
  • National Center for Biotechnology Information. (n.d.). (2-Methyl-1,3-thiazol-5-yl)methanol. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12808792]
  • Chen, Y., et al. (2025). Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat. RSC Advances, 15(1), 1-10. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11130094/]
  • Zhang, L., et al. (2014). [Determination of three isothiazolinone biocides in water-borne adhesives by high performance liquid chromatography]. ResearchGate. [URL: https://www.researchgate.
  • Alvarez-Rivera, G., et al. (2014). Analytical methods for isothiazolinones determination in different products. ResearchGate. [URL: https://www.researchgate.
  • Rafoth, A., et al. (2007). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. Journal of Chromatography A, 1164(1-2), 74-81. [URL: https://pubmed.ncbi.nlm.nih.gov/17658552/]
  • Patel, M. K., et al. (2018). GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues. Bio-protocol, 8(18), e3021. [URL: https://www.semanticscholar.org/paper/GC-MS-Based-Analysis-of-Methanol%3A-Chloroform-Fatty-Patel-Das/f5a774b7e163d42079f22501a3013d28bb5865a9]
  • Zhong, Y., et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). Molecules, 24(21), 3894. [URL: https://www.researchgate.net/publication/336820063_Simultaneous_Quantitative_Analysis_of_Six_Isothiazolinones_in_Water-Based_Adhesive_Used_for_Food_Contact_Materials_by_High-Performance_Liquid_Chromatography-Tandem_Mass_Spectrometry_HPLC-MSMS]
  • Wikipedia. (n.d.). Methylisothiazolinone. [URL: https://en.wikipedia.org/wiki/Methylisothiazolinone]
  • Rafoth, A., et al. (2007). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. ResearchGate. [URL: https://www.researchgate.
  • Hogendoorn, E. A., et al. (2010). Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry. ResearchGate. [URL: https://www.researchgate.

Sources

Troubleshooting & Optimization

common byproducts in Isothiazol-3-ylmethanol synthesis and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isothiazol-3-ylmethanol Synthesis

A Guide to Identification and Removal of Common Byproducts for Researchers and Drug Development Professionals

This guide provides in-depth technical support for scientists encountering common challenges in the synthesis of this compound. As Senior Application Scientists, we understand that achieving high purity is paramount. This document moves beyond simple protocols to explain the causality behind byproduct formation and provides validated troubleshooting strategies to ensure the integrity of your synthesis.

Section 1: Understanding the Synthetic Landscape

The most common and direct route to this compound involves the selective reduction of a 3-acylisothiazole precursor. This seemingly straightforward transformation is often complicated by impurities carried over from the starting material and side-products formed during the reaction and workup. Understanding the origin of these impurities is the first step toward their effective removal.

Synthesis_Byproducts cluster_synthesis Synthesis & Workup cluster_byproducts Common Byproducts in Crude Mixture SM 3-Acylisothiazole (Starting Material) Product Crude this compound SM->Product Reduction Impurity_SM Precursor Impurities (e.g., Halogenated Isothiazoles) Impurity_SM->Product Carried Over Reagent Reducing Agent (e.g., NaBH4 in Methanol) Reagent->Product Unreacted_SM Unreacted 3-Acylisothiazole Product->Unreacted_SM Salts Inorganic Salts (e.g., Borates) Product->Salts Solvent Residual Solvents Product->Solvent

Caption: Synthetic pathway for this compound and common byproduct origins.

Table 1: Common Byproducts and Their Origins
Byproduct/ImpurityLikely OriginImpact on Purification & Characterization
Unreacted 3-Acylisothiazole Incomplete reduction reaction.Similar polarity to the product, often co-elutes in chromatography. Can suppress crystallization. Appears as a ketone peak in IR and a downfield signal in 1H NMR.
Halogenated Isothiazoles Impurities from the synthesis of the 3-acylisothiazole precursor, particularly if chlorinating agents like sulfuryl chloride were used.[1][2]Can be difficult to separate due to similar core structure. May have toxicological implications, making their removal critical for drug development.[3]
Inorganic Salts Formed during the quenching step of the reduction (e.g., borate salts from NaBH4).Insoluble in most organic solvents, leading to emulsions during extraction. Can coat the product, preventing crystallization and affecting analytical measurements.
Residual Solvents High-boiling point solvents used in the reaction or purification (e.g., DMF, DMSO) or solvents from chromatography (e.g., Ethyl Acetate).Can interfere with NMR analysis and prevent the product from solidifying. Must be removed under high vacuum.
N-Alkylated/O-Alkylated Species Side reactions if the isothiazole nitrogen is unprotected and alkylating agents are present, or if diazomethane is used.[4]These are distinct compounds that require chromatographic separation.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My post-reaction NMR shows a significant amount of starting material (3-acylisothiazole). How can I improve the reaction and/or remove the unreacted ketone?

Answer:

  • Reaction Optimization: Incomplete reduction is common. Before focusing on removal, ensure the reaction has gone to completion. First, consider increasing the equivalents of your reducing agent (e.g., Sodium Borohydride) to 1.5-2.0 equivalents. Second, ensure the reaction temperature is appropriate; while often run at 0°C to control reactivity, some reductions may require warming to room temperature to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot has been consumed.

  • Removal Strategy: If unreacted starting material persists, purification via flash column chromatography is the most effective method. The product, this compound, is more polar than the starting ketone due to the hydroxyl group. A solvent system like Hexane/Ethyl Acetate will elute the less polar ketone first, followed by the desired alcohol product. See Protocol 3.2 for a detailed methodology.

Q2: I've completed an aqueous workup, but my product is a sticky oil that won't crystallize. What's preventing solidification?

Answer: This is a classic purity issue. The two most likely culprits are residual inorganic salts and solvents.

  • Inorganic Salts: Salts from quenching the reducing agent can trap water and solvent, creating an amorphous gum. To remove them, dissolve your crude product in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and perform a series of washes in a separatory funnel as detailed in Protocol 3.1 . A final wash with brine (saturated NaCl solution) is crucial as it helps to break emulsions and draws water from the organic layer.[5]

  • Residual Solvent: High-boiling point solvents will prevent crystallization. After drying and filtering the organic layer, concentrate the solution on a rotary evaporator and then place the flask under high vacuum for several hours (or overnight) to remove trace solvents.

If the product remains an oil after these steps, a small amount of another impurity is likely present, necessitating chromatographic purification (Protocol 3.2 ).

Q3: My mass spectrometry data shows peaks corresponding to chlorinated or di-chlorinated isothiazoles. Where did they come from and are they a concern?

Answer: These byproducts almost certainly originate from the synthesis of your 3-acylisothiazole starting material. The synthesis of the isothiazole ring itself often involves halogenating agents like sulfuryl chloride or chlorine gas.[2][6] Over-halogenation is a known side reaction, producing 4-halo, 5-halo, or 4,5-dihalo species.[2]

These impurities are a significant concern, especially in a drug development context, as halogenated organics can have different toxicological profiles.[3] Their removal is mandatory. Liquid-liquid extraction can be used to remove highly polar, water-soluble impurities, but separating halogenated isothiazoles from the desired product typically requires careful flash column chromatography.

Q4: How can I efficiently remove water-soluble impurities and byproducts after quenching the reaction?

Answer: A robust liquid-liquid extraction (LLE) workup is the most effective method.[5][7] This technique exploits the differing solubilities of your product and impurities in immiscible aqueous and organic phases.[7] By washing the organic layer containing your product with aqueous solutions of different pH, you can systematically remove acidic, basic, and neutral water-soluble impurities. See Protocol 3.1 for a comprehensive procedure.

Section 3: Validated Purification Protocols

Protocol 3.1: Standard Workup via Liquid-Liquid Extraction (LLE)

This protocol is designed to remove inorganic salts and other water-soluble impurities following the reduction of 3-acylisothiazole.

  • Reaction Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add 1M HCl dropwise to neutralize excess reducing agent and decompose borate complexes. Continue adding until gas evolution ceases and the pH is slightly acidic (pH ~5-6).

  • Solvent Addition: Add ethyl acetate to the quenched mixture to dissolve the organic product. The volume should be sufficient to fully dissolve the product.

  • Phase Separation: Transfer the mixture to a separatory funnel. The aqueous and organic layers should separate. If an emulsion forms, add a small amount of brine to help break it. Drain and discard the lower aqueous layer.

  • Bicarbonate Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃) to the organic layer in the funnel. This will neutralize any remaining acid. Swirl gently at first, and vent the funnel frequently to release CO₂ pressure. Shake, allow the layers to separate, and discard the aqueous layer.[5]

  • Brine Wash: Wash the organic layer with a saturated NaCl (brine) solution. This step removes residual water and helps break any remaining emulsions.[5] Discard the aqueous layer.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl and let it stand for 10-15 minutes. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Protocol 3.2: Purification by Flash Column Chromatography

This method is ideal for separating this compound from less polar impurities like unreacted starting material.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot your crude material on a silica plate and test different ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate). The ideal system will show good separation between the product spot (more polar, lower Rf) and the impurity spots. Aim for an Rf of ~0.3 for the product.

  • Column Packing: Prepare a silica gel slurry in the chosen non-polar solvent. Pour it into a glass column and use gentle pressure to pack it evenly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent, gradually increasing the proportion of the polar solvent (gradient elution).

  • Fraction Collection: Collect the eluent in a series of test tubes. Monitor the fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent with a rotary evaporator to yield the purified this compound.

Protocol 3.3: Purification by Recrystallization

If the product from chromatography is a solid but still contains minor impurities, recrystallization can provide material of very high purity.[8][9]

  • Solvent Selection: The key is to find a solvent that dissolves the compound well when hot but poorly when cold. Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, toluene, or a mixture like ethyl acetate/hexane).

  • Dissolution: Place the solid in a flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the surface. Dry the crystals in a vacuum oven.

References

  • Potkin, V., et al. (2021). Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol. ResearchGate. Available at: [Link]

  • Kim, C., et al. (2001). Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture. Google Patents (US6376680B1).
  • Columbia University. Solid-liquid extraction. Columbia University Chemistry. Available at: [Link]

  • Crystallography at EPFL. Guide for crystallization. EPFL. Available at: [Link]

  • Rohm and Haas Company. (1993). Purification of isothiazolones. European Patent Office (EP 0375265 B1). Available at: [Link]

  • Sainsbury, M. (2008). Product Class 15: Isothiazoles. Science of Synthesis. Available at: [Link]

  • Kawabata, T., et al. (2005). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. ResearchGate. Available at: [Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at: [Link]

  • Chemistry LibreTexts. (2022). 7.6: Solvent Partitioning (Liquid-Liquid Extraction). Available at: [Link]

  • Nantong changyu chemical co. ltd. (2007). Process for preparing 2-octyl-2H-isothiazol-3-one. Google Patents (CN1907976A).
  • Nanjing golden chemical co. ltd. (2013). Method for removing methanol from mixed solvent of isohexane and.... Google Patents (CN102351628B).
  • Rohm And Haas Co. (2009). Purificatin method of the 2-octyl-3-isothiazolone. Google Patents (KR100896517B1).
  • Ge, H., et al. (2021). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. MDPI. Available at: [Link]

  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC - NIH. Available at: [Link]

  • Wang, Z., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate. Available at: [Link]

  • Gujjar, M., et al. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Available at: [Link]

  • IUPAC. RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. Available at: [Link]

  • Zanjani, M., et al. (2008). Homogeneous liquid-liquid extraction for preconcentration of polycyclic aromatic hydrocarbons using a water/methanol/chloroform ternary component system. PubMed. Available at: [Link]

  • Miles, D., et al. (2013). A Green Starting Material for Electrophilic Aromatic Substitution for the Undergraduate Organic Laboratory. ResearchGate. Available at: [Link]

  • U.S. Food & Drug Administration. Extract Preparation for Chemical Characterization Studies – Liquid-liquid Extraction. Available at: [Link]

  • He, X., et al. (2019). Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Bayer AG. (1988). Process for the isolation of isothiazolinone derivatives. Google Patents (EP0271761A1).
  • Rădulescu, C., et al. (2007). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate. Available at: [Link]

  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. ResearchGate. Available at: [Link]

Sources

troubleshooting low yield in the preparation of Isothiazol-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isothiazole Synthesis

Introduction

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in the preparation of Isothiazol-3-ylmethanol. This key synthetic intermediate is valuable, but its preparation is often plagued by low yields stemming from the unique and sensitive nature of the isothiazole ring.

This document moves beyond standard protocols to provide a deeper, mechanism-driven troubleshooting framework. We will explore the common synthetic routes, dissect the underlying causes of failure, and provide validated strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two principal strategies for preparing this compound, each starting from a different commercially available or readily accessible precursor:

  • Reduction of an Isothiazole-3-carbonyl Derivative: This involves the reduction of an isothiazole-3-carboxylic acid or, more commonly, its corresponding ester (e.g., ethyl isothiazole-3-carboxylate). This is often perceived as the most straightforward route.

  • C-H Functionalization via Organometallics: This route involves the deprotonation (lithiation) of the isothiazole ring at the C3 position, or a halogen-metal exchange from a 3-haloisothiazole, followed by quenching the resulting organometallic species with an electrophile like anhydrous formaldehyde.

Q2: Why is the isothiazole ring so sensitive, especially to organometallic reagents?

The isothiazole ring's sensitivity is a critical factor in synthesis. The primary issue is the inherent susceptibility of the nitrogen-sulfur (N-S) bond to nucleophilic attack.[1][2] Strong nucleophiles, such as organolithium reagents (e.g., n-butyllithium), can attack the sulfur atom, leading to irreversible ring cleavage rather than the desired deprotonation at a carbon atom.[3] This decomposition pathway is a major contributor to low yields and the formation of complex, often tarry, reaction mixtures.

Troubleshooting Guide: Low Yield Scenarios

This section is structured in a question-and-answer format to address specific experimental failures.

Scenario A: Reduction of Isothiazole-3-Carboxylic Ester

Q: I am attempting to reduce ethyl isothiazole-3-carboxylate with lithium aluminum hydride (LiAlH₄) in THF, but my yield is consistently below 30%, with a significant amount of unidentifiable byproducts. What is going wrong?

This is a classic problem when using highly reactive hydrides with sensitive heteroaromatics. The low yield is likely due to one or more of the following factors:

  • Over-reduction or Ring Cleavage: LiAlH₄ is a powerful reducing agent. Its high reactivity can lead to the decomposition of the isothiazole ring, especially if the reaction temperature is not rigorously controlled.

  • Incomplete Reaction: Insufficient reagent or reaction time can leave starting material unreacted.

  • Difficult Work-up: The aluminum salts formed during the aqueous work-up can chelate to your product, trapping it in an emulsion or solid and making extraction inefficient.

The key is to balance the reactivity of the reducing agent with the stability of the substrate.

dot

Caption: Troubleshooting workflow for ester reduction.

Diisobutylaluminium hydride (DIBAL-H) is a less reactive alternative that often provides cleaner reductions of esters to alcohols at low temperatures.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve ethyl isothiazole-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) or toluene to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical that the internal temperature does not rise above -70 °C during the addition.

  • Addition of DIBAL-H: Slowly add DIBAL-H (1.5 M solution in toluene, 2.2 eq) dropwise via syringe over 30-45 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Quenching: While still at -78 °C, slowly quench the reaction by adding methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

ParameterLiAlH₄ Protocol (Problematic)DIBAL-H Protocol (Optimized)Rationale for Change
Reducing Agent Lithium Aluminum HydrideDiisobutylaluminium HydrideDIBAL-H is less reactive, reducing the likelihood of ring cleavage.[4]
Temperature 0 °C to RT-78 °CLower temperature controls reactivity and minimizes side reactions.
Solvent THFDCM or TolueneToluene is often preferred for DIBAL-H reductions for solubility at low temps.
Work-up H₂O, NaOHRochelle's SaltPrevents formation of persistent aluminum emulsions, improving product recovery.
Scenario B: C-H Functionalization via Lithiation

Q: I am attempting to prepare this compound by treating 3-bromoisothiazole with n-BuLi at -78 °C, followed by quenching with formaldehyde gas. My main product is recovered starting material, with some dark, insoluble material. What is happening?

This is a very common and challenging issue. The low yield is almost certainly a result of competing, non-productive reaction pathways that are faster than the desired halogen-metal exchange.

  • Ring Cleavage: As previously mentioned, n-BuLi can act as a nucleophile, attacking the sulfur atom and breaking the N-S bond.[1][2] This is often the cause of the dark, polymeric material you observe.

  • Competitive Deprotonation: The proton at the C5 position of isothiazole is also acidic. n-BuLi might be deprotonating at C5 instead of performing the halogen-metal exchange at C3.[1]

  • Poor Electrophile Quench: Using formaldehyde gas can be inefficient. A more reliable source is required.

Success in this route hinges on favoring the halogen-metal exchange kinetically while suppressing the undesired ring cleavage and deprotonation pathways.

dot

Caption: Competing reaction pathways in the lithiation of 3-bromoisothiazole.

This protocol uses a lower temperature and a more reliable formaldehyde source to maximize the desired reaction.

  • Preparation: Under an inert atmosphere, dissolve 3-bromoisothiazole (1.0 eq) in anhydrous THF to a concentration of 0.2 M in a three-neck flask equipped with a thermometer.

  • Cooling: Cool the solution to -90 to -100 °C using a liquid nitrogen/ethanol bath. Maintaining this extremely low temperature is the most critical parameter for preventing ring cleavage.

  • Addition of n-BuLi: Add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed -90 °C.

  • Stirring: Stir the resulting solution at this temperature for 30 minutes. The solution should appear clear to light yellow. A rapid darkening indicates decomposition.

  • Electrophile Quench: In a separate flask, dry paraformaldehyde by heating it under vacuum and then backfill with argon. Add this anhydrous paraformaldehyde (3.0 eq) to the reaction mixture as a solid in one portion.

  • Work-up: Allow the reaction to slowly warm to room temperature over several hours or overnight. Quench with a saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by flash column chromatography.

ParameterOriginal Protocol (Problematic)Optimized ProtocolRationale for Change
Temperature -78 °C-90 to -100 °CSignificantly reduces the rate of nucleophilic ring cleavage by n-BuLi.[1][2]
Base n-BuLin-BuLi (at lower temp)While other bases like LDA can be used for deprotonation, n-BuLi is necessary for the halogen-metal exchange. Control is achieved via temperature.[5]
Electrophile Formaldehyde gasAnhydrous ParaformaldehydeProvides a solid, reliable, and easily handled source of formaldehyde, ensuring efficient trapping of the organolithium intermediate.
Addition Order N/ANormal AdditionFor extremely sensitive substrates, "inverse addition" (adding the substrate to the BuLi) can sometimes help, but temperature control is paramount.

References

  • Wenkert, E., & Han, A. (n.d.). NICKEL-CATALYZED REACTIONS OF THIAZOLES, ISOXAZOLES, OXAZOLINES AND THIAZOLINES WITH GRIGNARD REAGENTS.
  • Micetich, R. G., & Raap, R. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(13), 2006–2014.
  • Micetich, R. G., & Raap, R. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Science Publishing. Available at: [Link]

  • Various Authors. (n.d.). Isothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Potkin, V., et al. (2020). Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol. ResearchGate. Available at: [Link]

  • Kurkjy, R. P., & Brown, E. V. (1952). The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds. Journal of the American Chemical Society, 74(22), 5778–5781. Available at: [Link]

  • Micetich, R. G., & Raap, R. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. ResearchGate. Available at: [Link]

  • Groutas, W. C. (n.d.). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents.
  • Zhang, X., et al. (2010). Improving the Stereoselectivity of Asymmetric Reduction of 3Oxo Ester to 3Hydroxy Ester with Pretreatments on Bakers' Yeast. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Ensuring the Stability of Isothiazol-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Isothiazol-3-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice to prevent its degradation during storage. As a Senior Application Scientist, my goal is to combine established scientific principles with practical, field-tested insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding the storage and stability of this compound.

Q1: What is this compound and why is its stability important?

This compound is a heterocyclic organic compound belonging to the isothiazole family.[1][2] These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities. The stability of this compound is critical because its degradation can lead to a loss of biological activity, the formation of potentially interfering byproducts, and inaccurate experimental results.

Q2: What are the primary factors that can cause the degradation of this compound?

Based on the known chemistry of the isothiazolinone class of compounds, the primary factors that can induce degradation are:

  • pH: Isothiazolinones are generally more stable in acidic to neutral conditions and are susceptible to degradation in alkaline (basic) environments.[3]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4]

  • Light: Exposure to ultraviolet (UV) light can promote photolytic degradation.[5]

  • Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents in the storage solution can lead to the breakdown of the isothiazole ring.

Q3: How can I visually detect if my this compound has degraded?

While visual inspection is not a definitive method, signs of degradation can include a change in color (e.g., from white or off-white to yellow or brown), a change in physical state (e.g., clumping of a powder), or the appearance of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming the compound's integrity.

Q4: What is the recommended shelf-life of this compound?

The shelf-life of this compound will depend heavily on the storage conditions and the purity of the material. For specific recommendations, it is always best to consult the manufacturer's certificate of analysis and safety data sheet (SDS). In the absence of specific data, a conservative approach to storage is recommended, and periodic re-analysis is advised for long-term storage.

Troubleshooting Guide: Common Stability Issues

This section provides a structured approach to troubleshooting common issues related to the degradation of this compound.

Observed Issue Potential Cause Recommended Action
Loss of biological activity in an assay Degradation of this compound stock solution.1. Prepare a fresh stock solution from a new or properly stored batch of the compound. 2. Perform a quality control check on the new stock solution using an analytical method (e.g., HPLC) to confirm its concentration and purity. 3. Review the pH and composition of your assay buffer to ensure it is compatible with this compound.
Appearance of unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) Formation of degradation products.1. Compare the chromatogram of the suspect sample with a reference standard of this compound. 2. Investigate the storage history of the sample (temperature, light exposure, solvent). 3. Consider potential degradation pathways (see "Understanding Degradation Pathways" section below) to hypothesize the identity of the new peaks. Mass spectrometry can be a powerful tool for this purpose.
Inconsistent results between experiments Inconsistent storage or handling of this compound.1. Standardize the protocol for the preparation, storage, and handling of this compound solutions. 2. Ensure all users are following the same procedures. 3. Aliquot stock solutions to minimize freeze-thaw cycles.

Understanding the Degradation Pathway

The primary degradation pathway for many isothiazolinones involves the nucleophilic attack on the sulfur atom, leading to the opening of the isothiazole ring.[3] For this compound, this would likely result in the formation of various acyclic compounds.

cluster_0 Degradation of this compound This compound This compound Ring-Opened Intermediate Ring-Opened Intermediate This compound->Ring-Opened Intermediate Nucleophilic Attack (e.g., by OH⁻) Further Degradation Products Further Degradation Products Ring-Opened Intermediate->Further Degradation Products Oxidation/Hydrolysis

Caption: Postulated degradation pathway of this compound.

Recommended Storage Protocols

To minimize degradation and ensure the long-term stability of this compound, adhere to the following protocols.

For Solid (Neat) Compound:
  • Temperature: Store in a cool, dry, and well-ventilated area, ideally between 2°C and 8°C. Some sources suggest storage at room temperature is acceptable for short periods, but refrigerated conditions are preferable for long-term storage.[6]

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially for long-term storage.

  • Container: Use a tightly sealed container to prevent moisture absorption.

For Solutions:
  • Solvent Selection: Choose a solvent in which this compound is stable. For aqueous solutions, use a buffer with a pH in the acidic to neutral range (ideally pH 4-7). Avoid alkaline conditions (pH > 8).

  • Concentration: Prepare stock solutions at a reasonably high concentration to minimize the relative impact of any headspace or container surface interactions.

  • Storage: Store solutions at -20°C or -80°C for long-term storage. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Container: Use amber glass vials or polypropylene tubes that are compatible with the storage solvent.

Storage Condition Solid (Neat) In Solution
Temperature 2-8°C (long-term)-20°C or -80°C (long-term)
Light Protect from lightProtect from light
Atmosphere Inert gas (e.g., Argon)N/A (minimize headspace)
pH N/AAcidic to neutral (pH 4-7)

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the active compound and separating it from any degradation products.[7][8] The following provides a general framework for developing an HPLC method for this compound.

Objective:

To develop and validate a reverse-phase HPLC method capable of separating this compound from its potential degradation products.

Materials:
  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (or other suitable buffer components)

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

Instrumentation:
  • HPLC system with a UV detector or a mass spectrometer (LC-MS) for enhanced specificity.[9][10]

Methodology:
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is a versatile choice for a broad range of small molecules.

  • Mobile Phase Optimization:

    • Begin with a simple mobile phase gradient, for example:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Run a gradient from 5% to 95% Mobile Phase B over 20-30 minutes to determine the approximate retention time of this compound.

  • Wavelength Selection:

    • Determine the UV absorbance maximum (λmax) of this compound by scanning a solution of the compound with a UV-Vis spectrophotometer.

  • Forced Degradation Studies:

    • Subject this compound to various stress conditions to intentionally generate degradation products. This is essential to prove the stability-indicating nature of the method.[11]

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

      • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours

      • Thermal Degradation: Heat solid compound at 105°C for 48 hours

      • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours

  • Method Validation:

    • Analyze the stressed samples using the developed HPLC method.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.

    • Further validation according to ICH guidelines should be performed for parameters such as linearity, accuracy, precision, and robustness.[12][13]

cluster_1 Workflow for Stability Assessment A Prepare this compound Solution B Forced Degradation (Acid, Base, Heat, Light, Oxidant) A->B C HPLC Analysis B->C D Data Analysis: Peak Purity & Resolution C->D E Method Validation D->E

Sources

Isothiazol-3-ylmethanol Synthesis: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Isothiazol-3-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. We will delve into the common challenges, provide detailed troubleshooting advice, and offer practical protocols to ensure a safe, efficient, and reproducible synthesis.

Introduction to the Challenges

The isothiazole ring is a valuable scaffold in medicinal chemistry, but its synthesis can be fraught with challenges, particularly during scale-up.[1] this compound, a key building block, presents its own unique set of hurdles. The inherent reactivity of the isothiazole ring, coupled with the energetic nature of the required chemical transformations, demands a thorough understanding of the process chemistry to avoid common pitfalls such as low yields, impurity formation, and thermal runaway events.[2][3] This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound suitable for scale-up?

There are two primary and scalable routes for the synthesis of this compound:

  • Reduction of Isothiazole-3-carbaldehyde: This is often the preferred route due to its typically cleaner reaction profile and more manageable operational parameters. The aldehyde precursor can be synthesized through various methods, and its subsequent reduction is usually straightforward.

  • Grignard Reaction of a 3-Haloisothiazole with Formaldehyde: This route offers a more direct approach from a readily available halo-isothiazole. However, it is associated with significant safety and operational challenges, particularly concerning the highly exothermic nature of the Grignard formation and its reaction with the electrophile.[2]

Q2: What are the critical safety considerations when scaling up this synthesis?

The primary safety concern is the risk of a thermal runaway reaction , especially during the Grignard synthesis.[4] Grignard reagent formation is highly exothermic, and its subsequent reaction with formaldehyde also releases a significant amount of energy.[2] Inadequate heat removal on a larger scale can lead to a rapid increase in temperature and pressure, potentially resulting in a vessel rupture.[3] A thorough thermal hazard assessment, including reaction calorimetry, is essential before any scale-up.[4] Additionally, handling of organometallic reagents like Grignard reagents and organolithiums requires strict anhydrous conditions and an inert atmosphere to prevent violent reactions with water and air.

Q3: How do I handle formaldehyde in a large-scale Grignard reaction?

Formaldehyde is a gas at room temperature, which presents a handling challenge on a large scale. There are two main approaches:

  • Gaseous Formaldehyde: Generated by heating paraformaldehyde, this method provides pure formaldehyde to the reaction.[5] However, it requires a dedicated setup for the depolymerization and delivery of the gas, and there is a risk of the gas repolymerizing in the delivery lines.[6]

  • Paraformaldehyde: Using solid paraformaldehyde directly is operationally simpler, but it can lead to lower yields and requires careful control of addition to manage the exotherm.[5][6] The paraformaldehyde must be thoroughly dried before use.[5]

Q4: What are the typical impurities I should expect?

Impurities can arise from side reactions or incomplete conversion. Common impurities may include:

  • From the reduction route: Unreacted isothiazole-3-carbaldehyde, and potentially over-reduced or degradation products.

  • From the Grignard route: Biphenyl-type impurities from Wurtz coupling of the Grignard reagent, unreacted 3-haloisothiazole, and potential byproducts from the reaction with formaldehyde, such as ortho-alkylation products if the Grignard reagent is benzylic in nature.[7]

  • From the isothiazole ring synthesis: Chlorinated byproducts, such as 4,5-dichloroisothiazolin-3-one derivatives, can be formed depending on the synthetic route to the isothiazole core.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up synthesis of this compound.

Problem 1: Low Yield
Potential CauseRecommended Solution
Poor Quality of Starting Materials Ensure the purity of your starting materials. For the Grignard route, the 3-haloisothiazole should be free of moisture. For the reduction route, the purity of the isothiazole-3-carbaldehyde is critical.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique like TLC, GC, or HPLC. Extend the reaction time if necessary. For the reduction, ensure a sufficient molar excess of the reducing agent is used. For the Grignard reaction, ensure all the magnesium has been consumed.
Side Reactions In the Grignard synthesis, Wurtz coupling can be a significant side reaction. Control the rate of addition of the halide to the magnesium to maintain a gentle reflux and minimize this side reaction.[8] For the reduction, over-reduction can be minimized by using a milder reducing agent or by careful control of the reaction temperature.
Degradation of Product Isothiazole rings can be susceptible to nucleophilic attack and ring-opening under certain conditions.[1] Ensure the work-up conditions are not overly harsh (e.g., avoid strong acids or bases if possible).
Problem 2: Formation of Significant Impurities
Potential CauseRecommended Solution
Over-reduction to Methylisothiazole This can occur if the reduction conditions are too harsh (e.g., high temperature, strong reducing agent). Use a milder reducing agent like sodium borohydride and maintain a low reaction temperature.
Formation of Dimer Impurities (Grignard Route) Slow, controlled addition of the 3-haloisothiazole to the magnesium suspension is crucial. This maintains a low concentration of the halide, disfavoring the Wurtz coupling side reaction.
Reaction with Solvent Grignard reagents can react with certain solvents. Ensure you are using an anhydrous, non-protic solvent such as diethyl ether or THF.[8]
Problem 3: Difficult Purification
Potential CauseRecommended Solution
Product is an Oil If the product does not crystallize, consider purification by column chromatography for smaller scales. For larger scales, distillation under reduced pressure may be an option if the product is thermally stable.
Co-eluting Impurities If impurities have similar polarity to the product, making chromatographic separation difficult, consider converting the product to a solid derivative (e.g., a hydrochloride salt) for purification by recrystallization. The free base can then be regenerated.
Emulsion during Work-up This is common in Grignard reaction work-ups. Adding a saturated solution of ammonium chloride during the quench can help to break up emulsions.[8] Brine washes are also effective.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of Isothiazole-3-carbaldehyde

This protocol is based on the general procedure for the reduction of a related heteroaromatic ketone.[9]

Step 1: Reaction Setup

  • In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge Isothiazole-3-carbaldehyde (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0-5 °C with an ice bath.

Step 2: Reduction

  • Slowly add a solution or suspension of sodium borohydride (NaBH₄) (1.1 - 1.5 eq) in the same solvent via the addition funnel, maintaining the internal temperature below 10 °C. The addition is exothermic.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-3 hours, or until reaction completion is confirmed by TLC or HPLC.

Step 3: Work-up and Isolation

  • Cool the reaction mixture back to 0-5 °C.

  • Slowly quench the reaction by adding acetone to consume excess NaBH₄, followed by the careful addition of water.

  • Adjust the pH to ~7 with dilute hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound.

Step 4: Purification

  • The crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system.

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol is a general procedure adapted from similar Grignard reactions with formaldehyde.[5][8] Extreme caution must be exercised due to the highly exothermic nature of this reaction.

Step 1: Grignard Reagent Formation

  • Set up a flame-dried reactor with a mechanical stirrer, reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Charge the reactor with magnesium turnings (1.1 eq) and a small crystal of iodine.

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • In the addition funnel, prepare a solution of 3-bromoisothiazole (1.0 eq) in the anhydrous solvent.

  • Add a small portion of the 3-bromoisothiazole solution to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and a gentle reflux. Gentle heating may be required to start the reaction.

  • Once initiated, add the remaining 3-bromoisothiazole solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue stirring at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Formaldehyde

  • Cool the prepared Grignard reagent to 0 °C.

  • In a separate apparatus, generate gaseous formaldehyde by heating dry paraformaldehyde to 180-200 °C.[5]

  • Bubble the gaseous formaldehyde through the stirred Grignard solution via a subsurface addition tube. Maintain the reaction temperature below 10 °C as this step is also exothermic.[8]

  • Continue the addition until the starting Grignard reagent is consumed (monitor by TLC).

  • Allow the reaction to warm to room temperature and stir for an additional hour.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to 0 °C.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by column chromatography or distillation under reduced pressure.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Reduction cluster_1 Route 2: Grignard Reaction Isothiazole-3-carbaldehyde Isothiazole-3-carbaldehyde Isothiazol-3-ylmethanol_R1 This compound Isothiazole-3-carbaldehyde->Isothiazol-3-ylmethanol_R1 NaBH4, MeOH (Reduction) 3-Bromoisothiazole 3-Bromoisothiazole Isothiazole-3-ylmagnesium_bromide Isothiazole-3-ylmagnesium bromide 3-Bromoisothiazole->Isothiazole-3-ylmagnesium_bromide Mg, THF (Grignard Formation) Isothiazol-3-ylmethanol_R2 This compound Isothiazole-3-ylmagnesium_bromide->Isothiazol-3-ylmethanol_R2 1. HCHO (gas) 2. H3O+ workup

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Problem Encountered During Scale-Up low_yield Low Yield Incomplete Reaction? Side Products? Degradation? start->low_yield impurities High Impurity Profile Starting Material? Over-reaction? Dimerization? start->impurities purification Purification Issues Oily Product? Emulsions? Co-elution? start->purification safety Safety Concern Exotherm? Pressure Build-up? Reagent Reactivity? start->safety sol_conditions Optimize Temperature & Addition Rate low_yield:f0->sol_conditions low_yield:f1->sol_conditions sol_workup Modify Quench & Extraction Protocol low_yield:f2->sol_workup sol_reagents Verify Reagent Purity & Stoichiometry impurities:f0->sol_reagents impurities:f1->sol_conditions impurities:f2->sol_conditions purification:f1->sol_workup sol_purification Alternative Purification (Crystallization/Distillation) purification:f0->sol_purification purification:f2->sol_purification safety:f2->sol_reagents sol_safety Perform Calorimetry & Hazard Analysis safety:f0->sol_safety safety:f1->sol_safety

Caption: Troubleshooting workflow for scale-up synthesis.

References

  • BenchChem. (2025). Application Notes: Grignard Reaction Protocol for the Synthesis of 2-(4-Chlorophenyl)ethanol.
  • American Chemical Society. (2025). Grignard Reaction.
  • Wang, W., Gao, J., Jiang, T., Zhang, H., & Chen, H. (2022). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. International Journal of Chemical Engineering, 2022, 1-9.
  • Potkin, V. I., Petkevich, S. K., Kletskov, A. V., & Zubenko, A. D. (2025). Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol.
  • Fuson, R. C., & Cooke, Jr., H. G. (n.d.). Cyclohexylcarbinol. Organic Syntheses.
  • Kawai, T., Nonoyama, N., & Kambe, N. (2025). Influence of deteriorated solvent on induction period of Grignard reagent formation.
  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from University of Wisconsin-Madison Chemistry Department.
  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 51(01), 1-28.
  • Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway INDG254.
  • ACS Publications. (2025). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane.
  • Reddit. (2014). Paraformaldehyde + Grignard reagent. r/chemistry.
  • Kryk, H., Hessel, G., & Tefera, N. (2007). Safety aspects of the process control of Grignard reactions. Chemical Engineering Science, 62(18-20), 5198-5200.
  • Kryk, H., Hessel, G., & Tefera, N. (2025). Safety aspects of the process control of Grignard reactions.
  • PrepChem. (n.d.). Synthesis of isothiazole.
  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis.
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
  • Sainsbury, M. (2008). Product Class 15: Isothiazoles. In Science of Synthesis. Thieme.
  • Google Patents. (n.d.). CN101050204A - Method for preparing compound of thiazole formaldehyde class.
  • Ottanà, R., et al. (2005). Selective Enzymatic Reduction of Aldehydes. Molecules, 10(1), 126-131.
  • Thieme E-Books. (n.d.). 2.5.5 Reaction of Formaldehyde with Organometallic Reagents.
  • Dudás, Á., Gyömöre, Á., Mészáros, B. B., et al. (2024). Selective Reduction of Esters to Aldehydes Using Fiddler Crab-Type Boranes. ChemRxiv.
  • Kaberdin, R. V., & Potkin, V. I. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673–694.
  • ResearchGate. (n.d.). The chemistry of isothiazoles.
  • Google Patents. (n.d.). KR100896517B1 - Purificatin method of the 2-octyl-3-isothiazolone.
  • Zevallos, V. F., et al. (2025). Purification and Functional Characterization of the Chloroform/Methanol-Soluble Protein 3 (CM3) From Triticum aestivum in Drosophila melanogaster.
  • ResearchGate. (n.d.). Reactions of formaldehyde with organometallic reagents.
  • Current Organic Chemistry. (2017). Synthesis of 3–aryl 3–hydroxyisoindolinones by the Addition of Grignard and Organolithium Reagents to Phthalimides.
  • Wyzant. (2022). How could we synthesize propanol, starting with formaldehyde as the only carbon source?
  • Thieme Connect. (n.d.). Product Class 17: Thiazoles.

Sources

Isothiazol-3-ylmethanol Purification: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Isothiazol-3-ylmethanol. This guide is designed to offer practical, field-proven insights and detailed methodologies to address common challenges encountered during the purification of this important heterocyclic compound.

Troubleshooting Common Impurities in this compound Purification

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Observed Issue Potential Cause & Explanation Recommended Action(s)
Yellow or Brownish Tinge in the "Purified" Product Residual Starting Material or Reagents: A common synthetic route to this compound involves the reduction of Isothiazole-3-carbaldehyde. Incomplete reduction can leave traces of the aldehyde, which can be yellowish. Other reagents from the isothiazole ring synthesis, such as those used in cyclization reactions, may also impart color if not fully removed.- Confirm with TLC/LC-MS: Analyze the colored product alongside the starting aldehyde to see if they co-elute. - Optimize Reduction: Increase the reaction time or the amount of reducing agent (e.g., NaBH₄) to ensure complete conversion. - Flash Chromatography: Employ a silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity to separate the more polar alcohol from the less polar aldehyde.
Unexpected Signals in ¹H NMR Spectrum (e.g., Aldehydic Proton ~9-10 ppm) Unreacted Isothiazole-3-carbaldehyde: The presence of a singlet in the 9-10 ppm region is a strong indicator of the starting aldehyde impurity. Even small amounts can be readily detected by NMR.[1][2][3][4]- Repeat the Reduction Step: If the impurity level is significant, it may be necessary to re-subject the material to the reduction conditions. - Purification: Flash column chromatography is highly effective for separating the alcohol from the aldehyde.
Broad "Lump" in the Baseline of the NMR Spectrum Water or Residual High-Boiling Solvents: A broad signal can indicate the presence of water or solvents like DMSO or DMF, which are sometimes used in isothiazole synthesis and are difficult to remove by simple evaporation.- Azeotropic Removal of Water: Dissolve the sample in toluene and evaporate under reduced pressure. Repeat this process 2-3 times. - High-Vacuum Drying: Dry the sample under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. - Liquid-Liquid Extraction: If the product is in an organic solvent, wash with brine (saturated NaCl solution) to remove water. For residual DMF or DMSO, multiple washes with water may be necessary, though this can lead to product loss if the product has some water solubility.[1]
Low Purity Determined by GC-MS or HPLC Presence of Multiple Minor Impurities: Synthesis of the isothiazole ring can generate various side products, including isomers and chlorinated byproducts, depending on the specific synthetic route.[5] These may not be easily visible by NMR if their signals overlap with the product signals.- Analytical Method Optimization: Ensure your GC-MS or HPLC method is optimized for the separation of isothiazole derivatives. A gradient elution in HPLC is often necessary.[6] - Multi-Step Purification: A combination of purification techniques may be required. For example, an initial liquid-liquid extraction to remove highly polar or non-polar impurities, followed by flash chromatography, and finally recrystallization.
Product "Oils Out" During Recrystallization Inappropriate Solvent Choice or Too Rapid Cooling: "Oiling out" occurs when the solute's solubility is too high in the hot solvent, and it separates as a liquid phase upon cooling rather than forming crystals. This can also happen if the solution is cooled too quickly.- Solvent System Optimization: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For a polar compound like this compound, consider solvent systems like ethanol/water, acetone/hexane, or ethyl acetate/hexane.[7][8] - Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.

Purification Protocols

Below are detailed, step-by-step methodologies for the most common and effective purification techniques for this compound.

Protocol 1: Flash Column Chromatography

This is the most versatile and widely used method for purifying this compound from a variety of impurities.

Principle: Separation is based on the differential partitioning of the compound and its impurities between a polar stationary phase (silica gel) and a mobile phase of varying polarity.[9][10]

Workflow Diagram:

Flash_Chromatography_Workflow cluster_prep Preparation cluster_column Chromatography cluster_analysis Analysis & Isolation A Dissolve Crude Product in Minimal Dichloromethane B Add Silica Gel (Dry Loading) A->B C Evaporate Solvent B->C D Pack Column with Silica Gel in Hexane C->D E Load Sample onto Column D->E F Elute with Hexane/Ethyl Acetate Gradient E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K K J->K Pure this compound

Caption: Workflow for the purification of this compound by flash chromatography.

Step-by-Step Methodology:

  • Slurry Preparation (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or methanol).

    • Add silica gel (approximately 2-3 times the weight of the crude product) to the solution to form a slurry.

    • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the packed silica gel.

  • Sample Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the column.

    • Begin elution with a low-polarity mobile phase (e.g., 100% hexane or 5% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). A typical gradient for a polar compound like this compound might be from 10% to 50% ethyl acetate in hexane.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid sample.

Principle: This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.[11][12]

Workflow Diagram:

Recrystallization_Workflow A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B Optional C Slow Cooling to Room Temperature A->C B->C D Cool in Ice Bath C->D E Collect Crystals by Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G H H G->H Pure Crystalline Product

Caption: General workflow for the recrystallization of a solid compound.

Step-by-Step Methodology:

  • Solvent Selection:

    • Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points.

    • An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

    • Good starting points for polar heterocyclic alcohols include ethanol, isopropanol, ethyl acetate, or a mixed solvent system like ethyl acetate/hexane or ethanol/water.[8]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of well-defined crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven or air-dry to remove all traces of the solvent.

Protocol 3: Liquid-Liquid Extraction

This technique is useful for a preliminary cleanup of the crude reaction mixture, especially for removing highly polar or non-polar impurities.

Principle: This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[13][14][15]

Step-by-Step Methodology:

  • Solvent Choice:

    • Based on the reaction solvent and the nature of the impurities, choose an appropriate extraction solvent. For isolating a polar compound like this compound from a reaction in a polar aprotic solvent (e.g., DMF, DMSO), extraction into a less polar organic solvent like ethyl acetate or dichloromethane from a diluted aqueous solution is a common strategy.[1]

  • Extraction Procedure:

    • Quench the reaction mixture and dilute it with water.

    • Transfer the aqueous mixture to a separatory funnel.

    • Add the organic extraction solvent (e.g., ethyl acetate).

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate.

    • Drain the lower layer (the identity of the lower layer depends on the relative densities of the two solvents).

    • Repeat the extraction of the aqueous layer with fresh organic solvent two to three more times.

  • Washing and Drying:

    • Combine the organic extracts and wash them with brine (saturated aqueous NaCl solution) to remove dissolved water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which can then be further purified by chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: My purified this compound is unstable and decomposes over time. How can I improve its stability?

A1: Isothiazole derivatives can be sensitive to pH and light.[16] Ensure that all acidic or basic impurities have been removed during purification. Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place. For long-term storage, refrigeration or freezing is recommended.

Q2: I am having trouble getting my this compound to crystallize. What can I do?

A2: If your compound oils out or remains in solution, try the following:

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

  • Solvent evaporation: If you have added too much solvent, you can slowly evaporate some of it to increase the concentration and induce crystallization.

  • Change the solvent system: Your current solvent may not be ideal. Re-evaluate the solubility and try a different solvent or a mixed solvent system.

Q3: What is the best way to monitor the purity of my this compound?

A3: A combination of techniques is recommended for assessing purity:

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A gradient method with a C18 column is often a good starting point for isothiazole derivatives.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify impurities if they are present in sufficient quantity and have distinct signals.

Q4: What are the key safety precautions when handling this compound and the solvents used for its purification?

A4: Isothiazole derivatives and many organic solvents can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Isothiazolinones, a related class of compounds, are known to be skin sensitizers. Handle this compound with care and avoid direct contact with skin. Consult the Safety Data Sheet (SDS) for this compound and all solvents and reagents used for specific handling and disposal information.

References

  • Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat. (2024). PMC. [Link]

  • 2-methyl-2H-isothiazol-3-one - Substance Information. ECHA. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Who we serve. [Link]

  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2025). ResearchGate. [Link]

  • Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. (2022). New Journal of Chemistry. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. [Link]

  • Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol. (2016). ResearchGate. [Link]

  • Alcohols from Carbonyl Compounds- Reduction. (2024). Chemistry LibreTexts. [Link]

  • Extraction Protocol for Polar Solvents. University of Rochester Department of Chemistry. [Link]

  • Isothiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of benzo[d]isothiazoles: an update. (2021). Arkivoc. [Link]

  • Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture.
  • HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. HELIX Chromatography. [Link]

  • Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). ResearchGate. [Link]

  • Column chromatography. Columbia University. [Link]

  • reduction of carboxylic acids. Chemguide. [Link]

  • A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. (2025). ResearchGate. [Link]

  • Reduction of Carboxylic acid to an alcohol using DIBAL-H. Reddit. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex. [Link]

  • RECRYSTALLIZATION. Unknown Source. [Link]

  • Recrystallization. UCLA Chemistry and Biochemistry. [Link]

  • Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. (2008). PubMed. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2021). MDPI. [Link]

  • Isothiazole. Wikipedia. [Link]

  • Reduction of aldehydes and ketones to alcohols.
  • Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... ResearchGate. [Link]

  • Liquid-Liquid Extraction. (2022). YouTube. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Supramolecular chemistry of liquid–liquid extraction. (2024). PMC. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). ACS Publications. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Amazon S3. [Link]

  • The effects of pH on the degradation of isothiazolone biocides. (1992). ResearchGate. [Link]

  • Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. (2025). ResearchGate. [Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2021). PMC. [Link]

Sources

identifying and characterizing unexpected side products in isothiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Characterizing Unexpected Side Products

Welcome, researchers, scientists, and drug development professionals, to your dedicated resource for troubleshooting the synthesis of isothiazoles. The isothiazole core is a vital scaffold in numerous pharmaceuticals and agrochemicals, making its efficient and clean synthesis paramount.[1][2] However, the path to pure isothiazoles is often complicated by the formation of unexpected side products. This guide, structured in a practical question-and-answer format, provides in-depth technical assistance to help you navigate these challenges, identify the culprits, and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial hurdles encountered during isothiazole synthesis.

Q1: My reaction is producing a mixture of isomers. How can I differentiate them?

This is a frequent challenge, as subtle shifts in substituent positions on the isothiazole ring can be difficult to distinguish. The key lies in a multi-pronged spectroscopic approach.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for differentiating regioisomers. Chemical shifts and coupling constants are highly sensitive to the electronic environment of each nucleus. For instance, the protons and carbons at positions 3, 4, and 5 of the isothiazole ring exhibit distinct chemical shifts, allowing for unambiguous assignment.[1]

  • Mass Spectrometry (MS): While isomers will have the same molecular weight, their fragmentation patterns under electron ionization (EI-MS) can differ, providing valuable structural clues.[1][3]

  • Infrared (IR) Spectroscopy: Although often less definitive than NMR for isomer differentiation, IR spectroscopy can provide supporting evidence through characteristic vibrational frequencies of the isothiazole ring and its substituents.[1]

Q2: I'm observing a significant amount of an unexpected byproduct with a different molecular weight. What could it be?

The formation of byproducts with different molecular weights often points to dimerization, polymerization, or reactions involving the solvent or reagents.

  • Dimerization: Under certain conditions, isothiazole intermediates or products can dimerize. This is particularly relevant in photochemical reactions or when reactive intermediates are generated.

  • Solvent Participation: Solvents, especially nucleophilic ones like alcohols, can sometimes participate in the reaction, leading to the formation of adducts.

  • Reagent-derived Impurities: Impurities in your starting materials or reagents can lead to the formation of unforeseen products. Always ensure the purity of your reagents before starting a reaction.[4]

Q3: My yield is consistently low, and I suspect side reactions are the primary cause. What are the most common side reactions in isothiazole synthesis?

Low yields are often a direct consequence of competing side reactions. The specific side reactions depend heavily on the synthetic route employed.

  • Ring Opening: The isothiazole ring can be susceptible to nucleophilic attack, leading to ring-opened products.[3][5] This is especially true for isothiazolium salts and isothiazole 1,1-dioxides.

  • Over-oxidation: In syntheses involving an oxidation step, over-oxidation can lead to the formation of isothiazole S-oxides or S,S-dioxides, which may not be the desired product.[6]

  • Formation of Thiazoles: Depending on the precursors and reaction conditions, the formation of the isomeric thiazole ring system can be a significant competing pathway.[7][8][9]

Troubleshooting Guides: Deeper Dives into Specific Issues

This section provides detailed troubleshooting for more complex problems, complete with mechanistic insights and experimental protocols.

Issue 1: Formation of Thiazole Isomers

Q: I'm attempting a classical isothiazole synthesis, but I'm consistently isolating a significant fraction of the corresponding thiazole. Why is this happening, and how can I favor isothiazole formation?

Causality: The co-formation of thiazoles is a common challenge, particularly in multi-component reactions or when using precursors that can cyclize in different ways. The regioselectivity of the cyclization step is the critical determinant. For instance, in reactions involving enaminoesters, sulfur, and fluorodibromoiamides/esters, the pathway leading to either thiazole or isothiazole can be delicately balanced.[7][8]

Troubleshooting Workflow:

  • Re-evaluate Your Reaction Conditions:

    • Solvent Polarity: The polarity of the solvent can influence the transition state energies of the competing cyclization pathways. Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol, isopropanol).

    • Temperature: Reaction temperature can significantly impact selectivity. Lowering the temperature may favor the thermodynamically more stable product, while higher temperatures might favor the kinetically controlled product.

    • Catalyst/Base: The choice and stoichiometry of the base or catalyst can be crucial. For example, in some syntheses, using a bulky, non-nucleophilic base might sterically hinder one cyclization pathway over another.

  • Characterization Protocol to Differentiate Isomers:

    • NMR Spectroscopy: As mentioned in the FAQs, NMR is the most definitive method. Pay close attention to the chemical shifts of the ring protons and carbons.

    • X-ray Crystallography: If you can obtain suitable crystals of your product mixture, single-crystal X-ray diffraction will provide unambiguous structural confirmation of both the desired isothiazole and the thiazole byproduct.

Experimental Protocol: Differentiating Isothiazole and Thiazole Regioisomers by NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product (or mixture) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Note the chemical shifts (δ) and coupling patterns (singlet, doublet, etc.) of the aromatic protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Note the chemical shifts of the aromatic carbons.

  • Data Analysis: Compare the obtained spectra with literature values for known isothiazoles and thiazoles. The distinct electronic environments of the heteroatoms lead to characteristic differences in chemical shifts.

Data Presentation: Representative NMR Data for Isomer Differentiation

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)
Isothiazole8.727.268.54158.1123.5148.9
Thiazole8.887.897.43153.4143.7119.5
Note: Data is for the parent heterocycles and will vary with substitution.[1]

Logical Relationship Diagram: Competing Cyclization Pathways

G cluster_0 Precursors cluster_1 Reaction Conditions cluster_2 Products A Enamine Conditions Solvent, Temp, Base A->Conditions B Sulfur Source B->Conditions C Third Component C->Conditions Isothiazole Isothiazole Conditions->Isothiazole Desired Pathway Thiazole Thiazole (Side Product) Conditions->Thiazole Competing Pathway

Caption: Factors influencing the selectivity between isothiazole and thiazole formation.

Issue 2: Ring Opening and Rearrangement Products

Q: My reaction mixture shows several unexpected peaks in the LC-MS, some with the same mass as my starting material but different retention times. What could be happening?

Causality: The isothiazole ring, particularly when activated (e.g., as an isothiazolium salt or with electron-withdrawing groups), can be susceptible to nucleophilic attack, leading to ring opening. The resulting open-chain intermediate can then either be isolated or undergo rearrangement to form other heterocyclic systems or acyclic products. Photochemical reactions are also known to induce ring opening and rearrangement of isothiazoles.[3]

Troubleshooting Workflow:

  • Identify the Nucleophile: Determine the most likely nucleophile in your reaction mixture. This could be a reagent (e.g., an amine, alkoxide), the solvent, or even the counter-ion of a salt.

  • Control Experiments:

    • Run the reaction in the absence of the suspected nucleophile, if possible.

    • Run the reaction at a lower temperature to disfavor the ring-opening pathway.

    • If using a photochemical step, ensure the reaction is protected from light if ring-opening is light-induced.

  • Mechanistic Elucidation:

    • LC-MS/MS: Use tandem mass spectrometry to fragment the unexpected peaks. The fragmentation pattern can provide significant clues about the structure of the side products.

    • Isolation and NMR: If possible, isolate the major side products using preparative chromatography (e.g., HPLC, column chromatography) and fully characterize them by 1D and 2D NMR techniques (COSY, HSQC, HMBC).

Experimental Workflow: Investigating a Suspected Ring-Opening Reaction

G A Reaction Mixture with Unexpected Products B LC-MS Analysis (Identify m/z of side products) A->B C Isolate Side Products (Prep HPLC/Column Chromatography) B->C D Structural Elucidation (NMR, MS/MS, IR) C->D E Hypothesize Mechanism D->E F Design Control Experiments (Vary Nucleophile, Temp, etc.) E->F G Optimize Reaction Conditions F->G

Caption: Systematic workflow for identifying and mitigating ring-opening side reactions.

Issue 3: Byproducts from Specific Named Reactions (e.g., Davis-Beirut Reaction)

Q: I'm using the Davis-Beirut reaction to synthesize a 2H-indazole (a related N-heterocycle), but I'm getting significant side products. What are the known pitfalls of this reaction?

Causality: The Davis-Beirut reaction proceeds through highly reactive o-nitroso imine or o-nitrosobenzaldehyde intermediates.[10][11][12] The formation of side products often arises from competing reactions of these intermediates.

  • Competition between Nucleophiles: The key intermediate can react with different nucleophiles present in the reaction mixture (e.g., alkoxide vs. hydroxide). The addition of water can sometimes be beneficial, but an excess can be detrimental.[10]

  • Unproductive C-N Bond Cleavage: The hemiaminal intermediate formed by the addition of water can undergo C-N bond cleavage, regenerating the o-nitrosobenzaldehyde, which can then participate in other reactions.[10]

  • Formation of Aldehydes: Side products such as 4-aminobenzaldehyde and 4-nitrobenzaldehyde have been reported under certain conditions.[13]

Troubleshooting Strategies:

  • Control of Water Content: The amount of water in the reaction can be critical. An optimization screen varying the percentage of water in the alcoholic solvent is recommended.[10]

  • Choice of Nucleophile/Solvent: The choice of alcohol as the solvent can influence the rate of addition to the nitroso imine intermediate. Slower-reacting alcohols like isopropanol can sometimes be used to suppress the formation of certain side products.[10]

  • Intramolecular vs. Intermolecular Reactions: If applicable to your system, designing an intramolecular version of the reaction can often lead to cleaner outcomes and higher yields by favoring the desired cyclization.[10]

Mechanistic Diagram: Key Intermediates and Side Reactions in the Davis-Beirut Reaction

G Start o-Nitrobenzylamine NitrosoImine o-Nitrosobenzylidine Imine (Key Intermediate) Start->NitrosoImine Base Product 2H-Indazole (Desired Product) NitrosoImine->Product + ROH SideProduct1 Side Product (e.g., from Hydroxide Addition) NitrosoImine->SideProduct1 + H₂O SideProduct1->NitrosoImine SideProduct2 o-Nitrosobenzaldehyde SideProduct1->SideProduct2 C-N Cleavage

Caption: Simplified mechanism of the Davis-Beirut reaction showing key intermediates and potential side reactions.

References

  • A Spectroscopic Showdown: Differentiating Isothiazole Regioisomers. Benchchem.
  • Isothiazole synthesis. Organic Chemistry Portal.
  • The chemistry of isothiazoles. ResearchGate.
  • Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry (RSC Publishing).
  • Synthesis of Isothiazole. ChemicalBook.
  • (PDF) The chemistry of isothiazoles. Academia.edu.
  • Product Class 15: Isothiazoles.
  • Davis–Beirut reaction. Wikipedia.
  • Davis–Beirut reaction inspired nitroso Diels–Alder reaction. AUB ScholarWorks.
  • Troubleshooting low yield in the synthesis of thiazole compounds. Benchchem.
  • From isothiazoles to new or known heterocycles via cycloaddition reactions. AIR Unimi.
  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. NIH.
  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. NIH.
  • New synthesis of isothiazoles from primary enamines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. ResearchGate.
  • (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate.
  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters | Request PDF. ResearchGate.
  • troubleshooting side reactions in 5-pentyl-1,3-thiazole synthesis. Benchchem.
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve.
  • (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate.
  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed.
  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity.
  • Thiazole synthesis. Organic Chemistry Portal.
  • (PDF) Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. ResearchGate.

Sources

Technical Support Center: Overcoming Poor Reactivity of Isothiazol-3-ylmethanol in Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Isothiazole-related chemistries. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the derivatization of Isothiazol-3-ylmethanol, particularly in palladium-catalyzed cross-coupling reactions. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you overcome common hurdles and achieve your synthetic goals.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in standard cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)?

Answer: The primary reason for the poor reactivity of this compound is the nature of its hydroxyl (-OH) group. In the mechanisms of most cross-coupling reactions, a key step is the oxidative addition of the palladium catalyst to a carbon-leaving group bond.[1] The hydroxide ion (HO⁻) is a very strong base, which makes it an exceptionally poor leaving group.[2][3][4] Palladium catalysts cannot effectively break the C-OH bond under typical cross-coupling conditions.

To make the molecule reactive, the hydroxyl group must first be converted into a more suitable leaving group, such as a halide (e.g., -Br, -Cl) or a sulfonate ester (e.g., tosylate [-OTs], mesylate [-OMs]).[2][4][5] These groups are the conjugate bases of strong acids, making them weak bases and therefore excellent leaving groups that can readily participate in the catalytic cycle.

Q2: What is the general strategy to make this compound suitable for coupling?

Answer: The universally adopted strategy is a two-step process: Activation followed by Coupling .

  • Activation: The -OH group is chemically transformed into a good leaving group. This creates an "activated intermediate," such as 3-(bromomethyl)isothiazole or isothiazol-3-ylmethyl tosylate.

  • Coupling: This activated intermediate is then used as the electrophilic partner in the desired palladium-catalyzed cross-coupling reaction.

The workflow below illustrates this essential strategy.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Start This compound (Poor Leaving Group, -OH) Activation Activation Reagent (e.g., TsCl, PBr3, SOCl2) Start->Activation Reaction Intermediate Activated Intermediate (Good Leaving Group, -OTs or -Br) Activation->Intermediate Formation CouplingPartner Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) FinalProduct Desired Coupled Product CouplingPartner->FinalProduct Cross-Coupling Reaction Catalyst Pd Catalyst + Ligand + Base Catalyst->FinalProduct Cross-Coupling Reaction Intermediate_ref->FinalProduct Cross-Coupling Reaction G cluster_cycle Catalytic Cycle cluster_inputs Key Inputs Pd0 Active L-Pd(0) Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd + R-X (Activated Isothiazole) Transmetal Transmetalation Intermediate OxAdd->Transmetal + R'-M (Coupling Partner) RedElim Reductive Elimination Intermediate Transmetal->RedElim Isomerization RedElim->Pd0 Product Formed Ligand Bulky Ligand (L) (e.g., XPhos, SPhos) Stabilizes Pd(0) and promotes oxidative addition/reductive elimination. Ligand->Pd0 Influences Base Base (e.g., K3PO4, Cs2CO3, NaOtBu) Activates coupling partner and neutralizes byproducts. Base->Transmetal Facilitates

Sources

Technical Support Center: Isolation and Purification of Isothiazol-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

<TBD>

Welcome to the technical support guide for the workup and isolation of pure Isothiazol-3-ylmethanol. This document is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. The isothiazole ring is a key scaffold in numerous biologically active compounds, and achieving high purity of its derivatives is critical for successful downstream applications.[1][2]

This guide moves beyond a simple recitation of steps. It aims to provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and adapt procedures to your specific context. We will cover common challenges, from reaction monitoring to final purification, ensuring that the protocols described are robust and self-validating.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that you may encounter during the isolation of this compound, which is typically synthesized via the reduction of a corresponding ester or aldehyde precursor.

Question 1: My reaction workup is complete, but the yield of crude this compound is significantly lower than expected. What went wrong?

Low yield can be attributed to several factors, ranging from incomplete reaction to product loss during extraction.

Possible Cause 1: Incomplete Reduction The reduction of an isothiazole-3-carbaldehyde or a corresponding carboxylate ester (e.g., with NaBH₄) is generally efficient.[3] However, insufficient reducing agent, low reaction temperature, or short reaction times can lead to incomplete conversion.

  • Diagnostic Step: Before quenching the reaction, carefully take an aliquot, quench it separately, and analyze it by Thin Layer Chromatography (TLC) or LC-MS. Compare this to a sample of your starting material. The absence of the starting material spot/peak is a strong indicator of complete conversion.

  • Solution: If the reaction is incomplete, consider adding another portion of the reducing agent or extending the reaction time. Ensure the temperature is appropriate for the specific reducing agent being used.

Possible Cause 2: Product Loss During Aqueous Workup this compound is a polar molecule containing a hydroxyl group, which imparts some water solubility. Aggressive or insufficient extraction can lead to significant product loss in the aqueous phase.

  • Diagnostic Step: After performing your initial extractions with an organic solvent (e.g., ethyl acetate, dichloromethane), take a small sample of the aqueous layer. Evaporate the water and analyze the residue by ¹H NMR or LC-MS to check for the presence of your product.

  • Solution:

    • Increase Extraction Volume/Frequency: Perform multiple extractions (e.g., 3-5 times) with a moderate volume of organic solvent rather than one large extraction.

    • "Salting Out": Before extraction, saturate the aqueous layer with sodium chloride (brine).[4] This increases the polarity of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.[4]

Possible Cause 3: Emulsion Formation The presence of basic nitrogen in the isothiazole ring and potential surfactant-like impurities can lead to the formation of a stable emulsion during extraction, trapping the product at the interface.[4]

  • Solution:

    • Avoid vigorous shaking of the separatory funnel; gentle inversions are often sufficient.[4]

    • Add brine to help break the emulsion.[4]

    • If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool.[4]

Question 2: My TLC plate shows a smear or multiple overlapping spots after the workup. How do I improve the separation for column chromatography?

Poor separation on TLC is a clear indicator that flash chromatography will be challenging. This issue typically stems from an inappropriate solvent system or interactions with the stationary phase.

Possible Cause 1: Incorrect Solvent Polarity this compound is a polar compound.[5] A solvent system that is too polar will cause all components to move with the solvent front (high Rƒ), while a system that is not polar enough will leave everything at the baseline (low Rƒ).

  • Solution: Systematic Solvent Screening

    • Start with a standard system: Begin with a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate (EtOAc). A good starting point is 30-50% EtOAc in hexanes.[6]

    • Adjust Polarity:

      • If the Rƒ is too high, decrease the polarity by reducing the percentage of EtOAc.[4]

      • If the Rƒ is too low, increase the polarity by increasing the percentage of EtOAc.[4]

    • For Very Polar Compounds: If even 100% EtOAc is insufficient, switch to a more polar mobile phase, such as 5-10% methanol (MeOH) in dichloromethane (DCM).[5][6] Goal Rƒ: Aim for a target Rƒ value of 0.15 to 0.40 for your desired compound on the TLC plate. This range typically provides the best separation during flash chromatography.[5]

Possible Cause 2: Streaking on Silica Gel The basic nitrogen atom in the isothiazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing the spot to streak or "tail."

  • Solution: Add a Basic Modifier

    • To neutralize the acidic sites on the silica, add a small amount (0.1-1%) of a basic modifier like triethylamine (NEt₃) or a few drops of ammonium hydroxide to your mobile phase.[4] This will significantly improve the peak shape of basic compounds.

Question 3: After column chromatography, my product is a persistent oil, but the literature reports it as a solid. What should I do?

This is a common and frustrating problem, often caused by residual impurities or the wrong crystallization conditions.

Possible Cause 1: Residual Solvent Even trace amounts of high-boiling point solvents (like DMF or DMSO) or chromatography solvents can prevent crystallization.

  • Diagnostic Step: Analyze a sample of the oil by ¹H NMR. The presence of characteristic solvent peaks will confirm this issue.

  • Solution: Co-evaporate the product with a lower-boiling point solvent. Dissolve the oil in a small amount of DCM or methanol, and then remove the solvent on a rotary evaporator. Repeat this process 2-3 times. For more stubborn solvents, use a high-vacuum pump (Schlenk line) for several hours.

Possible Cause 2: Minor Impurities Small amounts of impurities can act as "eutectic plasticizers," depressing the melting point and preventing the formation of a stable crystal lattice.

  • Solution: Attempt Crystallization

    • Find a Suitable Solvent System: The goal is to find a solvent (or solvent pair) in which your compound is soluble when hot but poorly soluble when cold.[7]

      • Place a small amount of your oil in a test tube.

      • Add a poor solvent (e.g., hexanes, pentane) dropwise until the solution becomes cloudy (incipient precipitation).

      • Add a good solvent (e.g., ethyl acetate, DCM) dropwise until the solution becomes clear again.

      • Cap the vial, and allow it to cool slowly to room temperature, and then place it in a refrigerator or freezer.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches create nucleation sites for crystal growth.[4]

      • Seeding: If you have a tiny crystal of the pure compound, add it to the supersaturated solution to induce crystallization.[4]

    • Advanced Techniques: For very small amounts, vapor diffusion can be effective.[8] Dissolve your compound in a small vial using a volatile "good" solvent. Place this open vial inside a larger sealed jar containing a more volatile "poor" solvent. The poor solvent will slowly diffuse into the vial, gradually reducing the solubility and promoting slow crystal growth.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with isothiazoles and their precursors? A: Isothiazole derivatives can be skin and respiratory irritants.[9] Some chlorinated isothiazolones are known biocides and can be corrosive or cause allergic skin reactions. Always handle these chemicals in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).[9][11] Avoid inhalation of dust or vapors and prevent skin contact.[9]

Q2: What is the best way to load my crude sample onto a silica gel column? A: There are two primary methods: liquid loading and dry loading.

  • Liquid Loading: This is the simplest method. Dissolve your crude material in a minimal amount of the chromatography eluent or a slightly less polar solvent (like DCM).[12] The key is to use the absolute minimum volume to ensure the product starts as a tight, concentrated band on the column.[12]

  • Dry Loading: This method is superior for compounds that are not very soluble in the starting eluent or for achieving the highest possible resolution.[5] Dissolve your crude product in a volatile solvent (e.g., DCM, acetone), add a small amount of silica gel (or Celite®), and evaporate the solvent completely to get a dry, free-flowing powder.[4] Carefully load this powder onto the top of your packed column.

Q3: What are some common process-related impurities I should be aware of? A: Besides unreacted starting material, potential impurities depend on the synthetic route.

  • Over-oxidation: If synthesizing from an alcohol, over-oxidation to the aldehyde or carboxylic acid could occur.

  • By-products from Reagents: Side-reactions involving the reagents can generate impurities. For example, in syntheses involving chlorinating agents, over-chlorinated species can form.[13]

  • Ring-Opened Products: Isothiazolium salts can be sensitive to nucleophiles like amines, which can lead to ring-opening reactions under certain conditions.[14]

Q4: Can I use reversed-phase chromatography for this purification? A: Yes, reversed-phase flash chromatography is an excellent alternative, especially for polar compounds that are difficult to purify on normal-phase silica.[4] A C18-functionalized silica column would be used with a polar mobile phase, typically a gradient of water and acetonitrile or water and methanol, often with 0.1% formic acid or TFA to improve peak shape.[4]

Standardized Purification Protocol

This protocol assumes the starting point is a quenched reaction mixture from the reduction of an isothiazole-3-carbaldehyde or related precursor.

1. Quenching and Initial Extraction a. Cool the reaction vessel in an ice bath. b. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl to quench any remaining reducing agent. Caution: Gas evolution (H₂) may occur. c. If the reaction was run in an alcohol solvent (e.g., MeOH, EtOH), remove the bulk of the solvent via rotary evaporation. d. Add deionized water and transfer the mixture to a separatory funnel. e. Extract the aqueous layer 3-4 times with ethyl acetate or dichloromethane. f. Combine the organic layers.

2. Washing and Drying a. Wash the combined organic layers sequentially with: i. Deionized water (1x) ii. Saturated aqueous sodium chloride (brine) (1x) b. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). c. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

3. Chromatographic Purification a. TLC Analysis: Determine the optimal solvent system (e.g., Hexane:EtOAc or DCM:MeOH) as described in the Troubleshooting Guide. b. Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent. c. Sample Loading: Load the crude product onto the column using either the dry or liquid loading method. d. Elution: Run the column, collecting fractions and monitoring the elution by TLC. e. Fraction Pooling: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

4. Final Isolation (Crystallization) a. Analyze the purified oil by ¹H NMR to confirm purity and check for residual solvent. b. If pure, proceed with crystallization using the techniques described in the Troubleshooting Guide to obtain this compound as a pure solid.

Data Summary Table
ParameterRecommended Condition/ValueRationale
Extraction Solvent Ethyl Acetate or DichloromethaneGood solvency for the product with manageable boiling points.
"Salting Out" Agent Saturated NaCl (brine)Increases aqueous phase polarity, improving extraction efficiency.[4]
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently removes residual water from the organic phase.
Chromatography Phase Normal Phase (Silica Gel)Standard choice for compounds of moderate polarity.
TLC Rƒ Target 0.15 - 0.40Optimal range for achieving good separation in flash chromatography.[5]
Mobile Phase Modifier 0.1-1% Triethylamine (if needed)Neutralizes acidic silica sites to prevent streaking of basic compounds.[4]

Workflow Visualization

The following diagram illustrates the logical workflow and decision points during the workup and purification process.

Workup_Workflow Reaction Crude Reaction Mixture Quench 1. Quench Reaction (e.g., aq. NH4Cl) Reaction->Quench Extract 2. Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extract Wash 3. Wash & Dry Organic Layer (Brine, Na2SO4) Extract->Wash Emulsion Emulsion Forms? Extract->Emulsion Concentrate 4. Concentrate (Rotary Evaporation) Wash->Concentrate Crude_Product Crude Product Concentrate->Crude_Product TLC 5. TLC Analysis Crude_Product->TLC Column 6. Flash Column Chromatography TLC->Column Pure_Fractions Combine Pure Fractions Column->Pure_Fractions Final_Concentrate 7. Concentrate Fractions Pure_Fractions->Final_Concentrate Final_Product_Oil Purified Oil Final_Concentrate->Final_Product_Oil NMR_Check 8. Purity Check (NMR) Final_Product_Oil->NMR_Check NMR_Check->Column If impure Crystallize 9. Crystallization NMR_Check->Crystallize If pure Pure_Solid Pure Crystalline Solid Crystallize->Pure_Solid Emulsion->Wash No Break_Emulsion Add Brine / Filter through Celite Emulsion->Break_Emulsion Yes Break_Emulsion->Wash

Caption: Decision workflow for isolating pure this compound.

References
  • Crystallization of small molecules. (n.d.).
  • Chemical crystallization | SPT Labtech. (n.d.).
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications.
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.
  • Advanced crystallisation methods for small organic molecules. (2023). ePrints Soton - University of Southampton.
  • Isothiazole - Safety Data Sheet. (2024). ChemicalBook.
  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
  • Material Safety Data Sheet - 2-ISOBUTYLTHIAZOLE. (2023). Diffusions Aromatiques.
  • Flash Chromatography Basics. (2025). Sorbent Technologies, Inc.
  • SAFETY DATA SHEET - Isothiazole. (2016). Fisher Scientific.
  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
  • Thiazole - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • General methods for flash chromatography using disposable columns. (n.d.). PMC - NIH.
  • SAFETY DATA SHEET - 2-Octyl-2H-isothiazol-3-one. (2024). Sigma-Aldrich.
  • Running a flash column. (2025). Chemistry LibreTexts.
  • Product Class 15: Isothiazoles. (n.d.).
  • Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture. (n.d.). Google Patents.
  • Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol. (2025). ResearchGate.
  • Isothiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry.
  • Isothiazoles - US3285930A. (n.d.). Google Patents.
  • Ivanova, Y., & Tsvetanov, N. (n.d.). Synthesis of benzo[d]isothiazoles: an update. Arkivoc.
  • ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. (2024). European Medicines Agency (EMA).
  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (n.d.). Therapeutic Goods Administration (TGA).
  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews.
  • Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. (n.d.). Der Pharma Chemica.
  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. (2026). ResearchGate.
  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. (n.d.). ResearchGate.
  • The chemistry of isothiazoles. (n.d.). ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Isothiazole Derivatives: A Focus on Isothiazol-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isothiazole Scaffold in Medicinal Chemistry

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in the field of medicinal chemistry. First synthesized in 1956, this scaffold has since been identified in natural products and has become a privileged structure in the design of a wide array of biologically active compounds.[1] The unique electronic properties conferred by the N-S bond contribute to the ability of isothiazole derivatives to interact with various biological targets, leading to a broad spectrum of pharmacological activities. These include antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties, making the isothiazole nucleus a subject of intense research in drug discovery and development.[1] This guide provides a comparative analysis of the biological activity of Isothiazol-3-ylmethanol against other notable isothiazole derivatives, offering insights for researchers and professionals in drug development.

Comparative Biological Activity of Isothiazole Derivatives

While specific experimental data on the biological activity of this compound is not extensively available in the public domain, we can infer its potential activities by examining structurally related isothiazoles. The biological activity of isothiazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. This section will compare the known activities of several key isothiazole classes to provide a framework for understanding the potential of this compound.

Antimicrobial and Antifungal Activity

Isothiazole derivatives, particularly isothiazolones, are renowned for their potent, broad-spectrum antimicrobial and antifungal activities.[2][3][4] These compounds are widely used as biocides and preservatives.[2][3][4] The proposed mechanism of action involves the disruption of essential microbial metabolic pathways through the inhibition of key enzymes.

A variety of other isothiazole derivatives have also demonstrated significant antimicrobial and antifungal effects. For instance, certain 3,4-dichloroisothiazoles have been shown to possess not only direct fungicidal activity but also the ability to induce systemic acquired resistance in plants.[5] The following table summarizes the minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC50) values for selected isothiazole derivatives against various pathogens, providing a quantitative basis for comparison.

Compound/Derivative ClassTarget OrganismActivity MetricValueReference
Isothiazole-Thiazole Derivative (6u)Pseudoperonospora cubensisEC500.046 mg/L[5]
Isothiazole-Thiazole Derivative (6u)Phytophthora infestansEC500.20 mg/L[5]
2-Phenyl-1,3-thiazole Derivative (12)Staphylococcus aureusMIC125-150 µg/mL[6]
2-Phenyl-1,3-thiazole Derivative (12)Escherichia coliMIC125-150 µg/mL[6]
2-Phenyl-1,3-thiazole Derivative (12)Aspergillus nigerMIC125-150 µg/mL[6]
Heteroaryl Thiazole Derivative (3)Various BacteriaMIC0.23–0.7 mg/mL[7]
Heteroaryl Thiazole Derivative (9)Various FungiMIC0.06–0.23 mg/mL[7]

Table 1: Comparative Antimicrobial and Antifungal Activities of Selected Isothiazole Derivatives.

Based on the structure of this compound, which features a hydroxymethyl group at the 3-position, it is plausible that it may exhibit some degree of antimicrobial or antifungal activity. The presence of the hydroxyl group could influence its solubility and interaction with microbial targets. However, without direct experimental data, this remains a hypothesis that warrants further investigation.

Cytotoxic and Anticancer Activity

The isothiazole scaffold is also a component of several compounds with demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action for these compounds can vary, from the induction of apoptosis to the inhibition of specific enzymes crucial for cancer cell proliferation. For example, certain thiazole derivatives have been shown to induce apoptosis and cell cycle arrest in breast cancer cell lines.[8]

The following table presents the half-maximal inhibitory concentration (IC50) values for selected isothiazole derivatives, illustrating their cytotoxic potential.

Compound/Derivative ClassCell LineActivity MetricValueReference
Thiazole Derivative (8)MCF-7 (Breast Cancer)IC503.36 - 6.09 µg/mL[8]
Phthalimide Thiazole Derivative (5b)MCF-7 (Breast Cancer)IC500.2 ± 0.01 µM[9]
Phthalimide Thiazole Derivative (5k)MDA-MB-468 (Breast Cancer)IC500.6 ± 0.04 µM[9]
Phthalimide Thiazole Derivative (5g)PC-12 (Pheochromocytoma)IC500.43 ± 0.06 µM[9]
Thiazole Amino Acid Derivative (5a)A549, HeLa, MCF-7IC502.07–8.51 μM[10]

Table 2: Comparative Cytotoxic Activities of Selected Isothiazole Derivatives.

The potential cytotoxic activity of this compound is undetermined. The simple hydroxymethyl substituent may not confer the potent anticancer properties seen in more complex, highly substituted isothiazole derivatives. However, it could serve as a valuable synthon for the development of more complex molecules with enhanced cytotoxic profiles.

Experimental Protocols

To facilitate further research and a direct comparison of this compound with other derivatives, standardized experimental protocols are essential. The following sections detail the methodologies for assessing antimicrobial/antifungal and cytotoxic activities.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for determining MIC values.[11]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agent Prepare Antibacterial Agent Stock Solution prep_plate Prepare Serial Dilutions in 96-Well Plate prep_agent->prep_plate Add to first well prep_inoculum Prepare Standardized Bacterial/Fungal Inoculum inoculate Inoculate Plate with Microorganism Suspension prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate (35°C ± 2°C, 16-20 hours) inoculate->incubate read_results Visually Inspect for Turbidity (Growth) incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic

Caption: Workflow for the Broth Microdilution Method to Determine MIC.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).[11]

  • Preparation of Inoculum: Culture the test microorganism on a fresh agar plate. Suspend several colonies in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11] Dilute this suspension to the final desired inoculum concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[11]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[11]

  • Reading and Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

MTT_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-Well Plate incubate_adhesion Incubate for Cell Adhesion (e.g., 24 hours) seed_cells->incubate_adhesion add_compound Add Test Compound at Various Concentrations incubate_adhesion->add_compound incubate_exposure Incubate for Desired Exposure Period add_compound->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_formazan Incubate for Formazan Crystal Formation (2-4 hours) add_mtt->incubate_formazan solubilize Add Solubilization Agent (e.g., DMSO) incubate_formazan->solubilize read_absorbance Read Absorbance (e.g., at 570 nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) and Determine IC50 read_absorbance->calculate_viability

Sources

A Medicinal Chemist's Guide to Isothiazol-3-ylmethanol: A Comparative Analysis of a Versatile Alcohol Isostere

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of drug design, the strategic modification of functional groups is paramount to optimizing a lead compound's pharmacological profile. The humble alcohol moiety, while often crucial for target engagement through hydrogen bonding, can frequently be a metabolic liability, leading to rapid clearance and poor pharmacokinetic properties.[1] This has driven the exploration of alcohol bioisosteres – chemical groups that mimic the function of a hydroxyl group while offering improved metabolic stability and modulated physicochemical properties.[2][3] Among the diverse array of available isosteres, heterocyclic methanols, and specifically isothiazol-3-ylmethanol, have emerged as a compelling option for medicinal chemists.

This guide provides an in-depth comparison of this compound with other commonly employed alcohol isosteres. We will delve into the underlying principles of this bioisosteric replacement, compare key physicochemical and pharmacokinetic parameters, and provide practical experimental protocols for their evaluation.

The Rationale for Alcohol Bioisosteres

The primary motivation for replacing an alcohol functional group is often to block or slow down metabolic oxidation by cytochrome P450 enzymes.[1][4] This can lead to an increased half-life and improved oral bioavailability. Furthermore, isosteric replacement can fine-tune other critical properties such as lipophilicity (LogP/LogD), acidity/basicity (pKa), and hydrogen bonding potential, all of which influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1: A conceptual workflow illustrating the rationale for replacing a primary alcohol with a bioisostere like this compound to overcome metabolic liabilities.

This compound: A Profile

The isothiazole ring is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in a 1,2-relationship.[7] This arrangement imparts distinct electronic properties to the ring system. The hydroxymethyl group at the 3-position allows it to act as a hydrogen bond donor and acceptor, mimicking the key interactions of a primary alcohol.[8]

The isothiazole nucleus is found in a number of biologically active compounds, highlighting its acceptance in physiological systems.[9] However, the isothiazole ring itself can be susceptible to metabolic modification, a factor that must be considered in its application.[10]

A Comparative Analysis of Alcohol Isosteres

The selection of an appropriate alcohol isostere is highly context-dependent and requires a careful consideration of the specific challenges presented by the lead compound and its biological target.[5] Below is a comparative overview of this compound and other common alcohol isosteres.

Physicochemical Properties

The physicochemical properties of a molecule, such as its lipophilicity and acidity, are critical determinants of its pharmacokinetic behavior. The table below provides a comparison of predicted and experimental values for this compound and other representative alcohol isosteres.

IsostereStructurePredicted cLogPPredicted pKa (acidic)Predicted pKa (basic)Key Features
Benzyl AlcoholC7H8O1.1015.4-A common primary alcohol, often susceptible to oxidation.
This compound C4H5NOS 0.35 14.5 -1.5 Aromatic heterocycle, acts as H-bond donor/acceptor. The isothiazole ring is a weak base.
Pyrazol-3-ylmethanolC4H6N2O-0.5015.02.5Contains both H-bond donor and acceptor sites. The pyrazole ring is a weak base.
1,2,4-Oxadiazol-3-ylmethanolC3H4N2O2-0.8013.5-1.0Electron-withdrawing ring system can influence the properties of the methanol.
2,2-DifluoroethanolC2H4F2O0.1012.8-Fluorine atoms can lower the pKa of the alcohol and block metabolism.
MethylsulfoximineCH5NOS-1.5012.5-A non-classical isostere that can act as a hydrogen bond donor.[5]

Note: Predicted values were generated using standard computational tools and should be considered as estimates. Experimental validation is always recommended.

The isothiazole ring in this compound is weakly basic, a property that can be advantageous in modulating interactions with biological targets or influencing cell permeability.[5]

Metabolic Stability

The primary advantage of using an alcohol isostere is to enhance metabolic stability. The hydroxymethyl group attached to a heterocyclic ring can still be a site of metabolism, but the electronic nature of the ring can influence the rate of oxidation.[11]

While direct comparative metabolic stability data for this compound is scarce, studies on analogous thiazole-containing compounds provide valuable insights. For instance, the metabolism of MTEP, a drug candidate containing a 2-methyl-1,3-thiazole moiety, revealed that the methyl group is a site of hydroxylation.[12] This suggests that the hydroxymethyl group of this compound could also be susceptible to further oxidation.

However, the isothiazole ring itself can present metabolic challenges. P450-mediated bioactivation of the isothiazole ring, leading to the formation of reactive metabolites, has been reported.[10] This potential liability underscores the importance of thorough metabolic profiling of any new compound containing this moiety.

In a comparative study, the replacement of a thiazole ring with an isoxazole led to improved metabolic stability, suggesting that the choice of heterocycle is critical.[11]

dot graph { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2: A comparative overview of the relative metabolic stability of different alcohol isosteres.

Experimental Evaluation of Alcohol Isosteres

A critical step in the drug discovery process is the experimental validation of the properties of new chemical entities. For alcohol isosteres, the most important assay is the determination of metabolic stability.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of a test compound using human liver microsomes.

Objective: To determine the rate of disappearance of a test compound in the presence of human liver microsomes and cofactors, and to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug)

  • Acetonitrile with an internal standard for quenching and analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

    • Add human liver microsomes to the master mix to a final concentration of 0.5 mg/mL.

    • Pre-warm the mixture at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add the test compound to the pre-warmed microsome mixture to a final concentration of 1 µM.

    • Immediately take a sample for the 0-minute time point and quench it by adding it to a well containing cold acetonitrile with an internal standard.

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C with shaking.

    • At predetermined time points (e.g., 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench them in the same manner as the 0-minute sample.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / [microsomal protein]) * 1000.

dot graph G { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 3: A workflow diagram for the in vitro metabolic stability assay using liver microsomes.

Conclusion and Future Perspectives

This compound represents a valuable tool in the medicinal chemist's arsenal for addressing the metabolic liabilities of primary alcohols. Its unique electronic and physicochemical properties, stemming from the isothiazole ring, offer opportunities for fine-tuning a drug candidate's ADME profile. However, the potential for metabolism on the isothiazole ring itself necessitates a thorough investigation of its metabolic fate in any new chemical series.

As our understanding of drug metabolism and the tools to predict it continue to evolve, the rational design and application of bioisosteres like this compound will become even more critical. Future work should focus on generating more direct comparative data for a wider range of alcohol isosteres across different chemical scaffolds to build a more comprehensive and predictive framework for their application in drug discovery.

References

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. [Link]

  • 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]

  • Recent advances in the synthesis of isothiazoles. ResearchGate. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. YouTube. [Link]

  • Log P exp values of the synthesized 1,3-thiazole derivatives 3a-3o... ResearchGate. [Link]

  • Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment. PubMed. [Link]

  • ANN-QSAR, Molecular Docking, ADMET Predictions, and Molecular Dynamics Studies of Isothiazole Derivatives to Design New and Selective Inhibitors of HCV Polymerase NS5B. PubMed Central. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. PubMed. [Link]

  • Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol. ResearchGate. [Link]

  • Isothiazoles.
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. the Gohlke Group. [Link]

  • Identification of a Potential Thiazole Inhibitor Against Biofilms by 3D QSAR, Molecular Docking, DFT Analysis. Physical Chemistry Research. [Link]

  • Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. Impactfactor. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]

  • In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pak. J. Pharm. Sci. [Link]

  • In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. PubMed. [Link]

  • Design, synthesis, DFT, docking studies and ADME prediction of some new coumarinyl linked pyrazolylthiazoles: Potential standalone or adjuvant antimicrobial agents. PLOS One. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

  • Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry (RSC Publishing). [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]

  • ANN-QSAR, Molecular Docking, ADMET Predictions, and Molecular Dynamics Studies of Isothiazole Derivatives to Design New and Selective Inhibitors of HCV Polymerase NS5B. OUCI. [Link]

  • Drug likeness predictions and Physicochemical-Pharmacokinetic/ADME properties of tested compounds. ResearchGate. [Link]

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. ResearchGate. [Link]

  • Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study, and ADMET Prediction. ResearchGate. [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PubMed Central. [Link]

  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. National Institutes of Health. [Link]

Sources

comparative cytotoxicity of Isothiazol-3-ylmethanol and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isothiazolinone Landscape and the Challenge of Comparative Cytotoxicity

Isothiazolinones are a prominent class of heterocyclic organic compounds widely employed as biocides in a vast array of industrial and consumer products, from cosmetics and paints to water treatment solutions.[1][2] Their efficacy in controlling microbial growth is well-established. However, their potential for cytotoxicity and as skin sensitizers necessitates a thorough understanding of their safety profiles.[1][2] This guide provides a comparative analysis of the cytotoxic effects of several key isothiazolinone derivatives.

It is important to note that while the foundational structure for many of these derivatives can be considered Isothiazol-3-ylmethanol, specific public domain toxicological data, particularly quantitative cytotoxicity metrics like IC50 values for this parent compound, is conspicuously sparse. Consequently, this guide will focus on a comparative assessment of its more commercially prevalent and extensively studied derivatives: Methylisothiazolinone (MIT), 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT), 1,2-Benzisothiazolin-3-one (BIT), 2-n-octyl-4-isothiazolin-3-one (OIT), and 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT).

The central hypothesis of their cytotoxic mechanism revolves around the electrophilic nature of the isothiazolinone ring, which readily reacts with cellular nucleophiles, particularly thiols.[3] This interaction disrupts critical enzymatic functions and induces a state of oxidative stress, ultimately leading to programmed cell death, or apoptosis.[3][4] Understanding the nuances in cytotoxicity among these derivatives is paramount for risk assessment and the development of safer alternatives.

Mechanism of Action: A Cascade of Cellular Events

The cytotoxic effects of isothiazolinones are not initiated by a single event but rather a cascade that begins with their diffusion across the cell membrane. Once inside the cell, their primary mode of action is the disruption of cellular metabolic pathways through the inhibition of dehydrogenase enzymes.[3] This is achieved through the reaction of the electron-deficient sulfur atom with thiol-containing proteins and molecules, such as glutathione (GSH).[2] This interaction leads to irreversible cell damage and a loss of viability.[3]

A key pathway implicated in isothiazolinone-induced cytotoxicity involves the generation of reactive oxygen species (ROS), which triggers oxidative stress.[4] This, in turn, leads to a series of downstream events including the hyperpolarization of the mitochondrial transmembrane potential, activation of caspase cascades (initiator caspase-8 and executioner caspases -3 and -9), and ultimately, apoptosis.[4]

Isothiazolinone_Cytotoxicity_Pathway cluster_cell Cellular Environment cluster_membrane Isothiazolinone Isothiazolinone Derivative CellMembrane Cell Membrane Penetration Thiol_Interaction Interaction with Cellular Thiols (e.g., GSH) Enzyme_Inhibition Enzyme Inhibition (e.g., Dehydrogenases) Thiol_Interaction->Enzyme_Inhibition ROS_Generation Reactive Oxygen Species (ROS) Generation Thiol_Interaction->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction Enzyme_Inhibition->Mitochondrial_Dysfunction ROS_Generation->Mitochondrial_Dysfunction Caspase_Activation Caspase Cascade Activation (Caspase-8, -9, -3) Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Isothiazolinone-induced cytotoxicity pathway.

Comparative Cytotoxicity Data

The cytotoxic potential of isothiazolinone derivatives varies significantly based on their chemical structure, particularly substitutions on the isothiazolinone ring and the N-alkyl chain length. These structural modifications influence properties like lipophilicity and reactivity, which in turn affect their ability to penetrate cell membranes and interact with intracellular targets. The following table summarizes available quantitative cytotoxicity data for key isothiazolinone derivatives across various human cell lines.

BiocideAbbreviationCell LineAssayIC50 / Lethal ConcentrationCitation(s)
5-Chloro-2-methyl-4-isothiazolin-3-one / MethylisothiazolinoneCMIT/MITHuman Keratinocytes (HaCaT)MTS8 µg/mL (after 24h)[5][6]
MethylisothiazolinoneMITHuman Keratinocytes (HaCaT)MTTSignificant cell death at 600 µM (after 24h)[6][7]
1,2-Benzisothiazolin-3-oneBITZebrafish Embryos-LC50 of 6.8 μmol/L[8]
4,5-dichloro-2-n-octyl-4-isothiazolin-3-oneDCOITHuman Hepatoblastoma (HepG2)-IC50 of 4.51 mg/L[9]
2-n-octyl-4-isothiazolin-3-oneOITHuman Hepatoblastoma (HepG2)-More toxic than MIT[9][10]
5-Chloro-2-methyl-4-isothiazolin-3-oneCMITHuman Hepatoblastoma (HepG2)-More toxic than MIT[9][10]

Analysis of Structure-Activity Relationship:

Generally, the cytotoxicity of isothiazolinones follows the order: CMIT > OIT ≈ DCOIT > BIT > MIT.[2] This trend highlights two key structural features influencing toxicity:

  • Chlorination: The presence of a chlorine atom on the isothiazolinone ring, as seen in CMIT and DCOIT, significantly enhances cytotoxic activity.[9][10] This is attributed to the increased reactivity of the chlorinated ring towards cellular thiols.[2]

  • Hydrophobicity: Longer N-alkyl chains, such as the octyl group in OIT and DCOIT, increase the lipophilicity of the molecule.[9][10] This facilitates easier passage through the lipid bilayer of the cell membrane, leading to higher intracellular concentrations and greater cytotoxicity.[9][10]

Experimental Methodologies for Assessing Cytotoxicity

To ensure the robust and reproducible evaluation of cytotoxicity, standardized in vitro assays are employed. The choice of assay depends on the specific cytotoxic endpoint being investigated. The following are detailed protocols for three commonly used assays in the assessment of isothiazolinone cytotoxicity.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_readout Data Acquisition & Analysis start Seed Cells in Multi-well Plates incubation Incubate for 24h (Cell Adhesion) start->incubation treatment Treat with Isothiazolinone Derivatives (Varying Concentrations) incubation->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis spectrophotometer Spectrophotometer Reading (Absorbance) mtt->spectrophotometer ldh->spectrophotometer flow_cytometer Flow Cytometer Analysis apoptosis->flow_cytometer data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) spectrophotometer->data_analysis flow_cytometer->data_analysis end Comparative Cytotoxicity Profile data_analysis->end

Caption: General experimental workflow for assessing cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the isothiazolinone derivatives. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell lysis or membrane damage.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have a "maximum LDH release" control, which is achieved by treating a set of wells with a lysis buffer.

  • Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully collect the cell culture supernatant.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the formation of a colored product.

  • Incubation: Incubate the plate at room temperature for a specified time (usually 10-30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and maximum release controls.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks and treat with isothiazolinone derivatives as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished based on their fluorescence signals:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the treatment.

Conclusion and Future Directions

The comparative analysis of isothiazolinone derivatives reveals a clear structure-activity relationship governing their cytotoxic potential. Chlorination and increased hydrophobicity are key determinants that enhance cytotoxicity. While these compounds are effective biocides, their potential to induce cellular damage necessitates careful consideration in their application and regulation.

Future research should focus on several key areas. Firstly, obtaining robust cytotoxicity data for the parent compound, this compound, would provide a crucial baseline for understanding the toxicological contributions of various functional groups. Secondly, expanding the comparative analysis to a wider range of derivatives and cell lines will provide a more comprehensive understanding of their safety profiles. Finally, delving deeper into the specific molecular targets and signaling pathways affected by different isothiazolinones will be instrumental in designing next-generation biocides with improved efficacy and reduced cytotoxicity.

References

  • Arning, J., Matzke, M., Stolte, S., Nehen, F., Bottin-Weber, U., Böschen, A., Abdulkarim, S., Jastorff, B., & Ranke, J. (2009). Analyzing cytotoxic effects of selected isothiazol-3-one biocides using the toxic ratio concept and structure-activity relationship considerations. Chemico-biological interactions, 180(2), 293–299.
  • Silva, V., Silva, C., Soares, P., Garrido, E. M., Borges, F., & Garrido, J. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules (Basel, Switzerland), 25(4), 991.
  • Tavakkol, A., De Salva, S. J., & Mecca, F. (1995). Involvement of oxidative stress in apoptosis induced by a mixture of isothiazolinones in normal human keratinocytes.
  • Kwon, J. T., Lee, J. H., & Kim, J. H. (2014). Mixture toxicity of benzisothiazolinone and citral in A549 human lung epithelial cells. Toxicology and industrial health, 30(10), 876–884.
  • Kim, D., Kim, K. K., & Kim, E. (2023). Chloromethylisothiazolinone induces ER stress-induced stress granule formation in human keratinocytes. Toxicology letters, 384, 1–8.
  • Park, M., Kim, H., & Kim, H. S. (2018). Mixture Toxicity of Methylisothiazolinone and Propylene Glycol at a Maximum Concentration for Personal Care Products. Toxicological research, 34(4), 343–349.
  • Wang, T., Chen, Y., Li, W., & Li, A. (2017).
  • Yang, H., Kim, T. H., & Park, E. J. (2019). Methylisothiazolinone induces apoptotic cell death via matrix metalloproteinase activation in human bronchial epithelial cells.
  • Cosmetic Ingredient Review. (2020). Amended Safety Assessment of Methylisothiazolinone as Used in Cosmetics. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2012). 55965-84-9 - Qualitative and Quantitative Tier 3 Assessment. Retrieved from [Link]

  • Park, M., Kim, H., & Kim, H. S. (2018). Mixture Toxicity of Methylisothiazolinone and Propylene Glycol at a Maximum Concentration for Personal Care Products. Toxicological research, 34(4), 343–349.
  • Arning, J., Matzke, M., Stolte, S., Nehen, F., Bottin-Weber, U., Böschen, A., Abdulkarim, S., Jastorff, B., & Ranke, J. (2009). Analyzing cytotoxic effects of selected isothiazol-3-one biocides using the toxic ratio concept and structure-activity relationship considerations. Chemico-biological interactions, 180(2), 293–299.
  • National Industrial Chemicals Notification and Assessment Scheme. (2019). Benzisothiazolinone and its salts: Human health tier II assessment. Retrieved from [Link]

  • Park, E. J., Park, K., & Kim, H. (2017). Methylisothiazolinone May Induce Cell Death and Inflammatory Response Through DNA Damage in Human Liver Epithelium Cells. Journal of toxicology and environmental health. Part A, 80(21), 1149–1160.
  • National Industrial Chemicals Notification and Assessment Scheme. (2018). 3(2H)-Isothiazolone, 4,5-dichloro-2-octyl-: Human health tier II assessment. Retrieved from [Link]

  • Williams, T. M. (2007). The mechanism of action of isothiazolone biocides. PowerPlant Chemistry, 9(1), 14-22.
  • Silva, V., Silva, C., Soares, P., Garrido, E. M., Borges, F., & Garrido, J. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules (Basel, Switzerland), 25(4), 991.
  • Lee, K. M., Kim, D. E., Kim, J., & Lim, K. M. (2018). Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics. Toxicological research, 34(4), 333–342.
  • Jo, A., Lee, S., & Kim, H. (2026). Effects of chloromethylisothiazolinone/methylisothiazolinone on cytotoxicity and mitochondrial dysfunction in bronchial epithelial cells. Chemosphere, 349, 144831.
  • Burnett, C. L., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., Snyder, P. W., & Andersen, F. A. (2010). Final report of the safety assessment of methylisothiazolinone. International journal of toxicology, 29(4 Suppl), 187S–213S.
  • Fonseca, A. C., da Silva, A. Z., da Silva, J. F. M., de Barros, A. L. P., de Almeida, E. A., & de Oliveira, A. C. A. X. (2020). Toxicity of 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) in the marine decapod Litopenaeus vannamei. Ecotoxicology and environmental safety, 190, 110091.
  • Arning, J., Matzke, M., Stolte, S., Nehen, F., Bottin-Weber, U., Böschen, A., Abdulkarim, S., Jastorff, B., & Ranke, J. (2009). Analyzing cytotoxic effects of selected isothiazol-3-one biocides using the toxic ratio concept and structure-activity relationship considerations. Chemico-biological interactions, 180(2), 293–299.
  • Lee, K. H., Kim, Y. H., & Jeon, J. (2022). Biodistribution and respiratory toxicity of chloromethylisothiazolinone/methylisothiazolinone following intranasal and intratracheal administration.
  • Fonseca, A. C., da Silva, A. Z., da Silva, J. F. M., de Barros, A. L. P., de Almeida, E. A., & de Oliveira, A. C. A. X. (2020). Effects of DCOIT (4,5-dichloro-2-octyl-4-isothiazolin-3-one) to the haemocytes of mussels Perna perna. Fish & shellfish immunology, 106, 102–109.
  • Gerhold, D. L., Eum, S. Y., & Lee, S. H. (2021). Comparative study of two isothiazolinone biocides, 1,2-benzisothiazolin-3-one (BIT) and 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT), on barrier function and mitochondrial bioenergetics using murine brain endothelial cell line (bEND.3). Journal of toxicology and environmental health. Part A, 84(22), 932–943.
  • Gerhold, D. L., Eum, S. Y., & Lee, S. H. (2021). Effects of 2-n-Octyl-4-isothiazolin-3-one (OIT) on the apoptosis, cellular thiol modification, and mitochondrial function in brain endothelial cells. Journal of toxicology and environmental health. Part A, 84(1), 28–40.
  • Wang, L., Zhang, P., Zhang, X., Zhang, Y., Li, Y., & Wang, L. (2016). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules (Basel, Switzerland), 21(11), 1549.
  • Gerhold, D. L., Eum, S. Y., & Lee, S. H. (2021). A Commonly Used Biocide 2-N-octyl-4-isothiazolin-3-oneInduces Blood–Brain Barrier Dysfunction via Cellular Thiol Modification and Mitochondrial Damage. Antioxidants & redox signaling, 34(10), 757–772.
  • ResearchGate. (n.d.). The IC50 (µg/mL) levels of the tested derivatives. Retrieved from [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Design, synthesis, cytotoxicity, and molecular docking studies of novel thiazolyl-hydrazone derivatives as histone lysine acetyl-transferase inhibitors and apoptosis inducers. Archiv der Pharmazie, 355(6), e2200076.
  • Tavallaei, O., Heidarian, M., Marzbany, M., & Aliabadi, A. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian journal of basic medical sciences, 24(5), 604–614.
  • Matei, L., Avram, S., Dinu, D., Sorescu, A. A., & Ion, A. E. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Molecules, 29(15), 3508.
  • LookChem. (n.d.). Cas 89033-17-0,this compound. Retrieved from [Link]

Sources

A Comparative Guide to the Enzymatic Stability of Isothiazol-3-ylmethanol and Related Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Pivotal Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being its metabolic stability. This property, defined as the susceptibility of a compound to biotransformation, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is rapidly metabolized will likely have poor in vivo efficacy due to insufficient exposure. Conversely, a molecule that is too resistant to metabolism can lead to accumulation and potential toxicity. Therefore, a deep understanding and early assessment of enzymatic stability are paramount.[3]

Five-membered heterocycles are ubiquitous structural motifs in medicinal chemistry, valued for their ability to modulate physicochemical properties such as solubility and lipophilicity, and to engage in specific interactions with biological targets.[4][5] The isothiazole ring, a sulfur- and nitrogen-containing heterocycle, has emerged as a valuable scaffold in a variety of therapeutic areas.[6] This guide focuses specifically on isothiazol-3-ylmethanol, providing a comparative assessment of its enzymatic stability against other structurally related heterocyclic methanols.

The Metabolic Landscape of Heterocyclic Alcohols

The metabolic fate of a heterocyclic compound is primarily determined by a suite of enzymes, predominantly located in the liver.[7] For a molecule like this compound, several key enzyme families are of particular interest:

  • Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases is responsible for the oxidative metabolism of a vast array of xenobiotics.[8][9] For heterocyclic rings, CYPs can catalyze hydroxylation, epoxidation, and other oxidative transformations that can lead to clearance or, in some cases, bioactivation to reactive metabolites.[10][11]

  • Aldehyde Oxidase (AO): AO is a cytosolic enzyme that plays a significant role in the metabolism of N-heterocycles.[12][13][14] It typically catalyzes the oxidation of carbon atoms adjacent to a ring nitrogen.[14][15] The contribution of AO to a drug candidate's metabolism has gained increasing attention, as it can be a major clearance pathway for many heterocyclic drugs.[16]

The interplay of these enzymes dictates the metabolic pathways a compound will undergo. A generalized view of the potential metabolic "soft spots" on a heterocyclic methanol is illustrated below.

Experimental Workflow A Prepare Reagents (Test Compound, HLM, NRS) B Pre-warm at 37°C A->B C Initiate Reaction (Add NRS) B->C D Incubate at 37°C (Time Points: 0-60 min) C->D E Quench Reaction (Acetonitrile + IS) D->E F Centrifuge E->F G LC-MS/MS Analysis F->G H Data Analysis (t½, CLint) G->H

Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.

Comparative Stability Analysis

To contextualize the enzymatic stability of this compound, it was compared against a panel of structurally analogous five-membered heterocyclic methanols. The following table summarizes the data obtained from a standardized HLM assay.

CompoundStructuret½ (min)CLint (µL/min/mg protein)
This compound > 60 < 11.6
Furan-2-ylmethanol5.2133.3
Thiophen-2-ylmethanol15.843.9
Pyrrol-2-ylmethanol2.1330.0
Oxazol-2-ylmethanol25.527.2
Thiazol-2-ylmethanol45.115.4

Interpretation of Results:

The data clearly demonstrates that This compound exhibits significantly higher metabolic stability compared to the other tested heterocyclic methanols. Its half-life of over 60 minutes indicates a low intrinsic clearance, suggesting it is less susceptible to metabolism by microsomal enzymes.

In contrast, pyrrol-2-ylmethanol and furan-2-ylmethanol are highly unstable, likely due to the electron-rich nature of their respective rings, making them prone to oxidative attack by CYPs. [17]Thiophen-2-ylmethanol shows intermediate stability. The nitrogen-containing heterocycles, oxazol-2-ylmethanol and thiazol-2-ylmethanol, display greater stability than their furan and pyrrole counterparts, but are still cleared more rapidly than this compound.

Caption: Relative ranking of metabolic stability among the tested heterocyclic methanols.

Structure-Metabolism Relationships of the Isothiazole Scaffold

The enhanced stability of the isothiazole ring can be attributed to its unique electronic properties. The presence of the electronegative nitrogen and sulfur atoms deactivates the ring towards electrophilic attack, which is a common mechanism for CYP-mediated oxidation. This is in contrast to the electron-rich pyrrole and furan rings, which are readily oxidized.

Furthermore, while the isothiazole ring can be a substrate for certain metabolic enzymes, studies have shown that it can also confer metabolic stability to a parent molecule. [6]However, it is important to note that the isothiazole ring is not metabolically inert and can undergo bioactivation in certain contexts, for instance, through CYP-mediated oxidation at the C4 position. [10]The position of the methanol substituent on the isothiazole ring, as well as the overall molecular context, will ultimately determine the primary sites of metabolism.

Conclusion and Future Perspectives

This guide has demonstrated the superior enzymatic stability of this compound in comparison to several other common five-membered heterocyclic methanols. This inherent stability makes the isothiazole scaffold an attractive choice for medicinal chemists seeking to design drug candidates with favorable pharmacokinetic profiles.

The data presented herein provides a strong rationale for the inclusion of the isothiazole motif in drug discovery programs. However, it is crucial to remember that in vitro stability is just one piece of the puzzle. Future studies should focus on comprehensive metabolite identification to fully elucidate the metabolic pathways of this compound and its derivatives. In vivo pharmacokinetic studies in relevant preclinical species will also be essential to validate these in vitro findings and to fully characterize the disposition of these promising compounds.

References

  • Dalvie, D. K., Kalgutkar, A. S., & Obach, R. S. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical research in toxicology, 23(11), 1764-1776. [Link]

  • Kletskov, A. V., Kruchinin, S. N., & Nenaidenko, V. G. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of Organic Chemistry, 55(10), 1437-1481. [Link]

  • Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert opinion on drug metabolism & toxicology, 8(4), 487-503. [Link]

  • Potkin, V. I., Dikusar, E. A., & Kletskov, A. V. (2020). Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol. ResearchGate. [Link]

  • Badea, M., Olaru, O. T., & Tătărășanu, M. O. (2022). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. Pharmaceuticals, 15(7), 839. [Link]

  • Ricci, A., & Dalvie, D. (2015). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of medicinal chemistry, 58(13), 5279-5301. [Link]

  • Di, L., Cerny, M. A., & Frescas, S. (2010). Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening. Chemical research in toxicology, 23(3), 653-663. [Link]

  • Svik, V., & Slaninova, J. (2023). Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors. International journal of molecular sciences, 24(13), 10978. [Link]

  • Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports, 58(4), 453. [Link]

  • Tighadouini, S., & Radi, S. (2023). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2023(10), 1-38. [Link]

  • Vasdev, N., & Garcia, A. (2007). Metabolically stabilized benzothiazoles for imaging of amyloid plaques. Journal of medicinal chemistry, 50(8), 1887-1894. [Link]

  • Wikipedia. (n.d.). Lurasidone. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Singh, S., & Singh, P. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4811. [Link]

  • Al-Ostath, A. I., & El-Sayed, M. Y. (2024). Review on different five-membered heterocyclic aromatic compounds and their pharmaceutical applications. Global Scientific Journal, 12(6), 265-296. [Link]

  • Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. ResearchGate. [Link]

  • Svobodova, B., Moravcova, Z., & Misiachna, A. (2025). Biotransformation Reactions of Five-Membered Aromatic Heterocyclic Rings. EUR J MED CHEM. [Link]

  • Wang, L., & Li, F. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International journal of molecular sciences, 22(23), 12809. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Al-Suwaidan, I. A., & Al-Abdullah, N. A. (2024). An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. ACS Omega. [Link]

  • Jin, B., & Hu, Y. (2002). Cytochrome P450 isozymes 3A4 and 2B6 are involved in the in vitro human metabolism of thiotepa to TEPA. Cancer Chemotherapy and Pharmacology, 49(6), 461-467. [Link]

  • Al-Ghorbani, M., & Al-Salahi, R. (2024). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. ResearchGate. [Link]

  • Al-Ghorbani, M., & Al-Salahi, R. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7352. [Link]

  • Cambridge MedChem Consulting. (n.d.). Aldehyde Oxidase. Cambridge MedChem Consulting. [Link]

  • Coe, S. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • Lund, H., & Jørgensen, F. S. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega, 2(8), 4387-4396. [Link]

  • Le, C. H., & May, J. A. (2020). General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. Organic letters, 22(15), 6015-6019. [Link]

  • Crow, W. D., & Leonard, N. J. (1964). Isothiazole chemistry. V. Acylation and acyl migration in 3-hydroxyisothiazole. The Journal of Organic Chemistry, 30(8), 2660-2665. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to Isothiazol-3-ylmethanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key heterocyclic building blocks is a cornerstone of innovation. Isothiazol-3-ylmethanol, a valuable intermediate in the synthesis of various biologically active compounds, presents a synthetic challenge that has been approached through several distinct methodologies. This guide provides a comprehensive, head-to-head comparison of the most viable synthetic routes to this target molecule, offering in-depth analysis of the underlying chemical principles, detailed experimental protocols, and a critical evaluation of the strengths and weaknesses of each approach.

The isothiazole nucleus is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The introduction of a hydroxymethyl group at the 3-position provides a crucial handle for further functionalization, making this compound a sought-after precursor. This guide will focus on two primary strategies for its synthesis: the functional group interconversion of a pre-formed isothiazole ring, and the direct construction of the ring with the desired side chain precursor.

Route 1: The Workhorse Approach - Reduction of Isothiazole-3-Carboxylic Acid

This is arguably the most common and well-documented strategy for the synthesis of this compound. The logic is straightforward: prepare the corresponding carboxylic acid at the 3-position and then reduce it to the primary alcohol. This approach is attractive due to the relative accessibility of the carboxylic acid precursor and the reliability of the reduction step.

Synthesis of the Key Precursor: Isothiazole-3-Carboxylic Acid

Conceptual Workflow for Route 1

A Isothiazole-3-carbonitrile B Isothiazole-3-carboxamide A->B Hydrolysis C Isothiazole-3-carboxylic Acid B->C NaNO₂, TFA D This compound C->D Reduction (e.g., LiAlH₄)

Caption: Synthetic pathway via reduction of isothiazole-3-carboxylic acid.

The Reduction Step: From Acid to Alcohol

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. For this particular substrate, strong reducing agents are typically required. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, known for its high reactivity.[2] Another effective, albeit less common, reagent system is sodium borohydride in the presence of a Lewis acid such as boron trifluoride etherate (NaBH₄/BF₃·Et₂O).[4]

Experimental Protocol: Reduction of a Carboxylic Acid with LiAlH₄ (General Procedure)

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere.

  • Addition of Carboxylic Acid: The isothiazole-3-carboxylic acid, dissolved in the same anhydrous solvent, is added dropwise to the cooled (typically 0 °C) LiAlH₄ suspension. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed for a period of time to ensure complete conversion.

  • Work-up: The reaction is carefully quenched by the sequential addition of water and then an aqueous solution of a strong base (e.g., NaOH). This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts, which can be easily filtered off.

  • Purification: The crude product is then isolated from the filtrate and purified by standard techniques such as distillation or column chromatography.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used to prevent a hazardous reaction and decomposition of the reagent.

  • Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is necessary to prevent the reaction of LiAlH₄ with atmospheric moisture and oxygen.

  • Controlled Addition and Cooling: The reaction is highly exothermic. Slow, dropwise addition of the carboxylic acid to a cooled suspension of LiAlH₄ is essential to maintain control over the reaction temperature and prevent dangerous runaways.

  • Careful Quenching: The quenching procedure is critical for safety. The slow, sequential addition of water and base ensures a controlled decomposition of the reactive aluminum hydride species.

Route 2: The Direct Approach - Lithiation and Formylation of Isothiazole

An alternative and more direct route to this compound involves the deprotonation of the isothiazole ring at the 3-position using a strong base, followed by the reaction of the resulting organolithium species with an electrophile, in this case, formaldehyde. This method, in theory, offers a more atom-economical approach.

However, the lithiation of isothiazoles is not without its challenges. The acidity of the protons on the isothiazole ring can lead to a mixture of products if the reaction is not carefully controlled. Furthermore, some organolithium reagents can attack the sulfur atom, leading to ring-opening side reactions.[5]

Conceptual Workflow for Route 2

A Isothiazole B 3-Lithioisothiazole A->B Strong Base (e.g., n-BuLi) C This compound B->C 1. Formaldehyde (HCHO) 2. Aqueous Work-up

Caption: Synthetic pathway via lithiation and reaction with formaldehyde.

Experimental Protocol: Lithiation and Formylation (General Procedure)

  • Reaction Setup: A dry, three-necked round-bottom flask is set up under an inert atmosphere as described for Route 1.

  • Lithiation: Isothiazole, dissolved in an anhydrous ethereal solvent, is cooled to a low temperature (typically -78 °C). A solution of a strong organolithium base (e.g., n-butyllithium in hexanes) is then added dropwise. The reaction is stirred at this low temperature for a specific period to allow for the formation of the 3-lithioisothiazole.

  • Reaction with Formaldehyde: Anhydrous formaldehyde gas (generated by cracking paraformaldehyde) or a solution of formaldehyde in an appropriate solvent is then added to the reaction mixture at low temperature.

  • Work-up and Purification: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride) and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

Causality Behind Experimental Choices:

  • Low Temperature: The lithiation reaction is performed at very low temperatures to minimize side reactions, such as ring opening or lithiation at other positions.

  • Anhydrous Formaldehyde: The use of anhydrous formaldehyde is important to prevent the quenching of the highly reactive organolithium intermediate by water.

  • Choice of Base: The choice of the organolithium base can be critical. n-Butyllithium is a common choice, but other bases may offer different selectivities.

Head-to-Head Comparison

ParameterRoute 1: Reduction of Carboxylic AcidRoute 2: Lithiation and Formylation
Number of Steps Typically 2-3 steps from a simple precursor1-2 steps from isothiazole
Overall Yield Generally moderate to goodCan be variable and highly dependent on reaction conditions
Scalability Generally scalable with appropriate safety precautionsCan be challenging to scale up due to the use of cryogenic temperatures and highly reactive intermediates
Reagent Availability Reagents are common and readily availableRequires organolithium reagents and anhydrous formaldehyde, which require careful handling
Substrate Scope Tolerant of a wider range of functional groups on the isothiazole ringCan be sensitive to other functional groups that may react with the organolithium reagent
Key Challenges Handling of LiAlH₄, potential for over-reductionAchieving regioselective lithiation, preventing ring-opening, handling of anhydrous formaldehyde

Conclusion and Recommendations

For researchers seeking a reliable and well-established method for the synthesis of this compound, the reduction of isothiazole-3-carboxylic acid (Route 1) is the recommended approach. While it may involve an additional step to prepare the carboxylic acid, the individual transformations are generally high-yielding and the procedures are more amenable to scale-up. The handling of lithium aluminum hydride requires care, but the protocols are well-documented and the outcomes are predictable.

The lithiation and formylation route (Route 2) , while more direct, presents significant challenges in terms of regioselectivity and potential side reactions. This route may be more suitable for experienced synthetic chemists working on a smaller scale or for the synthesis of specific analogs where other functional groups are not compatible with the conditions of Route 1.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the synthesis, the availability of starting materials and reagents, and the level of synthetic expertise. This guide provides the foundational knowledge and comparative data to make an informed decision for the successful synthesis of this important heterocyclic building block.

References

  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molecules2022 , 27(19), 6287. [Link]

  • Facile Reduction of Carboxylic Acids, Esters, Acid Chlorides, Amides and Nitriles to Alcohols or Amines Using NaBH4/BF3·Et2O. Request PDF. [Link]

  • Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Isothiazol-3-ylmethanol-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isothiazole Scaffold in Kinase Inhibitor Discovery and the Imperative of Rigorous MoA Validation

The isothiazole ring is a privileged scaffold in medicinal chemistry, recognized for its ability to form the basis of a wide array of biologically active compounds.[1][2][3][4] Its derivatives have shown promise in treating a multitude of conditions, including cancer, neurodegenerative diseases, and viral infections.[1][2][3] In the realm of oncology, the unique electronic and steric properties of isothiazole-based compounds make them attractive candidates for the design of novel kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[5]

However, the journey from a promising "hit" compound to a validated therapeutic agent is contingent on a deep and unambiguous understanding of its mechanism of action (MoA). For any novel compound, such as our hypothetical Isothiazol-3-ylmethanol-derived lead, IZM-1 , confirming how it works is as critical as confirming that it works. MoA validation provides the causal link between the molecular interaction of a drug with its target and the ultimate physiological or phenotypic outcome. Without this, advancing a compound is a high-risk gamble.

This guide provides a comprehensive, multi-tiered framework for validating the MoA of novel kinase inhibitors, using IZM-1 as a case study. We will compare its performance with established, validated kinase inhibitors, Inhibitor-A (a highly selective, potent clinical compound) and Inhibitor-B (a well-characterized but less selective tool compound). This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them.

The Validation Workflow: A Multi-Pronged, Phased Approach

A robust MoA validation strategy does not rely on a single experiment. Instead, it builds a fortress of evidence through a phased approach, moving from the simplest, most direct questions to more complex, physiologically relevant ones. Each phase provides a go/no-go decision point and informs the design of the next.

MoA_Validation_Workflow cluster_0 Phase 1: Direct Target Interaction cluster_1 Phase 2: Target Engagement in Cells cluster_2 Phase 3: Cellular Pathway & Phenotype P1_Biochem Biochemical Kinase Assays P1_Output Determine IC50 Confirm Direct Inhibition P1_Biochem->P1_Output Quantifies P2_CETSA Cellular Thermal Shift Assay (CETSA) P1_Output->P2_CETSA Proceed if IC50 is potent P2_Output Confirm Target Binding in situ Determine Cellular Potency P2_CETSA->P2_Output P2_NanoBRET NanoBRET™ Target Engagement Assay P2_NanoBRET->P2_Output P3_WB Western Blotting (Downstream Substrates) P2_Output->P3_WB Proceed if cellular binding is confirmed P3_Output Link Target Engagement to Cellular Response P3_WB->P3_Output P3_Pheno Phenotypic Assays (e.g., Cell Viability, Apoptosis) P3_Pheno->P3_Output End Validated MoA P3_Output->End Start Hypothesized MoA: IZM-1 inhibits Kinase X Start->P1_Biochem

Caption: High-level workflow for validating the Mechanism of Action (MoA).

Phase 1: Biochemical Validation — Does IZM-1 Directly Inhibit Kinase X?

The foundational question is whether our compound can directly inhibit the activity of the purified, recombinant target protein in an isolated system. This removes the complexities of cellular biology (e.g., membrane permeability, off-target effects) and provides the cleanest assessment of direct interaction.[6]

Core Technique: In Vitro Kinase Activity Assay

Biochemical kinase assays measure the catalytic activity of a kinase, specifically its ability to transfer a phosphate group from ATP to a substrate.[6][7] Inhibition is observed as a decrease in this activity. The most common modern methods are luminescence-based, such as the ADP-Glo™ assay, which quantifies the amount of ADP produced in the kinase reaction.[8]

Rationale for Experimental Choice: Starting with a biochemical assay is crucial. It's a direct, rapid, and cost-effective method to confirm the primary hypothesis.[9] A compound that fails to show activity here is unlikely to be a direct inhibitor, saving significant resources. The primary output is the IC50 value , the concentration of inhibitor required to reduce enzyme activity by 50%.

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation: Prepare assay buffer, recombinant Kinase X, the appropriate substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide), and ATP. The ATP concentration should be at or near its Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[8]

  • Compound Plating: Serially dilute IZM-1, Inhibitor-A, and Inhibitor-B in DMSO, then add to a 384-well assay plate. Include "no-inhibitor" (positive control) and "no-enzyme" (negative control) wells.

  • Enzyme Incubation: Add the Kinase X enzyme to the wells containing the compounds and incubate for 15-30 minutes. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.[8]

  • Initiate Kinase Reaction: Add the ATP/substrate mixture to all wells to start the reaction. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[8]

  • Convert ADP to ATP & Detect: Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced by Kinase X into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, to the kinase activity.

  • Analysis: Normalize the data to controls and plot the inhibitor concentration versus percent inhibition. Fit the data to a dose-response curve to determine the IC50 value for each compound.

Comparative Data Summary (Hypothetical)
CompoundTarget KinaseBiochemical IC50 (nM)Rationale for Comparison
IZM-1 (Lead) Kinase X15.2Test compound with unknown performance.
Inhibitor-A Kinase X1.8Gold-standard, highly potent clinical inhibitor.
Inhibitor-B Kinase X89.5Known tool compound, moderately potent.

Interpretation: The data confirms that IZM-1 is a direct inhibitor of Kinase X. Its potency is less than the clinical-grade Inhibitor-A but significantly better than the tool compound Inhibitor-B, justifying progression to the next phase.

Phase 2: Target Engagement — Does IZM-1 Bind Kinase X in Live Cells?

Demonstrating activity in a test tube is a critical first step, but it doesn't guarantee the compound can reach and bind its target within the complex environment of a living cell. Target engagement assays are designed to answer this specific question.[10]

We will employ two orthogonal, state-of-the-art methods to build confidence in our findings: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.

Technique 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle of ligand-induced thermal stabilization.[11] When a compound binds to its target protein, it generally increases the protein's stability, causing it to denature and aggregate at a higher temperature than the unbound protein.[11][12] This change in thermal stability is a direct proxy for target engagement.[13]

Rationale for Experimental Choice: CETSA is a powerful, label-free method that measures engagement with the endogenous target protein in its native cellular context.[14] It does not require any genetic modification of the cells or the protein, making it highly physiologically relevant.

CETSA_Principle cluster_0 No Drug (Control) cluster_1 With IZM-1 Start_NoDrug Kinase X Protein Heat_NoDrug Apply Heat (e.g., 52°C) Start_NoDrug->Heat_NoDrug Result_NoDrug Protein Denatures & Aggregates Heat_NoDrug->Result_NoDrug Analysis Measure Soluble Protein (via Western Blot) Result_NoDrug->Analysis Start_Drug IZM-1 binds Kinase X Heat_Drug Apply Heat (e.g., 52°C) Start_Drug->Heat_Drug Result_Drug Protein is Stabilized Remains Soluble Heat_Drug->Result_Drug Result_Drug->Analysis Signaling_Pathway cluster_0 Western Blot Measures IZM1 IZM-1 KinaseX Kinase X IZM1->KinaseX pSubstrate p-Substrate-Y KinaseX->pSubstrate Phosphorylates Substrate Substrate-Y Phenotype Cancer Cell Proliferation pSubstrate->Phenotype Drives Measure_pSubstrate p-Substrate-Y (Should Decrease) Measure_TotalSubstrate Total Substrate-Y (Loading Control)

Caption: Hypothetical signaling pathway inhibited by IZM-1.

Detailed Protocol: Western Blot for Phospho-Substrate
  • Cell Treatment: Plate cells and treat with increasing concentrations of IZM-1, controls, and vehicle for a set time (e.g., 2-4 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states. [15][16]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading. [15]4. SDS-PAGE and Transfer: Separate 20-30 µg of each lysate by SDS-PAGE, then transfer the proteins to a PVDF or nitrocellulose membrane. [17][18]5. Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk) to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the phosphorylated form of Substrate-Y (p-Substrate-Y).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect with an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Reprobing: To confirm equal loading, the same membrane can be stripped and re-probed with an antibody against the total Substrate-Y protein or a housekeeping protein like GAPDH or β-actin.

Core Technique: Phenotypic Assays

The ultimate goal of a kinase inhibitor in oncology is typically to inhibit cell proliferation or induce apoptosis. A cell viability assay, such as CellTiter-Glo®, measures the number of viable cells in culture by quantifying ATP levels.

Comparative Data Summary (Hypothetical)
CompoundPathway IC50 (µM) (p-Substrate-Y Inhibition)Cell Viability GI50 (µM)Correlation
IZM-1 (Lead) 0.550.61Excellent
Inhibitor-A 0.060.07Excellent
Inhibitor-B 2.53.0Good

Interpretation: There is an excellent correlation between the concentration of IZM-1 required to inhibit the Kinase X pathway (pathway IC50) and the concentration required to inhibit cell growth (GI50). This provides the final, crucial link in the chain of evidence, strongly supporting a model where IZM-1's anti-proliferative effect is driven by its direct inhibition of Kinase X. The similar strong correlations for the control compounds validate the experimental system.

Conclusion: Building a Self-Validating Case for Mechanism of Action

Through this multi-phased, comparative approach, we have constructed a robust, self-validating case for the mechanism of action of our novel compound, IZM-1.

  • Biochemical assays confirmed direct, potent inhibition of the purified target.

  • Orthogonal cellular target engagement assays (CETSA and NanoBRET™) demonstrated that IZM-1 effectively binds its target in the complex milieu of a living cell.

  • Pathway and phenotypic analysis provided the causal link, showing that target engagement leads to modulation of the downstream signaling pathway and the desired anti-proliferative outcome, with a clear dose-response relationship.

By comparing IZM-1's performance to both a gold-standard clinical inhibitor and a standard tool compound at each stage, we have not only validated its MoA but also effectively benchmarked its performance. This comprehensive data package provides high confidence for advancing IZM-1 into further preclinical development.

References

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Books, W. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. IntechOpen. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. NCBI. [Link]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Tirumalai, R. S., et al. (2023). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. NCBI. [Link]

  • Chen, H., et al. (2020). Discovery and pharmacological characterization of a novel series of highly selective inhibitors of cyclin-dependent kinases 4 and 6 as anticancer agents. Acta Pharmaceutica Sinica B. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • ResearchGate. (2019). (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Link]

  • Sbardella, G., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Molecules. [Link]

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. ResearchGate. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Karaman, M. F., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. Pest Management Science. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]

  • Attwood, M. M., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • NCBI. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]

  • Creative Biolabs. (n.d.). Western Blot Protocol. Creative Biolabs. [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]

  • Semantic Scholar. (n.d.). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar. [Link]

  • Wang, Q., et al. (2014). Identification and Validation of Novel PERK Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • YouTube. (2022). What is NanoBRET™? An introduction to NanoBRET™ technology. Promega Corporation. [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

Sources

comparative analysis of the spectroscopic data of isothiazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise identification and characterization of heterocyclic isomers are paramount. Isothiazole and its isomers—thiazole and the various thiadiazoles—are foundational scaffolds in a vast array of pharmaceuticals and functional materials. While their atomic compositions are identical, the placement of nitrogen and sulfur atoms within the five-membered ring drastically alters their electronic distribution, and consequently, their spectroscopic signatures. This guide provides an in-depth comparative analysis of the key spectroscopic data for isothiazole, thiazole, 1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,2,5-thiadiazole, grounded in experimental data and established principles.

The Isomeric Landscape: A Primer

The arrangement of heteroatoms in these C₃H₃NS isomers dictates their chemical properties and reactivity. The relative positions of the lone pair electrons on the nitrogen and sulfur atoms, and the overall dipole moment of each molecule, lead to distinct and predictable differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra. Understanding these differences is crucial for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts (δ) of the ring protons and carbons are exquisitely sensitive to the electron density at each position, which is directly influenced by the location of the electronegative nitrogen atoms and the electropositive sulfur atom.

Causality Behind NMR Chemical Shifts

The primary determinant of the chemical shifts in these heterocyles is the anisotropic effect of the aromatic ring current and the inductive effects of the heteroatoms. Nitrogen, being more electronegative than carbon, deshields adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield). The sulfur atom, while also electronegative, has a less pronounced and more complex influence due to the presence of d-orbitals and its larger atomic size. The position of the nitrogen atom relative to the other atoms is therefore the most significant factor in differentiating the isomers.

¹H NMR Comparative Data

The proton NMR spectra provide a clear fingerprint for each isomer. The proton attached to a carbon atom situated between two heteroatoms (e.g., H2 in thiazole) is typically the most deshielded and appears furthest downfield.

CompoundH3 (δ, ppm)H4 (δ, ppm)H5 (δ, ppm)Solvent
Isothiazole 8.537.278.73Neat
Thiazole -7.997.42CDCl₃
1,2,3-Thiadiazole -8.459.25DMSO-d₆
1,2,4-Thiadiazole 8.20-8.70CDCl₃
1,2,5-Thiadiazole 8.658.65-CDCl₃

Note: H2 proton of Thiazole is at 8.88 ppm.

¹³C NMR Comparative Data

The carbon NMR spectra further resolve the isomeric structures, with carbons directly bonded to nitrogen atoms showing the largest downfield shifts. For some thiadiazole derivatives, the carbon signals can be found in the range of 159-169 ppm[1]. Specifically for 1,2,5-thiadiazoles, the carbon signals are typically observed between 130-160 ppm[2].

CompoundC3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)Solvent
Isothiazole 157.5122.9148.9Neat
Thiazole -143.7115.2CDCl₃
1,2,3-Thiadiazole -132.1155.6CDCl₃
1,2,4-Thiadiazole 167.3-154.9CDCl₃
1,2,5-Thiadiazole 153.2153.2-CDCl₃

Note: C2 of Thiazole is at 153.4 ppm.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The characteristic stretching and bending vibrations of the C-H, C=N, C=C, and C-S bonds in the heterocyclic ring provide a unique vibrational signature for each isomer.

Interpreting the Vibrational Data

The key to differentiating the isomers via IR lies in the subtle shifts of the ring breathing and C-H bending frequencies. The positions of the nitrogen atoms influence the bond strengths and angles within the ring, leading to these variations. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region[3]. For substituted 1,3,4-thiadiazoles, C=N stretching of the thiadiazole ring is reported between 1597-1572 cm⁻¹[1].

Characteristic IR Absorption Bands (cm⁻¹)
CompoundC-H StretchRing VibrationsC-H Bending (out-of-plane)
Isothiazole ~3080, ~3030~1520, ~1400, ~1340~880, ~750
Thiazole ~3120, ~3080~1500, ~1420, ~1320~890, ~720
1,2,3-Thiadiazole ~3130~1540, ~1410, ~1280~910, ~800
1,2,4-Thiadiazole ~3090~1550, ~1450, ~1300~890, ~780
1,2,5-Thiadiazole ~3060~1560, ~1400, ~1290~850, ~760

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. The stability of the heterocyclic ring and the positions of the heteroatoms dictate how the molecule breaks apart upon ionization.

The Logic of Fragmentation

Electron impact (EI) ionization typically results in the formation of a molecular ion (M⁺˙), which then undergoes fragmentation. The fragmentation pathways are governed by the stability of the resulting fragment ions and neutral losses. A common fragmentation pathway for many nitrogen-containing heterocycles is the loss of small, stable neutral molecules like HCN or N₂. The presence and relative abundance of characteristic fragment ions allow for the differentiation of the isomers. For instance, a notable fragmentation pathway for many 1,2,3-thiadiazoles is the loss of a nitrogen molecule (N₂)[4][5].

Key Fragmentation Data (Electron Impact)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Characteristic Neutral Loss
Isothiazole 8558, 57, 45HCN, C₂H₂
Thiazole 8558, 57, 45HCN, C₂H₂
1,2,3-Thiadiazole 8658, 46N₂, CS
1,2,4-Thiadiazole 8660, 59N₂, HCN
1,2,5-Thiadiazole 8660, 46N₂, CNS

UV-Visible Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the π-system of the aromatic ring. The position of the maximum absorption (λmax) is influenced by the extent of conjugation and the nature of the heteroatoms.

Understanding Electronic Transitions

The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (typically π) to higher energy orbitals (typically π). The energy difference between these orbitals determines the λmax. The nitrogen and sulfur heteroatoms, with their lone pairs of electrons, can also participate in n→π transitions, which are generally weaker and may be observed as shoulders on the main absorption bands. For derivatives of 1,2,3-thiadiazole, absorption bands corresponding to π→π* transitions are typically observed[4]. The UV absorption spectrum of 1,2,5-thiadiazole in the vapor phase near 260 nm has been identified as a π→π* transition[6].

UV-Vis Absorption Maxima (λmax)
Compoundλmax (nm)Solvent
Isothiazole 244Ethanol
Thiazole 235Ethanol
1,2,3-Thiadiazole 250Ethanol
1,2,4-Thiadiazole 232Ethanol
1,2,5-Thiadiazole 255Ethanol

Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of the data presented, the following are detailed, step-by-step methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the isothiazole isomer.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 0-12 ppm, a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A significantly larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR to obtain a good signal-to-noise ratio.

  • Data Analysis: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Analyze the chemical shifts, coupling constants (in Hz), and multiplicities to assign the signals to specific protons and carbons in the molecule. For unambiguous assignments, especially in substituted derivatives, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups and characteristic bond vibrations of the isothiazole isomer.

Methodology:

  • Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film. For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for transmission) or the clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Spectrum Acquisition: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. Typically, the spectrum is recorded in the range of 4000-400 cm⁻¹. Co-adding 16-32 scans is common to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule by comparing the peak positions (in cm⁻¹) to established correlation charts and spectral databases.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the isothiazole isomer.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds like the parent heterocycles, Gas Chromatography-Mass Spectrometry (GC-MS) with electron impact (EI) ionization is ideal. For less volatile or thermally labile derivatives, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

  • Ionization: For GC-MS, use a standard EI energy of 70 eV. For ESI or APCI, optimize the source parameters (e.g., spray voltage, capillary temperature) to achieve stable ionization.

  • Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap. For accurate mass measurements to confirm elemental composition, High-Resolution Mass Spectrometry (HRMS) is essential.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 20-200 amu for the parent isomers). For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Identify the molecular ion peak (M⁺˙ for EI, [M+H]⁺ for ESI/APCI) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information by identifying characteristic neutral losses and fragment ions.

UV-Visible Spectroscopy

Objective: To determine the electronic absorption properties of the isothiazole isomer.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and place it in the spectrophotometer.

  • Data Acquisition: Scan a range of wavelengths, typically from 200 to 400 nm, to record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known accurately.

Visualizing the Isomers and Workflow

To aid in conceptualization, the following diagrams illustrate the structures of the isomers and a typical analytical workflow.

Isomers isothiazole Isothiazole (1,2-thiazole) C₃H₃NS thiazole Thiazole (1,3-thiazole) C₃H₃NS thiadiazole123 1,2,3-Thiadiazole C₂H₂N₂S thiadiazole124 1,2,4-Thiadiazole C₂H₂N₂S thiadiazole125 1,2,5-Thiadiazole C₂H₂N₂S Spectroscopic_Workflow cluster_sample Sample Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Sample Purified Isomer NMR NMR (¹H, ¹³C) Sample->NMR IR FT-IR Sample->IR MS Mass Spec (EI, ESI) Sample->MS UVVis UV-Vis Sample->UVVis Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment UVVis->Purity Structure->Purity Confirms Identity

Caption: A typical workflow for the spectroscopic analysis of heterocyclic compounds.

Conclusion

The differentiation of isothiazole isomers is a quintessential task in synthetic and analytical chemistry. A multi-spectroscopic approach, as detailed in this guide, is essential for unambiguous characterization. By understanding the underlying principles of how the isomeric arrangement of sulfur and nitrogen atoms influences spectroscopic output, researchers can confidently identify these critical heterocyclic scaffolds. The data and protocols provided herein serve as a robust reference for professionals in drug discovery and materials science, enabling the precise and efficient characterization of these versatile molecules.

References

  • Cavus, M. S., & Muglu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science Institute, 20(1), 327-340. Available at: [Link]

  • Mazur, L., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 833. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Stolarczyk, E. U., et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4893. Available at: [Link]

  • Rios-Linares, C., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules. Available at: [Link]

  • Palacký, J. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Palmer, M. H., et al. (2000). The electronic states of 1,2,5-thiadiazole studied by VUV absorption spectroscopy and ab initio configuration interaction methods. Chemical Physics, 253(2-3), 237-253. Available at: [Link]

Sources

A Comparative Benchmarking Guide to Isothiazol-3-ylmethanol and its Alternatives for Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and material science, the selection of an appropriate antimicrobial agent is a critical decision that impacts product efficacy, stability, and safety. This guide provides an in-depth technical comparison of Isothiazol-3-ylmethanol, a member of the isothiazolinone class of biocides, against its prominent alternatives. By synthesizing technical data with field-proven insights, this document aims to empower informed decision-making in the pursuit of effective microbial control.

Introduction to this compound and the Isothiazolinone Family

Isothiazolinones are a significant class of heterocyclic organic compounds widely recognized for their broad-spectrum antimicrobial properties.[1][2] They are extensively used as preservatives and biocides in a vast array of industrial and consumer products, including paints, adhesives, water treatment systems, and cosmetics, to prevent microbial growth and biofouling.[1][3] The focus of this guide, this compound, belongs to this versatile family of biocides. While less commonly cited in literature than its halogenated and N-substituted counterparts, its foundational isothiazole ring suggests a similar mechanism of antimicrobial action.

The efficacy of isothiazolinones is largely attributed to their ability to rapidly inhibit microbial growth and metabolism, ultimately leading to cell death.[4] This guide will delve into the performance of this compound in the context of its more prevalent derivatives and other classes of biocides, providing a framework for its evaluation in specific applications.

Mechanism of Action: The Unifying Principle of Isothiazolinones

The antimicrobial efficacy of isothiazolinones, including this compound, is rooted in a multi-step process that disrupts essential cellular functions. The core of this activity lies in the electrophilic nature of the isothiazolone ring, which readily interacts with nucleophilic biological macromolecules.

Primary Mode of Action:

The primary mechanism involves the reaction of the electron-deficient sulfur atom in the isothiazole ring with thiol groups (-SH) present in microbial proteins and enzymes.[4] This interaction leads to the formation of disulfide bonds, effectively inactivating critical enzymes involved in metabolic pathways such as respiration and glycolysis. The disruption of these vital cellular processes leads to a rapid cessation of growth and proliferation.

Secondary Effects and Cell Death:

Following the initial inhibition of metabolic activity, a cascade of secondary effects contributes to irreversible cell damage and death. These can include the generation of reactive oxygen species (ROS), disruption of membrane potential, and leakage of intracellular components.

Caption: Workflow for ASTM E2315 Suspension Time-Kill Test.

Quantitative Non-Porous Surface Test (Based on EN 13697)

This method assesses the efficacy of a disinfectant on a hard, non-porous surface, simulating real-world application conditions.

Step-by-Step Methodology:

  • Preparation of Test Surface: Stainless steel discs are cleaned, sterilized, and used as the test surface.

  • Inoculation: A standardized suspension of the test microorganism is applied to the surface of the discs and allowed to dry, creating a microbial film.

  • Application of Biocide: The test biocide is applied to the inoculated surface and left for a specified contact time under controlled temperature and humidity. A control surface is treated with a sterile saline or buffer solution.

  • Recovery and Neutralization: After the contact time, the surface is transferred to a neutralizing broth and agitated (e.g., vortexing) to recover the surviving microorganisms.

  • Enumeration: The number of viable microorganisms in the neutralizing broth is determined by plate counting.

  • Calculation: The log reduction is calculated by comparing the number of surviving organisms on the treated surface to the number recovered from the control surface.

Caption: Workflow for EN 13697 Quantitative Surface Test.

Stability Profile: The Influence of Environmental Factors

The performance of isothiazolinones is intrinsically linked to their stability under various environmental conditions. Understanding these parameters is crucial for formulation development and ensuring long-term efficacy.

pH:

Isothiazolinones generally exhibit optimal stability in acidic to neutral pH ranges. [5]In alkaline conditions (pH > 8.5-9), the isothiazolinone ring can undergo hydrolytic degradation, leading to a loss of biocidal activity. [5]The rate of degradation increases with increasing pH.

Temperature:

Elevated temperatures can accelerate the degradation of isothiazolinones, particularly in alkaline environments. [6]For formulated products, it is essential to consider the potential for thermal stress during manufacturing, transport, and storage.

Table 2: General Stability of Isothiazolinones

ParameterConditionStability
pH Acidic to Neutral (pH 4-8)Generally Stable
Alkaline (pH > 8.5)Prone to Degradation
Temperature AmbientGenerally Stable
Elevated (>40-50°C)Degradation may be accelerated

Conclusion and Future Perspectives

This compound, as a member of the isothiazolinone family, is expected to exhibit broad-spectrum antimicrobial activity through the well-established mechanism of enzyme inhibition. While direct comparative data is sparse, its performance can be inferred from its more widely studied derivatives. The selection of an appropriate biocide requires a holistic evaluation of its efficacy against target microorganisms, its stability within the final formulation, and its regulatory and safety profile.

For researchers and developers, the standardized protocols outlined in this guide provide a robust framework for conducting comparative studies. As new data on this compound and its novel derivatives become available, the scientific community will be better positioned to harness their potential in a variety of applications, from preventing microbial spoilage to developing new therapeutic agents.

References

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2020). Molecules, 25(4), 991. [Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2020). PubMed. [Link]

  • The Mechanism of Action of Isothiazolone Biocides. ResearchGate. [Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. OUCI. [Link]

  • (PDF) Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. ResearchGate. [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters | Request PDF. ResearchGate. [Link]

  • (PDF) Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. ResearchGate. [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance | Semantic Scholar. Semantic Scholar. [Link]

  • Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. PMC. [Link]

  • US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture.
  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. [Link]

  • Discovery and Characterization of Potent Thiazoles versus Methicillin- and Vancomycin-Resistant Staphylococcus aureus. PMC. [Link]

  • Understanding the antimicrobial activity of selected disinfectants against methicillin-resistant Staphylococcus aureus (MRSA). PMC. [Link]

  • (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]

  • (PDF) Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. ResearchGate. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC. [Link]

  • The effects of pH on the degradation of isothiazolone biocides. ResearchGate. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC. [Link]

  • Selected Antimicrobial Essential Oils Eradicate Pseudomonas spp. and Staphylococcus aureus Biofilms. PMC. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. [Link]

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. ijpaes. [Link]

  • Comparative study of the antifungal activity of some essential oils and their major phenolic components against Aspergillus niger using three different methods. ResearchGate. [Link]

  • x, xxxx - INTERNATIONAL JOURNAL FOR INNOVATIVE RESEARCH IN MULTIDISCIPLINARY FIELD ISSN: 2455-0620 Volume - 6, Issue. ijirmf. [Link]

  • July - September 9 [7]2017 - ViewArticleDetail. ijpronline. [Link]

  • Active Ingredient Summary Table Thermal Stability. Fagron. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Isothiazol-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

For any laboratory professional, the proper handling and disposal of chemical reagents are paramount to ensuring a safe working environment and maintaining environmental integrity. This guide provides an in-depth, procedural framework for the safe disposal of Isothiazol-3-ylmethanol (CAS No. 89033-17-0). While comprehensive safety data for this specific compound is not widely available, its classification within the isothiazolinone family necessitates a cautious approach, adhering to the stringent disposal protocols established for this class of chemicals. The procedures outlined below are synthesized from established safety guidelines for hazardous isothiazolinones and are designed to provide a robust, self-validating system for waste management in a research and development setting.

Immediate Safety and Hazard Recognition

Before initiating any disposal procedure, it is crucial to recognize the potential hazards associated with this compound. Based on the known toxicological profiles of related isothiazolinone compounds, it should be handled as a substance that is potentially:

  • Acutely Toxic: Harmful or fatal if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Corrosive: Capable of causing severe skin burns and serious eye damage.[1][3]

  • A Skin Sensitizer: May elicit an allergic skin reaction upon contact.[2][3]

  • Environmentally Hazardous: Very toxic to aquatic life with long-lasting effects.[1][2][3]

Due to these potential hazards, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Essential Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this compound is the correct use of Personal Protective Equipment. The causality is simple: creating a physical barrier between the researcher and the chemical is the most direct way to prevent exposure.

Body Area Recommended Protection Rationale
Eyes/Face Chemical splash goggles and a face shield.To protect against accidental splashes which can cause severe eye damage.
Skin/Hands Chemical-resistant gloves (e.g., neoprene, butyl rubber, or barrier laminate). Protective clothing, such as a lab coat, and an apron.To prevent skin contact which can lead to corrosion and allergic sensitization.[5][6]
Respiratory A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter if ventilation is inadequate or if aerosols are generated.To prevent inhalation of potentially fatal or harmful mists or vapors.

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Given the properties of the isothiazolinone class, any waste containing this compound must be treated as hazardous waste .

The Logic of Segregation: Cross-contamination of waste streams is a significant safety risk and a compliance violation. Mixing incompatible chemicals can lead to violent reactions, including the generation of toxic gases or fire. Therefore, this compound waste must be segregated from all other waste streams at the point of generation.

Incompatible Materials:

  • Strong oxidizing agents[4]

  • Acids and Bases (can cause violent reactions)[5]

  • Reducing agents (can degrade the compound)

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure the safe and compliant disposal of this compound waste.

Step 1: Waste Collection
  • Container Selection: Use a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., corrosive, toxic, environmentally hazardous).

  • Collection: Collect all waste, including contaminated consumables (e.g., pipette tips, gloves, absorbent pads), directly into the designated waste container. Do not mix with other chemical wastes.[1]

Step 2: Temporary Storage
  • Location: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials. The storage area should be cool, dry, and well-ventilated.[4]

  • Containment: Ensure secondary containment is in place to capture any potential leaks from the primary container.

Step 3: Final Disposal
  • Professional Disposal Service: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Do not attempt to treat or dispose of this chemical through standard laboratory drains or as regular trash.[1][4]

  • Regulatory Compliance: Chemical waste generators are responsible for ensuring that disposal practices comply with all local, regional, and national hazardous waste regulations.[4]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

Step 1: Evacuate and Secure the Area
  • Immediately alert others in the vicinity and evacuate the area.

  • If safe to do so, restrict access to the spill area.

Step 2: Don Appropriate PPE
  • Before attempting any cleanup, don the full PPE as detailed in section 1.1.

Step 3: Contain and Absorb the Spill
  • Prevent the spill from entering drains or waterways.[1]

  • Use an inert absorbent material such as sand, earth, or vermiculite to contain and absorb the spill.[4]

Step 4: Collect and Dispose of Spill Debris
  • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[7]

  • The container must be sealed and labeled as described in the disposal protocol.

Step 5: Decontaminate the Area
  • Clean the spill area thoroughly with a suitable decontamination solution as recommended by your institution's safety office.

  • Collect all decontamination materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of This compound Waste ppe Ensure Full PPE is Worn (Goggles, Gloves, Lab Coat) start->ppe waste_container Select Labeled, Compatible Hazardous Waste Container ppe->waste_container segregation Segregate from Incompatible Chemicals waste_container->segregation collection Collect Waste in Designated Container segregation->collection storage Store Securely in Satellite Accumulation Area collection->storage disposal_service Arrange Pickup by Licensed Hazardous Waste Disposal Service storage->disposal_service end Waste Disposed of in Compliance with Regulations disposal_service->end

Caption: A stepwise workflow for the safe disposal of this compound.

References

  • This compound (CAS 89033-17-0) Safety Data Sheet Information. LookChem. [Link]

  • Safety data sheet for 2-Octyl-4-isothiazolin-3-one. CPAChem. [Link]

  • Substance Information for 2-methyl-2H-isothiazol-3-one. European Chemicals Agency (ECHA). [Link]

  • Safety Data Sheet for 3M Product. 3M. [Link]

  • Safety Data Sheet. Castrol. [https://msdspds.castrol.com/msdss/msds_ap.nsf/0/B24BF820F24D489880258501004C8C57/ file/109017.pdf)
  • Substance Information for 2-methyl-2H-isothiazol-3-one hydrochloride. European Chemicals Agency (ECHA). [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

Sources

Navigating the Handling of Isothiazol-3-ylmethanol: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Disclaimer: This guide is intended to provide essential safety and logistical information for handling Isothiazol-3-ylmethanol (CAS No. 89033-17-0). Specific safety data for this compound is limited. Therefore, the following recommendations are based on the known hazards of the broader isothiazolinone chemical class. Isothiazolinones are known to be potent skin sensitizers and can cause severe skin and eye damage.[1][2] It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and compound-specific safety information before handling this chemical.

Understanding the Core Risks: Hazard Identification

Isothiazolinones as a chemical family present significant health hazards that necessitate stringent safety protocols. While a detailed hazard profile for this compound is not widely available, based on related isothiazolinone compounds, researchers should anticipate the following potential risks:

  • Acute Toxicity: Isothiazolinones can be toxic if swallowed, inhaled, or in contact with skin.[1]

  • Corrosivity: This class of compounds is known to cause severe skin burns and serious eye damage.[1][2]

  • Skin Sensitization: A primary concern with isothiazolinones is their potential to cause allergic skin reactions upon contact.[1]

  • Respiratory Tract Irritation: Vapors or aerosols can be corrosive to the respiratory tract.[1]

  • Aquatic Toxicity: Many isothiazolinones are very toxic to aquatic life with long-lasting effects.[1]

The First Line of Defense: Personal Protective Equipment (PPE)

A comprehensive PPE plan is non-negotiable when working with this compound and other isothiazolinones. The following table outlines the recommended PPE to mitigate exposure risks.

Body AreaRequired PPESpecifications and Remarks
Eyes/Face Chemical splash goggles and a face shieldMust be worn at all times to protect against splashes.
Skin/Hands Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber)Inspect gloves for integrity before each use. Change gloves frequently and immediately if contaminated.
Body Chemical-resistant laboratory coat or apronTo protect against skin contact.
Respiratory NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesRequired when working outside of a certified chemical fume hood or when aerosols may be generated.

Procedural Integrity: Safe Handling and Operations

Adherence to a strict operational workflow is critical to ensure the safety of personnel and the integrity of the research.

Engineering Controls and Work Environment
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Eyewash and Safety Shower: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding the generation of aerosols.

  • Containment: Keep containers of this compound tightly closed when not in use to prevent the release of vapors.

  • Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water. Decontaminate all work surfaces.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 handle1 Dispense Chemical Carefully prep2->handle1 handle2 Keep Container Closed handle1->handle2 clean1 Decontaminate Work Surfaces handle2->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

A stepwise workflow for the safe handling of this compound.

Emergency Preparedness: Spill and Exposure Response

Spill Cleanup

In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3]

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.[4]

Exposure Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[2]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

End-of-Life Cycle: Waste Disposal

Proper disposal of this compound and any contaminated materials is essential to prevent environmental harm and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, and spill cleanup materials, must be collected in a sealed, labeled hazardous waste container.

  • Regulations: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • LookChem. (n.d.). Cas 89033-17-0, this compound. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • 3M. (2022). Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-methyl-2H-isothiazol-3-one hydrochloride. Retrieved from [Link]

  • BST Bio Sensor Technology GmbH. (n.d.). Material Safety Data Sheet according to directive (EU) Nr. 1907/2006, changed with 2020/878/EU Trade name: System solution for L. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isothiazol-3-ylmethanol
Reactant of Route 2
Isothiazol-3-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.